molecular formula C20H17F6N5O2 B8103271 T-3764518

T-3764518

Cat. No.: B8103271
M. Wt: 473.4 g/mol
InChI Key: TVGUBMHUHTULAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-[6-[4-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol (Molecular Formula: C20H17F6N5O2) is a complex heterocyclic compound of significant interest in agricultural chemical research . This pyridazine derivative is specifically designed for use in crop protection studies, functioning as a key intermediate in the development of novel fungicidal agents . The compound features a piperidine core flanked by two trifluoromethyl groups—one attached directly to the ring and another on the phenyl substituent—which enhances its bioavailability and metabolic stability. The molecular architecture integrates a pyridazin-3-yl moiety linked to a 1,3,4-oxadiazol-2-yl methanol unit, creating a multifunctional chemical scaffold suitable for investigating systemic fungicide activity . Researchers value this compound for studying the structure-activity relationships of 3-(pyridazin-4-yl)-5,6-dihydro-4H-1,2,4-oxadiazine derivatives and their efficacy against phytopathogenic fungi . Its mechanism of action is believed to involve targeted inhibition of fungal cellular processes, making it particularly valuable for combating resistant plant pathogen strains. This product is provided For Research Use Only and is strictly intended for laboratory investigations into innovative crop protection solutions. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F6N5O2/c21-19(22,23)13-3-1-12(2-4-13)18(20(24,25)26)7-9-31(10-8-18)15-6-5-14(27-28-15)17-30-29-16(11-32)33-17/h1-6,32H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGUBMHUHTULAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F)C3=NN=C(C=C3)C4=NN=C(O4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F6N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

T-3764518: A Deep Dive into the Mechanism of Action of a Novel SCD1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-3764518 is a potent and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in fatty acid metabolism.[1][2] Overexpressed in a variety of cancers, SCD1 plays a pivotal role in tumor cell proliferation and survival by maintaining the appropriate balance of saturated and monounsaturated fatty acids in cellular membranes.[1][3] this compound disrupts this balance, leading to an accumulation of saturated fatty acids, which in turn induces endoplasmic reticulum (ER) stress and ultimately triggers apoptotic cell death in cancer cells. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, cellular consequences, and preclinical antitumor activity.

Core Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

This compound exerts its anticancer effects through the direct inhibition of SCD1. SCD1 is a key enzyme in lipogenesis that catalyzes the conversion of stearoyl-CoA to oleoyl-CoA, a crucial step in the de novo synthesis of monounsaturated fatty acids.[1] By binding to SCD1, this compound blocks this conversion, leading to a significant shift in the cellular lipid profile.

Biochemical and Cellular Consequences of SCD1 Inhibition

The primary consequence of SCD1 inhibition by this compound is an increase in the ratio of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs) within cancer cells. This alteration in lipid composition has profound effects on cellular homeostasis:

  • Endoplasmic Reticulum (ER) Stress: The accumulation of SFAs and the depletion of MUFAs lead to significant stress on the endoplasmic reticulum. This is evidenced by the increased expression of ER stress markers such as immunoglobulin heavy chain-binding protein (BiP).

  • Induction of Apoptosis: Prolonged ER stress activates the unfolded protein response (UPR), which, when overwhelmed, triggers programmed cell death (apoptosis). A key indicator of this compound-induced apoptosis is the cleavage of poly (ADP-ribose) polymerase 1 (PARP1).

The on-target activity of this compound has been confirmed by experiments showing that the cytotoxic effects of the compound can be rescued by the addition of oleic acid, the downstream product of SCD1 activity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Parameter Value Assay/System Reference
IC50 4.7 nMStearoyl-CoA Desaturase (SCD) Inhibition
Animal Model Tumor Type Treatment Outcome Reference
Mouse XenograftHCT-116 (Colorectal)This compoundSlowed tumor growth
Mouse XenograftMSTO-211H (Mesothelioma)This compoundSlowed tumor growth
Mouse Xenograft786-O (Renal)1 mg/kg, bidTumor growth suppression

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the developing institution, the following outlines the key experimental methodologies used to elucidate the mechanism of action of this compound, based on published literature.

In Vitro SCD1 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SCD1.

  • Methodology: A biochemical assay is performed using recombinant human SCD1 enzyme. The substrate, stearoyl-CoA, is incubated with the enzyme in the presence of varying concentrations of this compound. The formation of the product, oleoyl-CoA, is measured, typically using mass spectrometry or a coupled enzymatic reaction that produces a detectable signal (e.g., colorimetric or fluorescent). The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability and Growth Assays
  • Objective: To assess the effect of this compound on cancer cell proliferation.

  • Methodology: Cancer cell lines (e.g., HCT-116) are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The results are used to determine the growth inhibitory concentration (GI50).

Lipidomic Analysis
  • Objective: To quantify the changes in the cellular fatty acid profile upon treatment with this compound.

  • Methodology: Cancer cells or tumor tissue from xenograft models are treated with this compound. Lipids are extracted from the samples and analyzed by mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS). This allows for the precise quantification of various lipid species, including saturated and monounsaturated fatty acids, to determine the SFA:MUFA ratio.

Western Blot Analysis for ER Stress and Apoptosis Markers
  • Objective: To detect the induction of ER stress and apoptosis in response to this compound treatment.

  • Methodology: Cells are treated with this compound for various time points. Cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with primary antibodies specific for ER stress markers (e.g., BiP) and apoptosis markers (e.g., cleaved PARP1). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

Mouse Xenograft Models
  • Objective: To evaluate the in vivo antitumor efficacy of this compound.

  • Methodology: Human cancer cells (e.g., HCT-116, MSTO-211H, or 786-O) are subcutaneously injected into immunocompromised mice. Once tumors are established, mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses and schedules. Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors may be excised for further analysis (e.g., lipidomics, western blotting).

Visualizing the Mechanism and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.

T3764518_Mechanism_of_Action cluster_cell Cancer Cell T3764518 This compound SCD1 SCD1 T3764518->SCD1 inhibition OleoylCoA Oleoyl-CoA SCD1->OleoylCoA catalyzes SFA_increase Increased SFA:MUFA Ratio SCD1->SFA_increase StearoylCoA Stearoyl-CoA StearoylCoA->SCD1 ER_Stress ER Stress (e.g., increased BiP) SFA_increase->ER_Stress Apoptosis Apoptosis (e.g., cleaved PARP1) ER_Stress->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

T3764518_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation SCD1_assay SCD1 Inhibition Assay (IC50 determination) Cell_growth Cell Growth Assays (e.g., HCT-116) SCD1_assay->Cell_growth Lipidomics_vitro Lipidomic Analysis Cell_growth->Lipidomics_vitro Western_blot Western Blot (ER Stress & Apoptosis) Cell_growth->Western_blot Xenograft Mouse Xenograft Model (e.g., HCT-116) Cell_growth->Xenograft Proceed if active Efficacy Tumor Growth Inhibition Xenograft->Efficacy PD_markers Pharmacodynamic Markers (Lipidomics, Western Blot) Xenograft->PD_markers

Caption: Preclinical evaluation workflow for this compound.

References

The Discovery of T-3764518: A Potent and Orally Active SCD1 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. Its overexpression has been implicated in the pathobiology of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide details the discovery and preclinical evaluation of T-3764518, a novel, potent, and orally bioavailable small molecule inhibitor of SCD1. This document provides a comprehensive overview of its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and lipid metabolism.

Introduction

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such adaptation is the upregulation of de novo lipogenesis, where SCD1 plays a pivotal role. SCD1 introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively. These monounsaturated fatty acids are essential components of cell membranes, signaling molecules, and energy stores. Elevated SCD1 activity in cancer cells leads to an increased ratio of monounsaturated to saturated fatty acids, which is associated with enhanced cell proliferation, migration, and resistance to apoptosis.

This compound was developed as a potent and selective inhibitor of SCD1 to disrupt these cancer-associated lipogenic pathways. This guide summarizes the key preclinical data and experimental protocols that underscore the therapeutic potential of this compound.

In Vitro Activity of this compound

This compound demonstrates potent inhibitory activity against human SCD1 (hSCD1) and exhibits significant anti-proliferative effects in various cancer cell lines.

Biochemical and Cellular Potency
ParameterValueCell Line/SystemReference
hSCD1 Binding IC50 4.7 nMRecombinant hSCD1[1][2][3][4]
SCD1 Inhibition Dose-dependent inhibition of stearoyl-CoA to oleoyl-CoA conversionHCT-116[5]
Cell Growth Inhibition (GI50) Data not available in search resultsHCT-116, MSTO-211H, and other cancer cell lines
Experimental Protocols

A biochemical assay using recombinant human SCD1 enzyme was likely used to determine the IC50 value of this compound. A typical protocol would involve:

  • Enzyme and Substrate Preparation: Recombinant hSCD1 is incubated with its substrate, radiolabeled or fluorescently tagged stearoyl-CoA.

  • Inhibitor Treatment: A range of concentrations of this compound is added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).

  • Detection: The formation of the product, oleoyl-CoA, is quantified using methods such as scintillation counting for radiolabeled substrates or fluorescence detection.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

To measure the effect of this compound on SCD1 activity within cells, a lipidomics-based approach is employed:

  • Cell Culture: Cancer cells (e.g., HCT-116) are cultured in appropriate media.

  • Inhibitor Treatment: Cells are treated with various concentrations of this compound for a specified duration.

  • Lipid Extraction: Cellular lipids are extracted using a solvent system (e.g., Folch or Bligh-Dyer method).

  • Lipid Analysis: The fatty acid composition is analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The ratio of oleate (18:1) to stearate (18:0) is calculated as an index of SCD1 activity.

  • Data Analysis: The dose-dependent decrease in the oleate/stearate ratio is used to determine the cellular potency of the inhibitor.

The anti-proliferative effects of this compound are assessed using standard cell viability assays:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.

  • Viability Reagent: A viability reagent such as MTT, MTS, or resazurin is added to each well.

  • Incubation and Detection: After a short incubation, the absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The GI50 (concentration for 50% growth inhibition) values are calculated from the dose-response curves.

In Vivo Antitumor Efficacy of this compound

This compound demonstrates significant antitumor activity in mouse xenograft models of human cancer.

Xenograft Model Data
Xenograft ModelTreatmentOutcomeReference
HCT-116 (Colorectal Cancer) This compound (oral administration)Slowed tumor growth
MSTO-211H (Mesothelioma) This compound (oral administration)Slowed tumor growth

Specific quantitative data on tumor growth inhibition (e.g., % TGI) and dosing regimens were not available in the provided search results.

Experimental Protocol: Xenograft Studies
  • Cell Implantation: Human cancer cells (e.g., HCT-116 or MSTO-211H) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treatment and control groups. Tumor growth inhibition (% TGI) is calculated at the end of the study.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting SCD1, leading to a disruption of lipid homeostasis and the induction of cellular stress pathways.

Signaling Pathways and Cellular Effects

Inhibition of SCD1 by this compound leads to an increase in the ratio of saturated to unsaturated fatty acids within the cell. This alteration in the lipid profile triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately leading to apoptosis. The induction of apoptosis is confirmed by the increased expression of cleaved poly (ADP-ribose) polymerase 1 (PARP1).

The broader signaling context of SCD1 inhibition involves the modulation of key oncogenic pathways:

  • Wnt/β-catenin Signaling: SCD1 activity is linked to the Wnt/β-catenin pathway, which is crucial for cancer stem cell regulation.

  • Hippo Signaling: SCD1 can also influence the Hippo signaling pathway, which controls organ size and cell proliferation.

Visualization of Signaling Pathways and Experimental Workflows

SCD1_Inhibition_Pathway T3764518 This compound SCD1 SCD1 T3764518->SCD1 SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Conversion ER_Stress ER Stress & Unfolded Protein Response note Increased SFA/MUFA Ratio SFA->SCD1 Cell_Growth_Inhibition Cell Growth Inhibition Apoptosis Apoptosis (Increased Cleaved PARP1) ER_Stress->Apoptosis Apoptosis->Cell_Growth_Inhibition note->ER_Stress

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_moa Mechanism of Action Studies biochem_assay Biochemical Assay (IC50 Determination) cell_activity Cellular Activity Assay (Lipidomics) biochem_assay->cell_activity cell_viability Cell Viability Assay (GI50 Determination) cell_activity->cell_viability xenograft Xenograft Model (HCT-116, MSTO-211H) cell_viability->xenograft tumor_growth Tumor Growth Inhibition xenograft->tumor_growth lipidomics Lipidomic Analysis tumor_growth->lipidomics western_blot Western Blot (ER Stress & Apoptosis Markers) lipidomics->western_blot

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols: Mechanism of Action Studies
  • Sample Collection: Collect cell pellets or tumor tissue from in vitro or in vivo experiments.

  • Lipid Extraction: Perform a biphasic lipid extraction using a methyl-tert-butyl ether (MTBE)-based method.

  • LC-MS/MS Analysis: Analyze the lipid extracts using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.

  • Data Processing: Identify and quantify lipid species using specialized software (e.g., LipidSearch).

  • Data Analysis: Compare the lipid profiles of this compound-treated samples to vehicle-treated controls, focusing on the ratio of saturated to monounsaturated fatty acids in various lipid classes.

  • Protein Extraction: Lyse cells or tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against ER stress markers (e.g., BiP, CHOP, PERK) and apoptosis markers (e.g., cleaved PARP1, cleaved Caspase-3). A loading control antibody (e.g., β-actin or GAPDH) is used for normalization.

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a potent and orally active SCD1 inhibitor with promising preclinical antitumor activity. Its mechanism of action, centered on the disruption of lipid metabolism and induction of ER stress-mediated apoptosis, provides a strong rationale for its further development as a novel cancer therapeutic. The data and methodologies presented in this guide offer a comprehensive foundation for researchers and clinicians interested in the continued exploration of SCD1 inhibition as a therapeutic strategy in oncology. Further investigation is warranted to fully elucidate the quantitative aspects of its in vivo efficacy and to explore its potential in a broader range of cancer types.

References

The Function of T-3764518: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3764518 is a novel, potent, and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). In numerous cancer cell types, the upregulation of SCD1 is a key metabolic adaptation that supports rapid proliferation and survival. This compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs. This imbalance in cellular lipid composition induces significant endoplasmic reticulum (ER) stress, triggering the Unfolded Protein Response (UPR) and ultimately culminating in apoptotic cell death. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a visual representation of the involved signaling pathways.

Core Mechanism of Action

This compound functions as a highly selective inhibitor of the enzyme Stearoyl-CoA Desaturase 1 (SCD1)[1][2]. SCD1 is an integral membrane protein located in the endoplasmic reticulum, where it catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Specifically, SCD1 introduces a double bond in the delta-9 position of fatty acyl-CoA substrates, primarily converting stearoyl-CoA (C18:0) to oleoyl-CoA (C18:1) and palmitoyl-CoA (C16:0) to palmitoleoyl-CoA (C16:1).

By inhibiting SCD1, this compound effectively blocks this conversion. This leads to a significant shift in the cellular lipid profile, characterized by an accumulation of SFAs and a depletion of MUFAs[2]. This altered ratio of SFAs to MUFAs disrupts the integrity and fluidity of cellular membranes, particularly the endoplasmic reticulum membrane. The accumulation of SFAs is cytotoxic and induces a state of cellular stress known as ER stress[1][2].

The ER stress, in turn, activates a complex signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins located in the ER membrane: PERK (PKR-like ER kinase), IRE1 (inositol-requiring enzyme 1), and ATF6 (activating transcription factor 6). In response to ER stress, these sensors initiate signaling cascades that, under prolonged or severe stress, converge to induce apoptosis (programmed cell death). This compound-induced apoptosis is marked by the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1), a key indicator of this process.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound as reported in preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
IC50 (SCD Inhibition)Not specified4.7 nM
IC50 (Growth Suppression)HCT-116 (Colorectal Cancer)1-2 nM

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

Animal ModelCancer TypeTreatment RegimenOutcomeReference
HCT-116 XenograftColorectal Cancer0.1 mg/kg and higher (oral, twice daily)Significant anti-tumor efficacy
HCT-116 XenograftColorectal Cancer0.3 mg/kg (oral, twice daily)Tumor concentration >100-fold of in vitro IC50
MSTO-211H XenograftMesotheliomaNot specifiedSlowed tumor growth

Signaling Pathways and Visualizations

The primary signaling pathway activated by this compound is the ER stress-induced apoptotic pathway. The following diagram illustrates this intricate process.

T3764518_Mechanism_of_Action cluster_inhibition Molecular Inhibition cluster_lipid_metabolism Lipid Metabolism Disruption cluster_er_stress Endoplasmic Reticulum Stress cluster_upr_sensors UPR Sensor Activation cluster_downstream_effectors Downstream Apoptotic Signaling T3764518 This compound SCD1 SCD1 (Stearoyl-CoA Desaturase 1) T3764518->SCD1 Inhibits MUFA Monounsaturated Fatty Acids (MUFAs) (e.g., Oleoyl-CoA) SCD1->MUFA Blocked Conversion SFA_accum SFA Accumulation MUFA_dep MUFA Depletion SFA Saturated Fatty Acids (SFAs) (e.g., Stearoyl-CoA) SFA->SCD1 Substrate ER_Stress ER Stress SFA_accum->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis XBP1s->Apoptosis ATF6_cleaved->Apoptosis PARP_cleavage Cleaved PARP1 Apoptosis->PARP_cleavage

Caption: Mechanism of this compound inducing apoptosis via SCD1 inhibition and ER stress.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the function of this compound. These are generalized procedures and may require optimization for specific cell lines or experimental conditions.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell_Viability_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare this compound Dilutions overnight_incubation->prepare_dilutions add_treatment Add Treatment to Cells prepare_dilutions->add_treatment incubate_72h Incubate for 72h add_treatment->incubate_72h add_mtt Add MTT Solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for determining cell viability using the MTT assay.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of this compound in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest (e.g., HCT-116)

  • Matrigel (or similar basement membrane matrix)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Harvest cancer cells from culture and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally (e.g., by gavage) to the treatment group at the desired dose and schedule (e.g., twice daily). Administer the vehicle to the control group.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Compare the tumor growth rates between the treatment and control groups to assess efficacy.

Xenograft_Workflow cluster_implantation Tumor Implantation cluster_monitoring Tumor Growth and Randomization cluster_treatment_phase Treatment Phase cluster_endpoint Study Endpoint prepare_cells Prepare Cell Suspension inject_cells Subcutaneous Injection prepare_cells->inject_cells monitor_growth Monitor Tumor Growth inject_cells->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize administer_treatment Administer this compound/Vehicle randomize->administer_treatment measure_tumors Measure Tumor Volume administer_treatment->measure_tumors Repeatedly monitor_health Monitor Animal Health administer_treatment->monitor_health Daily euthanize Euthanize and Excise Tumors measure_tumors->euthanize End of Study analyze Data Analysis euthanize->analyze

Caption: Workflow for an in vivo xenograft tumor model study.

Conclusion

This compound is a promising anticancer agent that targets a key metabolic vulnerability in cancer cells. Its potent and selective inhibition of SCD1 leads to a cascade of events, beginning with the disruption of lipid homeostasis and culminating in ER stress-induced apoptosis. The preclinical data strongly support its continued investigation as a potential therapeutic for various malignancies. Further research, including clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in the treatment of human cancers.

References

The Role of T-3764518 in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3764518 is a potent and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in the synthesis of monounsaturated fatty acids.[1][2][3] By disrupting the balance between saturated and unsaturated fatty acids, this compound triggers significant downstream effects on cellular lipid metabolism, leading to endoplasmic reticulum (ER) stress, activation of AMP-activated protein kinase (AMPK)-mediated autophagy, and ultimately, apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its impact on lipid metabolism, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction: The Significance of SCD1 in Lipid Metabolism

Stearoyl-CoA Desaturase 1 (SCD1) is a key enzyme in lipogenesis, catalyzing the conversion of saturated fatty acids (SFAs), primarily stearoyl-CoA and palmitoyl-CoA, into their monounsaturated fatty acid (MUFA) counterparts, oleoyl-CoA and palmitoleoyl-CoA, respectively.[2] This process is crucial for maintaining the appropriate ratio of saturated to unsaturated fatty acids within cellular membranes, which is essential for membrane fluidity and function. In various cancer types, SCD1 is overexpressed, contributing to the increased lipid biosynthesis required for rapid cell proliferation.[1] Inhibition of SCD1, therefore, presents a promising therapeutic strategy for cancer treatment. This compound has emerged as a novel and potent inhibitor of SCD1, demonstrating both in vitro and in vivo anti-tumor activities.

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the enzymatic activity of SCD1. This inhibition blocks the desaturation of stearoyl-CoA to oleoyl-CoA, leading to a significant shift in the cellular lipid profile.

Impact on Cellular Lipid Composition

Comprehensive lipidomic analyses of cancer cells treated with this compound have revealed a marked increase in the ratio of saturated to unsaturated fatty acids across various lipid species, including phosphatidylcholines and diacylglycerols. This alteration of the fundamental building blocks of cellular membranes is a primary trigger for the downstream cellular stress responses.

Quantitative Data on Lipid Profile Alterations

Lipid ClassChange upon SCD1 InhibitionReference
Saturated Fatty Acids (SFAs)Significant Increase
Monounsaturated Fatty Acids (MUFAs)Significant Reduction
Phosphatidylethanolamine (PE) with SFAsIncrease
Monoglycerides (MG) with SFAsIncrease
Triglycerides (TG) with SFAsIncrease
Phosphatidylcholines (PC)Altered SFA/MUFA ratio
Diacylglycerols (DG)Altered SFA/MUFA ratio
Ceramides (C18)Potential for alteration

Key Signaling Pathways Activated by this compound

The this compound-induced shift in lipid composition activates two major interconnected signaling pathways that contribute to its anti-cancer effects: the Endoplasmic Reticulum (ER) Stress pathway and the AMPK-mediated Autophagy pathway.

Endoplasmic Reticulum (ER) Stress Pathway

The accumulation of saturated fatty acids disrupts the homeostasis of the endoplasmic reticulum, leading to ER stress. This occurs because the altered lipid composition can affect the fluidity and integrity of the ER membrane, leading to the accumulation of unfolded or misfolded proteins. This activates the Unfolded Protein Response (UPR), a set of signaling pathways designed to restore ER function or, if the stress is too severe, trigger apoptosis. The three main sensors of the UPR are IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). The accumulation of saturated fatty acids can directly engage and activate the IRE1α and PERK pathways through their transmembrane domains.

ER_Stress_Pathway T3764518 This compound SCD1 SCD1 T3764518->SCD1 inhibits SFA_increase Increased Saturated Fatty Acids SCD1->SFA_increase leads to ER_Stress Endoplasmic Reticulum Stress SFA_increase->ER_Stress induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR IRE1a IRE1α UPR->IRE1a PERK PERK UPR->PERK Apoptosis Apoptosis IRE1a->Apoptosis PERK->Apoptosis

This compound-induced ER Stress Pathway leading to apoptosis.
AMPK-Mediated Autophagy Pathway

The alteration in cellular energy status and the induction of ER stress by this compound also lead to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK promotes autophagy, a cellular process of "self-eating" where damaged organelles and misfolded proteins are degraded and recycled. In the context of this compound treatment, autophagy initially acts as a survival mechanism for the cancer cells to cope with the induced stress. However, sustained activation can contribute to cell death. The activation of AMPK can directly phosphorylate key proteins in the autophagy machinery, such as ULK1 and VPS34, to initiate the formation of autophagosomes.

Autophagy_Pathway T3764518 This compound SCD1 SCD1 T3764518->SCD1 inhibits SFA_increase Increased Saturated Fatty Acids SCD1->SFA_increase leads to AMPK AMPK SFA_increase->AMPK activates ULK1 ULK1 Complex AMPK->ULK1 activates Autophagy Autophagy ULK1->Autophagy initiates Cell_Survival Cell Survival (Initial) Autophagy->Cell_Survival Cell_Death Cell Death (Sustained) Autophagy->Cell_Death

This compound-induced AMPK-mediated autophagy pathway.

Experimental Protocols

This section provides an overview of the key experimental protocols used to elucidate the role of this compound in lipid metabolism.

SCD1 Enzymatic Activity Assay

This assay measures the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.

Materials:

  • [14C]-Stearoyl-CoA

  • Cell lysates from cells treated with this compound or vehicle

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)

  • Scintillation fluid and counter

Protocol:

  • Prepare cell lysates from control and this compound-treated cells.

  • Incubate the cell lysates with [14C]-Stearoyl-CoA in the reaction buffer for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a solution to precipitate proteins (e.g., trichloroacetic acid).

  • Extract the lipids using a suitable solvent system (e.g., chloroform:methanol).

  • Separate the fatty acid species using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of radiolabeled oleoyl-CoA produced using a scintillation counter.

  • Calculate the percentage of SCD1 inhibition by comparing the activity in this compound-treated samples to the vehicle control.

Lipidomics Analysis by LC-MS/MS

This protocol outlines a general workflow for the comprehensive analysis of lipid species in cells treated with this compound.

Materials:

  • HCT116 cells

  • This compound

  • Lipid extraction solvents (e.g., chloroform, methanol, water)

  • Internal standards for various lipid classes

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

  • Culture HCT116 cells and treat with this compound or vehicle for the desired time.

  • Harvest the cells and perform lipid extraction using a modified Folch or Bligh-Dyer method.

  • Dry the lipid extracts under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Inject the samples onto a reverse-phase or HILIC column for chromatographic separation.

  • Perform mass spectrometry analysis in both positive and negative ion modes to detect a wide range of lipid species.

  • Identify and quantify individual lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns, using lipidomics software and comparison to internal standards.

Western Blot Analysis of ER Stress and Autophagy Markers

This method is used to detect the levels of key proteins involved in the ER stress and autophagy pathways.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Primary antibodies against: p-IRE1α, IRE1α, p-PERK, PERK, ATF6, GRP78, CHOP, p-AMPK, AMPK, LC3B, p62

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Prepare protein lysates from cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Logical Workflow for Investigating this compound's Effects

The following diagram illustrates a logical workflow for researchers investigating the effects of this compound on lipid metabolism and cellular pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies T3764518_treatment Treat Cancer Cells with this compound SCD1_assay SCD1 Activity Assay T3764518_treatment->SCD1_assay Lipidomics Lipidomics (LC-MS/MS) T3764518_treatment->Lipidomics Western_blot Western Blot (ER Stress & Autophagy) T3764518_treatment->Western_blot Cell_viability Cell Viability/Apoptosis Assay T3764518_treatment->Cell_viability Xenograft Establish Tumor Xenograft Model in Mice T3764518_admin Administer this compound Xenograft->T3764518_admin Tumor_growth Monitor Tumor Growth T3764518_admin->Tumor_growth Tissue_analysis Lipidomic & IHC Analysis of Tumor Tissue Tumor_growth->Tissue_analysis

Logical workflow for this compound research.

Conclusion

This compound represents a significant advancement in the targeted therapy of cancers characterized by aberrant lipid metabolism. Its potent inhibition of SCD1 leads to a cascade of cellular events, initiated by a fundamental shift in the balance of saturated and unsaturated fatty acids. This disruption of lipid homeostasis triggers ER stress and AMPK-mediated autophagy, ultimately culminating in cancer cell death. The detailed understanding of its mechanism of action, supported by the experimental approaches outlined in this guide, provides a solid foundation for further research and development of this compound and other SCD1 inhibitors as effective anti-cancer agents. Further elucidation of the precise quantitative changes in the lipidome and the intricate details of the downstream signaling pathways will be crucial for optimizing the therapeutic application of this class of drugs.

References

T-3764518 and the Induction of Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3764518 is a novel, potent, and orally available small-molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1). SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). In various cancer cells, which exhibit elevated lipid biosynthesis, this compound has demonstrated significant antitumor activity by inducing apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the induction of apoptosis, and details the experimental methodologies used to characterize its effects.

Core Mechanism of Action

This compound exerts its pro-apoptotic effects by inhibiting the enzymatic activity of SCD1. This inhibition leads to a disruption of cellular lipid homeostasis, specifically an increase in the ratio of saturated to unsaturated fatty acids within cellular membranes and lipid species.[1] This alteration in lipid composition is a critical cellular stressor that triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[1] Prolonged ER stress, marked by the upregulation of chaperone proteins such as immunoglobulin heavy chain-binding protein (BiP), also known as GRP78, ultimately culminates in the activation of the apoptotic cascade. A key indicator of this apoptosis is the cleavage of poly (ADP-ribose) polymerase 1 (PARP1), a substrate for activated caspases.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Parameter Value Assay System Reference
IC50 (SCD1 Inhibition)4.7 nMNot specifiedMedChemExpress
GI50 (Growth Inhibition)2.7 nMHCT-116 cellsMedChemExpress

Note: Further quantitative data regarding the fold-change in protein expression or specific alterations in lipid ratios were not available in the public domain at the time of this writing.

Signaling Pathway

The signaling pathway from SCD1 inhibition by this compound to the induction of apoptosis is illustrated below.

T3764518_Apoptosis_Pathway T3764518 This compound SCD1 SCD1 (Stearoyl-CoA Desaturase 1) T3764518->SCD1 Inhibition Lipid_Metabolism Altered Lipid Metabolism (Increased SFA:MUFA Ratio) SCD1->Lipid_Metabolism Disruption ER_Stress Endoplasmic Reticulum (ER) Stress (UPR Activation, Increased BiP/GRP78) Lipid_Metabolism->ER_Stress Induction Apoptosis_Initiation Apoptotic Cascade Activation ER_Stress->Apoptosis_Initiation Initiation PARP_Cleavage Cleaved PARP1 (Apoptosis Marker) Apoptosis_Initiation->PARP_Cleavage Execution Cell_Death Apoptotic Cell Death PARP_Cleavage->Cell_Death

Figure 1. Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section details the methodologies for the key experiments used to elucidate the pro-apoptotic activity of this compound.

SCD1 Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of SCD1.

Methodology (Generalized): A common method for assessing SCD1 activity involves using liver microsomes as a source of the enzyme and a radiolabeled substrate, such as [14C]stearoyl-CoA.

  • Preparation of Microsomes: Liver microsomes are prepared from preclinical species (e.g., mouse or rat) through differential centrifugation.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing the liver microsomes, NADH, and the radiolabeled substrate ([14C]stearoyl-CoA).

  • Compound Incubation: Various concentrations of this compound are pre-incubated with the microsomes before the addition of the substrate.

  • Enzymatic Reaction: The reaction is initiated by adding the substrate and incubated at 37°C for a defined period.

  • Lipid Extraction: The reaction is stopped, and total lipids are extracted using a solvent system like chloroform:methanol.

  • Separation and Quantification: The substrate ([14C]stearoyl-CoA) and the product ([14C]oleoyl-CoA) are separated using thin-layer chromatography (TLC). The radioactivity of the spots corresponding to the substrate and product is quantified using a phosphorimager or scintillation counting.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To measure the effect of this compound on the proliferation and viability of cancer cells.

Methodology (CellTiter-Glo® Luminescent Cell Viability Assay): This assay quantifies ATP, an indicator of metabolically active cells.

  • Cell Seeding: HCT-116 cells are seeded in 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound and incubated for a specified period (e.g., 72 hours).

  • Reagent Preparation: The CellTiter-Glo® reagent is prepared according to the manufacturer's instructions.

  • Assay Procedure: The plate is equilibrated to room temperature. A volume of CellTiter-Glo® reagent equal to the volume of cell culture medium is added to each well.

  • Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Luminescence Reading: The luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

Western Blot Analysis for Apoptosis Markers

Objective: To detect the induction of ER stress and apoptosis by measuring the expression of key protein markers.

Methodology:

  • Cell Treatment and Lysis: HCT-116 cells are treated with this compound for various time points. After treatment, cells are washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against BiP/GRP78 and cleaved PARP1. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software.

Lipidomic Analysis

Objective: To quantify the changes in the cellular lipid profile, specifically the ratio of saturated to unsaturated fatty acids, following treatment with this compound.

Methodology (Generalized):

  • Cell Treatment and Lipid Extraction: HCT-116 cells are treated with this compound. Total lipids are extracted from the cells using a solvent system such as chloroform:methanol.

  • Fatty Acid Methylation: The extracted lipids are saponified, and the fatty acids are converted to fatty acid methyl esters (FAMEs) for analysis by gas chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The FAMEs are separated and quantified using a GC-MS system. The separation is achieved on a capillary column, and the identification and quantification of individual fatty acids are performed based on their retention times and mass spectra compared to known standards.

  • Data Analysis: The relative abundance of each fatty acid is determined, and the ratio of total saturated fatty acids to total monounsaturated fatty acids is calculated.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the pro-apoptotic effects of this compound.

T3764518_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies SCD1_Assay SCD1 Inhibition Assay (Determine IC50) Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) (Determine GI50) SCD1_Assay->Cell_Viability Potency Confirmation Western_Blot Western Blot Analysis (BiP/GRP78, Cleaved PARP1) Cell_Viability->Western_Blot Mechanism Investigation Lipidomics Lipidomic Analysis (SFA:MUFA Ratio) Cell_Viability->Lipidomics Mechanism Investigation Xenograft Tumor Xenograft Model (e.g., HCT-116 in mice) Cell_Viability->Xenograft Candidate for In Vivo Testing Treatment This compound Administration Xenograft->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth PD_Analysis Pharmacodynamic Analysis (Lipidomics, Apoptosis Markers in Tumors) Tumor_Growth->PD_Analysis Start Start Start->SCD1_Assay

Figure 2. General experimental workflow for this compound evaluation.

Conclusion

This compound represents a promising anticancer agent that targets a key metabolic vulnerability of cancer cells. Its mechanism of inducing apoptosis through the inhibition of SCD1 and subsequent ER stress is well-supported by the available data. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other SCD1 inhibitors as potential cancer therapeutics. Further research focusing on the detailed molecular players in the this compound-induced ER stress response and its efficacy in a broader range of cancer types is warranted.

References

T-3764518 and the Endoplasmic Reticulum Stress Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3764518 is a novel, potent, and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[3] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a particular focus on its induction of the endoplasmic reticulum (ER) stress pathway as a key driver of its anti-cancer effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Mechanism of Action: SCD1 Inhibition and ER Stress Induction

This compound exerts its biological effects by directly inhibiting the enzymatic activity of SCD1.[2] This inhibition disrupts the delicate balance between saturated and unsaturated fatty acids within the cell, leading to an accumulation of SFAs and a depletion of MUFAs.[3] This alteration in the cellular lipid profile has profound consequences for cellular homeostasis, most notably inducing a state of endoplasmic reticulum (ER) stress.

The ER is a central organelle responsible for protein folding and lipid biosynthesis. An imbalance in lipid composition, particularly an increase in SFAs, can disrupt ER membrane fluidity and function, leading to the accumulation of unfolded or misfolded proteins—a condition known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins located in the ER membrane:

  • PERK (PKR-like ER kinase)

  • IRE1 (Inositol-requiring enzyme 1)

  • ATF6 (Activating transcription factor 6)

Activation of these pathways aims to restore ER homeostasis by reducing protein translation, increasing the expression of chaperone proteins to aid in protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if the ER stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. The induction of ER stress-mediated apoptosis is a key component of the anti-tumor activity of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound based on available literature.

ParameterValueSpeciesAssay SystemReference
IC50 4.7 nMHumanSCD1 Enzyme Inhibition Assay

Signaling Pathways

The inhibition of SCD1 by this compound triggers a cascade of events culminating in the activation of the ER stress response pathways.

T3764518_Mechanism_of_Action T3764518 This compound SCD1 SCD1 (Stearoyl-CoA Desaturase 1) T3764518->SCD1 Inhibits SFA_to_MUFA SFA to MUFA Conversion SCD1->SFA_to_MUFA Catalyzes SFA_increase ↑ Saturated Fatty Acids (SFAs) SCD1->SFA_increase Leads to MUFA_decrease ↓ Monounsaturated Fatty Acids (MUFAs) SCD1->MUFA_decrease Leads to ER_Stress Endoplasmic Reticulum (ER) Stress SFA_increase->ER_Stress MUFA_decrease->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Prolonged stress leads to

Figure 1: Mechanism of this compound Action.

Upon induction of ER stress, the three branches of the UPR are activated.

UPR_Signaling_Pathway ER_Stress ER Stress PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a Phosphorylates XBP1s XBP1s IRE1->XBP1s Slices XBP1 mRNA ATF6n ATF6 (cleaved) ATF6->ATF6n Cleavage in Golgi ATF4 ATF4 eIF2a->ATF4 Preferential Translation Translation_Attenuation Global Translation Attenuation eIF2a->Translation_Attenuation Gene_Expression UPR Target Gene Expression (Chaperones, ERAD components) ATF4->Gene_Expression Apoptosis Apoptosis (via CHOP) ATF4->Apoptosis XBP1s->Gene_Expression ATF6n->Gene_Expression

Figure 2: The Unfolded Protein Response (UPR) Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on the ER stress pathway. These are representative protocols and may require optimization for specific cell lines or experimental conditions.

SCD1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart by SCD1.

Materials:

  • Microsomes from cells expressing SCD1

  • [14C]-Stearoyl-CoA (or other suitable radiolabeled SFA)

  • This compound or other test compounds

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2, containing 2.5 mM MgCl2, 1.25 mM ATP, 0.5 mM Coenzyme A, and 1 mM NADH)

  • Scintillation fluid and vials

  • HPLC system with a radioactivity detector

Procedure:

  • Prepare a reaction mixture containing the assay buffer, SCD1-expressing microsomes, and the radiolabeled SFA substrate.

  • Add this compound or the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding NADH and incubate at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding a strong base (e.g., 10 M KOH) to saponify the lipids.

  • Acidify the mixture (e.g., with formic acid) and extract the fatty acids with an organic solvent (e.g., hexane).

  • Dry the organic phase and resuspend the fatty acid methyl esters in a suitable solvent for HPLC analysis.

  • Separate the radiolabeled SFA and MUFA using reverse-phase HPLC and quantify the radioactivity of each peak using an online radioactivity detector.

  • Calculate the percent inhibition of SCD1 activity for each compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cancer cell lines of interest (e.g., HCT-116)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound. Include a vehicle control.

  • Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of ER Stress Markers

This technique is used to detect the protein levels of key markers of the UPR pathways.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against ER stress markers (e.g., anti-phospho-PERK, anti-phospho-IRE1α, anti-ATF6, anti-CHOP, anti-GRP78/BiP) and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis to quantify the protein levels relative to the loading control.

Cellular Lipidomic Analysis by LC-MS

This powerful technique allows for the comprehensive profiling of lipid species within cells to observe the changes induced by this compound.

Materials:

  • Cells treated with this compound

  • Lipid extraction solvents (e.g., chloroform, methanol, water in a Bligh-Dyer or Folch method)

  • Internal standards for various lipid classes

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., a C18 reverse-phase column coupled to a high-resolution mass spectrometer)

  • Data analysis software

Procedure:

  • Harvest the treated cells and quench their metabolism.

  • Perform lipid extraction using a biphasic solvent system, including the internal standards for quantification.

  • Separate the lipid classes using liquid chromatography with a suitable gradient.

  • Analyze the eluted lipids using mass spectrometry in both positive and negative ion modes to cover a wide range of lipid species.

  • Identify and quantify the individual lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns, and by comparison to the internal standards.

  • Perform statistical analysis to identify significant changes in the lipid profiles between control and this compound-treated cells.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., HCT-116) Treatment Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Western_Blot Western Blot (ER Stress Markers) Treatment->Western_Blot Lipidomics Lipidomic Analysis (LC-MS) Treatment->Lipidomics Xenograft Xenograft Model (e.g., Nude Mice) Drug_Administration Oral Administration of this compound Xenograft->Drug_Administration Tumor_Growth Tumor Growth Measurement Drug_Administration->Tumor_Growth PD_Analysis Pharmacodynamic Analysis (Tumor Lipidomics, ER Stress Markers) Drug_Administration->PD_Analysis

Figure 3: Experimental workflow for this compound evaluation.

Conclusion

This compound is a potent SCD1 inhibitor that leverages a unique mechanism of action involving the induction of ER stress to achieve its anti-cancer effects. By disrupting cellular lipid homeostasis, this compound activates the UPR, which, under prolonged stress, leads to apoptosis. This technical guide provides a foundational understanding of the core principles, quantitative data, signaling pathways, and experimental methodologies associated with the study of this compound. This information is intended to facilitate further research and development of this promising therapeutic agent.

References

T-3764518 (CAS: 1809151-56-1): A Technical Overview of a Novel SCD1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3764518 is a novel, potent, and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism.[1][2] Overexpressed in numerous cancers, SCD1 plays a crucial role in tumor cell proliferation and survival, making it a compelling target for anticancer therapy.[1] this compound demonstrates significant antitumor activity in preclinical models by inducing endoplasmic reticulum (ER) stress and apoptosis in cancer cells.[1] This technical guide provides a comprehensive overview of the core data and methodologies related to the preclinical evaluation of this compound.

Physicochemical Properties

PropertyValueReference
CAS Number 1809151-56-1MedChemExpress, ProbeChem
Molecular Formula C20H17F6N5O2MedChemExpress, ProbeChem
Molecular Weight 473.37 g/mol MedChemExpress, ProbeChem
Appearance White to off-white solidMedChemExpress
Solubility Soluble in DMSOProbeChem

Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of SCD1.[1] SCD1 is responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). Inhibition of SCD1 by this compound leads to an accumulation of SFAs within the cell, altering the composition of cellular membranes and lipid-based signaling molecules. This increase in the SFA/MUFA ratio induces significant cellular stress, primarily through the activation of the unfolded protein response (UPR) and ER stress. Prolonged ER stress ultimately triggers apoptotic cell death, as evidenced by the cleavage of poly (ADP-ribose) polymerase 1 (PARP1).

Interestingly, a resistance mechanism to SCD1 inhibition has been identified, involving the feedback activation of AMP-activated protein kinase (AMPK)-mediated autophagy. This suggests that a dual-inhibition strategy, targeting both SCD1 and autophagy, could be a more effective therapeutic approach.

T3764518 This compound SCD1 SCD1 Inhibition T3764518->SCD1 SFA_MUFA Increased SFA/MUFA Ratio SCD1->SFA_MUFA ER_Stress Endoplasmic Reticulum Stress SFA_MUFA->ER_Stress AMPK AMPK Activation SFA_MUFA->AMPK Apoptosis Apoptosis ER_Stress->Apoptosis Autophagy Autophagy (Resistance) AMPK->Autophagy

Caption: this compound Mechanism of Action.

Quantitative Data

In Vitro Potency
ParameterValueCell Line/SystemReference
IC50 (hSCD1) 4.7 nMHuman SCD1 enzymeProbeChem
In Vivo Efficacy
Animal ModelTreatmentOutcomeReference
HCT-116 Xenograft0.3 mg/kg, b.i.d.Significant pharmacodynamic marker reductionBioorganic & Medicinal Chemistry
786-O Xenograft1 mg/kg, b.i.d.Tumor growth suppressionBioorganic & Medicinal Chemistry
MSTO-211H XenograftNot specifiedSlowed tumor growthEuropean Journal of Pharmacology

Experimental Protocols

SCD1 Inhibition Assay (General Protocol)

A typical SCD1 inhibition assay involves the use of liver microsomes containing the SCD1 enzyme and a radiolabeled substrate, such as [14C]stearoyl-CoA. The protocol generally follows these steps:

  • Preparation of Reagents: Prepare assay buffer, a solution of the test compound (this compound) at various concentrations, and a solution of the radiolabeled substrate.

  • Enzyme Reaction: In a reaction vessel, combine the liver microsomes with the test compound or vehicle control and pre-incubate. Initiate the enzymatic reaction by adding the radiolabeled substrate.

  • Reaction Termination and Extraction: After a defined incubation period, terminate the reaction and extract the lipids.

  • Analysis: Separate the substrate and the product (radiolabeled oleoyl-CoA) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of product formed using a scintillation counter or other appropriate detector.

  • IC50 Determination: Calculate the concentration of the test compound that inhibits 50% of the enzyme activity (IC50) by plotting the percentage of inhibition against the compound concentration.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents Microsomes Add Microsomes Reagents->Microsomes Compound Add this compound Microsomes->Compound Substrate Add [14C]stearoyl-CoA Compound->Substrate Incubate Incubate Substrate->Incubate Terminate Terminate Reaction Incubate->Terminate Extract Extract Lipids Terminate->Extract Separate Separate Lipids (TLC/HPLC) Extract->Separate Quantify Quantify Radioactivity Separate->Quantify Calculate Calculate IC50 Quantify->Calculate

References

An In-depth Technical Guide to T-3764518: A Novel Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3764518 is a potent and orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism.[1][2][3] SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), a process crucial for membrane fluidity, lipid signaling, and energy storage. Dysregulation of SCD1 activity has been implicated in various diseases, including cancer, making it a compelling therapeutic target. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological effects of this compound, based on available preclinical data.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name (5-(6-(4-(Trifluoromethyl)-4-(4-(trifluoromethyl)phenyl) piperidin-1-yl)pyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol
CAS Number 1809151-56-1
Chemical Formula C₂₀H₁₇F₆N₅O₂
SMILES OCc1oc(nc1)-c1ccc(nn1)-N1CCC(c2ccc(cc2)C(F)(F)F)(CC1)C(F)(F)F
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 473.37 g/mol
Appearance Solid
Solubility Soluble in DMSO
Storage Store at -20°C for short-term and -80°C for long-term

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the potent and specific inhibition of SCD1.[1][2] This inhibition disrupts the delicate balance between saturated and unsaturated fatty acids within the cell, leading to a cascade of downstream events.

The primary mechanism involves the following steps:

  • SCD1 Inhibition : this compound directly binds to and inhibits the enzymatic activity of SCD1.

  • Alteration of Fatty Acid Profile : This leads to a decrease in the production of MUFAs, such as oleic acid, and a corresponding accumulation of SFAs, like stearic acid.

  • Increased SFA:MUFA Ratio : The shift in the fatty acid pool results in an increased ratio of saturated to monounsaturated fatty acids in cellular membranes and lipid droplets.

  • Endoplasmic Reticulum (ER) Stress : The accumulation of SFAs is believed to induce ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.

  • Apoptosis Induction : Prolonged and unresolved ER stress activates the unfolded protein response (UPR), which can ultimately trigger programmed cell death, or apoptosis.

The signaling pathway initiated by this compound-mediated SCD1 inhibition is depicted in the following diagram:

T3764518_Signaling_Pathway T3764518 This compound SCD1 SCD1 T3764518->SCD1 Inhibition MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Conversion Ratio Increased SFA:MUFA Ratio in Cellular Membranes SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1 ER_Stress Endoplasmic Reticulum (ER) Stress Ratio->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture cancer cells (e.g., HCT-116) to logarithmic growth phase. Seeding 2. Seed cells into 96-well plates at a predetermined density. Cell_Culture->Seeding Adherence 3. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂). Seeding->Adherence Compound_Prep 4. Prepare serial dilutions of this compound in appropriate cell culture medium. Treatment_Step 5. Replace medium with compound-containing medium or vehicle control. Compound_Prep->Treatment_Step Incubation 6. Incubate for a specified period (e.g., 72 hours). Treatment_Step->Incubation Reagent_Add 7. Add viability reagent (e.g., CellTiter-Glo®). Lysis_Incubation 8. Incubate to lyse cells and stabilize luminescent signal. Reagent_Add->Lysis_Incubation Measurement 9. Measure luminescence using a plate reader. Lysis_Incubation->Measurement Data_Analysis 10. Calculate IC₅₀ values using non-linear regression. Measurement->Data_Analysis

References

T-3764518: A Technical Guide to its Anti-Proliferative Effects in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3764518 is a novel, orally bioavailable small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism frequently overexpressed in various cancers. This technical guide provides an in-depth overview of the core mechanisms by which this compound exerts its anti-proliferative effects on cancer cells. It summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways. The inhibition of SCD1 by this compound disrupts lipid homeostasis, leading to an accumulation of saturated fatty acids within cancer cells. This lipotoxic event triggers endoplasmic reticulum (ER) stress, culminating in apoptotic cell death. Furthermore, this document explores the emergence of resistance to this compound through the activation of AMPK-mediated autophagy, suggesting potential combination therapy strategies to enhance its anti-cancer efficacy.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic alterations is the upregulation of de novo lipogenesis, which provides essential building blocks for membranes, signaling molecules, and energy storage. Stearoyl-CoA Desaturase 1 (SCD1) is a central enzyme in this process, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). Elevated SCD1 expression is a common feature in many malignancies and is associated with poor prognosis. This compound has emerged as a potent and selective inhibitor of SCD1, demonstrating significant anti-tumor activity in preclinical models. This guide delves into the technical details of its mechanism of action and its effects on cancer cell proliferation.[1]

Quantitative Data on the Anti-Proliferative Activity of this compound

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines and in vivo models. This section presents a summary of the available quantitative data in structured tables for easy comparison.

Table 1: In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeCell LineAnimal ModelThis compound Dosage and AdministrationOutcome
Colorectal CancerHCT-116Mouse XenograftOrally administeredSlowed tumor growth
MesotheliomaMSTO-211HMouse XenograftOrally administeredSlowed tumor growth
Renal Cancer786-OMouse Xenograft1 mg/kg, bid (orally)Tumor growth suppression

Note: Specific tumor growth inhibition percentages and detailed treatment schedules for HCT-116 and MSTO-211H models require further investigation of the primary literature.

Core Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of SCD1, which sets off a cascade of cellular events leading to cancer cell death.

Inhibition of SCD1 and Alteration of Lipid Composition

This compound directly inhibits the enzymatic activity of SCD1, preventing the conversion of stearoyl-CoA to oleoyl-CoA.[1] This leads to a significant increase in the ratio of saturated to unsaturated fatty acids within the cell, altering the composition of cellular membranes and lipid-based signaling molecules.[1]

Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis

The accumulation of saturated fatty acids induces stress in the endoplasmic reticulum (ER), a critical organelle for protein folding and lipid synthesis. This ER stress triggers the unfolded protein response (UPR), and when the stress is prolonged and severe, it activates apoptotic pathways.[1] A key marker of apoptosis, cleaved poly (ADP-ribose) polymerase 1 (PARP1), has been observed to increase following treatment with this compound.[1]

T3764518 This compound SCD1 SCD1 T3764518->SCD1 Inhibits SFA Saturated Fatty Acids (SFAs) SCD1->SFA Leads to accumulation of MUFA Monounsaturated Fatty Acids (MUFAs) SCD1->MUFA Decreases production ER_Stress Endoplasmic Reticulum (ER) Stress SFA->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Triggers PARP1 Cleaved PARP1 Apoptosis->PARP1 Increases

Figure 1. Signaling pathway of this compound-induced apoptosis.

Resistance Mechanism: AMPK-Mediated Autophagy

A key resistance mechanism to SCD1 inhibition by this compound involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK activation, in turn, promotes autophagy, a cellular process of self-digestion that can act as a survival mechanism under stress. This autophagic response can mitigate the cytotoxic effects of this compound. This finding suggests that combining this compound with autophagy inhibitors could be a promising therapeutic strategy to overcome resistance.

T3764518 This compound SCD1 SCD1 T3764518->SCD1 Inhibits SFA_accumulation SFA Accumulation SCD1->SFA_accumulation Leads to AMPK AMPK SFA_accumulation->AMPK Activates Autophagy Autophagy AMPK->Autophagy Promotes CellSurvival Cell Survival (Resistance) Autophagy->CellSurvival Contributes to

Figure 2. Resistance pathway to this compound via AMPK-mediated autophagy.

Detailed Experimental Protocols

This section provides an overview of the methodologies used to evaluate the effects of this compound on cancer cell proliferation and survival.

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MSTO-211H) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Start Seed cells in 96-well plate Treatment Treat with serial dilutions of this compound Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation ViabilityAssay Perform MTT or Resazurin assay Incubation->ViabilityAssay DataAnalysis Calculate IC50 values ViabilityAssay->DataAnalysis

Figure 3. Workflow for in vitro cell proliferation assay.

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at various concentrations for a defined period (e.g., 24-48 hours).

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., HCT-116, MSTO-211H) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Administer this compound orally at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker analysis).

Implantation Subcutaneous injection of cancer cells TumorGrowth Tumor growth to 100-200 mm³ Implantation->TumorGrowth Treatment Oral administration of this compound TumorGrowth->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Endpoint analysis Monitoring->Endpoint

Figure 4. Workflow for in vivo xenograft studies.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells by inhibiting SCD1. Its ability to induce ER stress and apoptosis highlights the critical role of lipid metabolism in cancer cell proliferation and survival. The identification of AMPK-mediated autophagy as a resistance mechanism opens new avenues for rational combination therapies. Future research should focus on elucidating the precise IC50 values of this compound across a broader range of cancer cell lines, optimizing dosing and scheduling in vivo, and exploring the synergistic effects of combining this compound with autophagy inhibitors or other targeted therapies. Such studies will be crucial in advancing the clinical development of this novel SCD1 inhibitor for the treatment of various cancers.

References

T-3764518: A Comprehensive Technical Guide to a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3764518 is a novel, potent, and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism. Elevated SCD1 activity is a hallmark of various cancers, contributing to cell proliferation and survival. This compound disrupts this process by selectively inhibiting SCD1, leading to an accumulation of saturated fatty acids and inducing endoplasmic reticulum (ER) stress, which ultimately triggers apoptotic cell death in cancer cells. This technical guide provides an in-depth overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols to facilitate further research and development.

Introduction

Cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation. One such pathway is the de novo synthesis of fatty acids, where Stearoyl-CoA Desaturase 1 (SCD1) plays a critical role. SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), which are essential components of cell membranes and signaling molecules.[1][2] Overexpression of SCD1 has been observed in numerous cancers and is associated with poor prognosis.[2] this compound is a highly potent and selective inhibitor of SCD1, demonstrating significant anticancer activity in preclinical models.[1][3] This document serves as a comprehensive resource for researchers interested in the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of SCD1. This inhibition leads to a shift in the cellular lipid profile, characterized by an increased ratio of SFAs to MUFAs. The accumulation of SFAs disrupts cellular homeostasis, primarily by inducing stress in the endoplasmic reticulum (ER), the primary site of protein and lipid synthesis. The ER stress, in turn, activates the unfolded protein response (UPR) and ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death. A key marker of this apoptotic process is the cleavage of poly (ADP-ribose) polymerase 1 (PARP1).

T3764518_Mechanism_of_Action cluster_cell Cancer Cell T3764518 This compound SCD1 SCD1 (Stearoyl-CoA Desaturase 1) T3764518->SCD1 Inhibits SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SCD1->SFA Increased Ratio MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Catalyzes conversion SFA->SCD1 ER_Stress Endoplasmic Reticulum (ER) Stress SFA->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Triggers PARP_Cleavage Cleaved PARP1 Apoptosis->PARP_Cleavage Leads to

Figure 1: Mechanism of action of this compound in cancer cells.

In Vitro Efficacy

This compound has demonstrated potent and selective growth inhibitory activity against a panel of human cancer cell lines.

Cell LineCancer TypeIC50 / GI50 (nM)
HCT-116Colorectal Carcinoma2.7 (GI50)
General Various Cancer Types 4.7 (IC50 for SCD1 enzyme)

Note: IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) values are measures of drug potency.

In Vivo Efficacy

The antitumor activity of this compound has been evaluated in mouse xenograft models using human cancer cell lines.

Xenograft ModelCancer TypeTreatment RegimenTumor Growth InhibitionReference
HCT-116Colorectal CarcinomaNot Specified78%
MSTO-211HMesotheliomaNot SpecifiedSignificant

Experimental Protocols

Cell Viability Assay

This protocol is adapted for determining the GI50 of this compound in cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the cells and incubate for 72 hours.

  • Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the GI50 value using a non-linear regression curve fit.

In Vivo Xenograft Model

This protocol outlines the general procedure for establishing and treating tumor xenografts.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells (e.g., HCT-116 or MSTO-211H) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.

  • Endpoint: Continue treatment for a specified period or until tumors in the control group reach a defined endpoint. Euthanize mice and excise tumors for weight measurement and further analysis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture (e.g., HCT-116, MSTO-211H) Treatment_InVitro Treatment with this compound Cell_Culture->Treatment_InVitro Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment_InVitro->Viability_Assay Western_Blot Western Blot (Cleaved PARP1) Treatment_InVitro->Western_Blot Lipidomics Lipidomic Analysis Treatment_InVitro->Lipidomics Xenograft Xenograft Model Establishment Treatment_InVivo Oral Administration of this compound Xenograft->Treatment_InVivo Tumor_Measurement Tumor Growth Measurement Treatment_InVivo->Tumor_Measurement Endpoint Endpoint Analysis Tumor_Measurement->Endpoint

Figure 2: General experimental workflow for evaluating this compound.
Western Blot for Cleaved PARP1

This protocol is for detecting apoptosis induction by this compound.

  • Cell Lysis: Treat cancer cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against cleaved PARP1 (e.g., Cell Signaling Technology, #9541) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Lipidomic Analysis

This protocol provides a general workflow for analyzing changes in the lipid profile.

  • Lipid Extraction: Treat cells with this compound. Extract total lipids from cell pellets using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

  • Mass Spectrometry: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Identify and quantify individual lipid species using specialized software. Compare the lipid profiles of this compound-treated cells with vehicle-treated controls to determine changes in the SFA to MUFA ratio.

Conclusion

This compound represents a promising new therapeutic agent for the treatment of cancers with elevated SCD1 activity. Its potent and selective inhibition of SCD1 leads to cancer cell-specific apoptosis through the induction of ER stress. The preclinical data presented in this guide highlight the potential of this compound and provide a foundation for further investigation into its clinical utility. The detailed protocols provided herein are intended to facilitate these research efforts and accelerate the development of this novel anticancer agent.

References

T-3764518: A Technical Guide for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3764518 is a novel, potent, and orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids into monounsaturated fatty acids.[1][2] Elevated expression of SCD1 is a characteristic feature of many cancers and is associated with increased cancer cell proliferation and survival.[1] this compound represents a promising therapeutic candidate by targeting this metabolic vulnerability in cancer cells. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound for researchers in oncology and drug development.

Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of SCD1. This inhibition leads to a significant increase in the ratio of saturated to unsaturated fatty acids within cellular membranes. The resulting alteration in membrane lipid composition induces endoplasmic reticulum (ER) stress, which in turn activates the unfolded protein response (UPR). Prolonged ER stress ultimately triggers apoptosis, or programmed cell death, in cancer cells.

T3764518 This compound SCD1 SCD1 Inhibition T3764518->SCD1 SFA_UFA ↑ Saturated/Unsaturated Fatty Acid Ratio SCD1->SFA_UFA ER_Stress Endoplasmic Reticulum (ER) Stress SFA_UFA->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 cluster_3 Day 5 Seed Seed Cells Treat Treat with This compound Seed->Treat Incubate Incubate Treat->Incubate Assay Add MTT/MTS Incubate->Assay Read Read Absorbance Assay->Read

References

Investigating the Cellular Effects of T-3764518: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3764518 is a novel, potent, and orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1][2][3] SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] This conversion is crucial for various cellular processes, including membrane fluidity, lipid signaling, and energy storage. In many cancer types, SCD1 is overexpressed, contributing to a lipogenic phenotype that supports rapid cell proliferation and tumor growth.[1] this compound has emerged as a promising anti-cancer agent by targeting this metabolic vulnerability. This technical guide provides a comprehensive overview of the cellular effects of this compound, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action

This compound exerts its primary effect by directly inhibiting the enzymatic activity of SCD1. This inhibition blocks the conversion of stearoyl-CoA to oleoyl-CoA, leading to a significant shift in the cellular lipid profile. The resulting imbalance, characterized by an accumulation of SFAs and a depletion of MUFAs, triggers a cascade of downstream cellular events, culminating in endoplasmic reticulum (ER) stress and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the cellular effects of this compound.

Table 1: In Vitro Potency of this compound

ParameterCell LineValueReference
SCD1 Inhibition (IC50)-4.7 nM
Growth Inhibition (GI50)HCT-1161-2 nM

Table 2: Cellular Effects of this compound in HCT-116 Cells

Cellular EffectObservationMethodReference
Lipid Profile Increased ratio of saturated to unsaturated fatty acids in phosphatidylcholines and diacylglycerols.Lipidomic Analysis
ER Stress Increased expression of immunoglobulin heavy chain-binding protein (BiP/GRP78).Western Blot
Apoptosis Increased cleavage of poly (ADP-ribose) polymerase 1 (PARP1).Western Blot
Autophagy Induction of autophagy, observed by LC3 dot formation.Immunofluorescence

Signaling Pathway

The primary signaling pathway initiated by this compound is the induction of the Unfolded Protein Response (UPR) or ER stress pathway, leading to apoptosis.

T3764518_Signaling_Pathway T3764518 This compound SCD1 SCD1 Inhibition T3764518->SCD1 Lipid_Imbalance Increased SFA/MUFA Ratio SCD1->Lipid_Imbalance ER_Stress Endoplasmic Reticulum Stress (UPR Activation) Lipid_Imbalance->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

This compound induced signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

SCD1 Inhibition Assay

This protocol describes a cell-based assay to measure the inhibitory activity of this compound on SCD1.

Objective: To determine the IC50 value of this compound for SCD1 inhibition.

Materials:

  • HepG2 cells

  • 24-well plates

  • Deuterium-labeled stearic acid (d35-C18:0)

  • This compound

  • Vehicle (DMSO)

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Seed HepG2 cells in 24-well plates and grow to confluence.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Add deuterium-labeled stearic acid to each well and incubate for a further period (e.g., 4-6 hours) to allow for its conversion to labeled oleic acid (d35-C18:1).

  • Aspirate the medium and wash the cells with PBS.

  • Extract total lipids from the cells using an appropriate solvent mixture.

  • Analyze the lipid extracts by LC-MS to quantify the amounts of labeled stearic acid and oleic acid.

  • Calculate the percent inhibition of SCD1 activity for each concentration of this compound compared to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay

This protocol outlines the procedure to assess the effect of this compound on the viability of cancer cells.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound.

Materials:

  • HCT-116 cells

  • 96-well plates

  • Cell culture medium

  • This compound

  • Vehicle (DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed HCT-116 cells in 96-well plates at a suitable density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate the plates for 72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period to allow the signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the GI50 value by plotting cell viability against the log of the this compound concentration.

Western Blot for ER Stress and Apoptosis Markers

This protocol details the detection of key protein markers for ER stress and apoptosis following this compound treatment.

Objective: To qualitatively and semi-quantitatively assess the induction of ER stress and apoptosis.

Materials:

  • HCT-116 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BiP/GRP78, anti-cleaved PARP1, anti-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat HCT-116 cells with this compound at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities relative to the loading control.

Autophagy Detection by LC3 Immunofluorescence

This protocol describes the visualization of autophagy induction through the detection of LC3 puncta.

Objective: To visualize the formation of autophagosomes in response to this compound.

Materials:

  • HCT-116 cells

  • Coverslips in a 24-well plate

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: anti-LC3

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed HCT-116 cells on coverslips in a 24-well plate.

  • Treat the cells with this compound or vehicle for the desired time.

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific binding sites.

  • Incubate with the anti-LC3 primary antibody.

  • Wash and incubate with the fluorescently-labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize and capture images using a fluorescence microscope, looking for the characteristic punctate staining of LC3 in autophagosomes.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the cellular effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Cellular Assays Cell_Culture Cell Culture (e.g., HCT-116) Treatment Treatment with this compound (Dose-response & Time-course) Cell_Culture->Treatment Viability Cell Viability Assay Treatment->Viability Lipidomics Lipidomic Analysis Treatment->Lipidomics Western_Blot Western Blot (ER Stress, Apoptosis) Treatment->Western_Blot Autophagy Autophagy Assay (LC3 Staining) Treatment->Autophagy Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Lipidomics->Data_Analysis Western_Blot->Data_Analysis Autophagy->Data_Analysis

Workflow for this compound cellular studies.

Conclusion

This compound is a potent and specific inhibitor of SCD1 that demonstrates significant anti-proliferative and pro-apoptotic effects in cancer cells. Its mechanism of action is centered on the disruption of lipid metabolism, leading to ER stress and subsequent cell death. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other SCD1 inhibitors in oncology.

References

Early-Stage Research on T-3764518: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3764518 is a novel, potent, and orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipogenesis.[1] Early-stage research has demonstrated its potential as an anti-cancer agent, primarily through the induction of endoplasmic reticulum (ER) stress and subsequent apoptosis in tumor cells. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Introduction

Cancer cells exhibit altered lipid metabolism, characterized by increased de novo fatty acid synthesis to support rapid proliferation and membrane production. Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in this process, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] Elevated SCD1 expression is observed in numerous cancers and is often associated with poor prognosis.[1] this compound was developed as a potent inhibitor of SCD1, with the aim of disrupting this crucial metabolic pathway in cancer cells.

Mechanism of Action

This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of SCD1. This inhibition leads to a significant shift in the cellular lipid profile, specifically an increase in the ratio of saturated to monounsaturated fatty acids. This alteration in lipid composition is believed to disrupt cellular homeostasis, leading to ER stress. Prolonged ER stress activates the Unfolded Protein Response (UPR), which, when overwhelmed, triggers apoptotic cell death.

Signaling Pathway

The proposed signaling pathway for this compound-induced apoptosis is as follows:

This compound Signaling Pathway T3764518 This compound SCD1 SCD1 Inhibition T3764518->SCD1 Lipid_Metabolism Altered Lipid Metabolism (Increased SFA:MUFA ratio) SCD1->Lipid_Metabolism ER_Stress Endoplasmic Reticulum (ER) Stress Lipid_Metabolism->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: Proposed signaling cascade of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage studies of this compound.

Table 1: In Vitro Activity
ParameterValueCell Line(s)Reference
SCD1 Inhibition (IC50) 4.7 nMNot Specified[2]
Cell Growth Inhibition (GI50) Data not availableHCT-116, MSTO-211H
Table 2: In Vivo Efficacy in Xenograft Models
Animal ModelTreatment ScheduleTumor Growth Inhibition (TGI)Reference
HCT-116 (Colorectal) 0.3 mg/kg, bid (p.o.)Significant PD marker reduction[3]
MSTO-211H (Mesothelioma) Data not availableSlowed tumor growth
786-O (Renal) 1 mg/kg, bid (p.o.)Significant tumor growth suppression
Table 3: Pharmacokinetic Profile
ParameterSpeciesValueRouteReference
General Profile Not SpecifiedExcellent PK profileOral
Cmax Data not availableData not availableOral
Tmax Data not availableData not availableOral
AUC Data not availableData not availableOral
Half-life (t1/2) Data not availableData not availableOral

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

SCD1 Enzyme Inhibition Assay
  • Objective: To determine the in vitro potency of this compound against SCD1.

  • Method: A high-throughput scintillation proximity assay (SPA) is a common method.

  • Procedure:

    • Prepare a crude lysate of Sf9 cells expressing recombinant SCD1.

    • Incubate the lysate with a radiolabeled substrate (e.g., [3H]stearoyl-CoA) and varying concentrations of this compound.

    • Utilize hydrophobic binding characteristics of scintillant beads to capture the lipid products.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay
  • Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

  • Method: MTT or MTS assay.

  • Procedure:

    • Seed cancer cells (e.g., HCT-116, MSTO-211H) in 96-well plates.

    • After cell attachment, treat with a range of concentrations of this compound for a specified period (e.g., 72 hours).

    • Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50.

Western Blot Analysis for ER Stress and Apoptosis Markers
  • Objective: To detect the induction of ER stress and apoptosis in this compound-treated cells.

  • Method: Standard Western blotting protocols.

  • Procedure:

    • Treat cells with this compound for various time points.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, p-PERK, p-eIF2α, ATF4, IRE1α, XBP1s) and apoptosis markers (e.g., cleaved PARP, cleaved caspase-3).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence using an imaging system.

Lipidomic Analysis
  • Objective: To analyze the changes in the lipid profile of cells treated with this compound.

  • Method: Liquid chromatography-mass spectrometry (LC-MS).

  • Procedure:

    • Treat cells with this compound.

    • Extract total lipids from the cells using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

    • Separate the lipid species using reverse-phase liquid chromatography.

    • Analyze the eluted lipids using a high-resolution mass spectrometer.

    • Identify and quantify individual lipid species based on their mass-to-charge ratio and fragmentation patterns.

    • Calculate the ratio of saturated to monounsaturated fatty acids.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in animal models.

  • Method: Subcutaneous tumor implantation in immunodeficient mice.

  • Procedure:

    • Inject cancer cells (e.g., HCT-116, MSTO-211H, 786-O) subcutaneously into the flank of immunodeficient mice.

    • Allow tumors to reach a palpable size.

    • Randomize mice into vehicle control and treatment groups.

    • Administer this compound orally at the specified dose and schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Visualizations

Experimental Workflow: In Vitro Evaluation

In Vitro Workflow start Start cell_culture Cancer Cell Culture (e.g., HCT-116, MSTO-211H) start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability mechanism Mechanism of Action Studies treatment->mechanism end End viability->end western Western Blot (ER Stress & Apoptosis) mechanism->western lipidomics Lipidomic Analysis (LC-MS) mechanism->lipidomics western->end lipidomics->end

Caption: Workflow for in vitro assessment of this compound.

Experimental Workflow: In Vivo Evaluation

In Vivo Workflow start Start xenograft Xenograft Model Establishment (e.g., HCT-116 in mice) start->xenograft randomization Randomization of Animals xenograft->randomization treatment Oral Administration of this compound randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, PD markers) monitoring->endpoint end End endpoint->end

Caption: Workflow for in vivo efficacy testing of this compound.

Conclusion

This compound is a promising preclinical candidate for cancer therapy, demonstrating potent SCD1 inhibition and subsequent induction of ER stress-mediated apoptosis in cancer cells. Its oral bioavailability and in vivo efficacy in multiple xenograft models warrant further investigation. This technical guide summarizes the foundational early-stage research, providing a basis for continued drug development efforts. Further studies are needed to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its potential in combination therapies.

References

Methodological & Application

T-3764518 In Vitro Assay Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3764518 is a novel and potent small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism.[1][2] SCD1 catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids, which are essential components of cell membranes and signaling molecules.[3][4] In various cancers, SCD1 is overexpressed and plays a crucial role in tumor cell proliferation and survival.[1] this compound has demonstrated significant anti-tumor activity in vitro by inducing endoplasmic reticulum (ER) stress and apoptosis in cancer cells. This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Introduction

Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a promising therapeutic target in oncology. Its inhibition leads to an accumulation of saturated fatty acids (SFAs) within the cell, altering membrane fluidity and inducing ER stress, which can ultimately trigger apoptosis in cancer cells. This compound is a potent and selective inhibitor of SCD1 with a reported IC50 of 4.7 nM. These application notes describe the in vitro methodologies to characterize the activity of this compound, including cell viability, ER stress induction, and apoptosis assays using relevant cancer cell lines.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50-4.7 nM

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of SCD1. This leads to a disruption in lipid metabolism, specifically the conversion of Stearoyl-CoA to Oleoyl-CoA. The subsequent increase in the ratio of saturated to monounsaturated fatty acids in cellular lipids triggers the Unfolded Protein Response (UPR) due to ER stress. Prolonged ER stress activates apoptotic pathways, leading to cancer cell death.

T3764518_Signaling_Pathway cluster_0 Cellular Impact T3764518 This compound SCD1 SCD1 T3764518->SCD1 inhibition Stearoyl_CoA Stearoyl-CoA Oleoyl_CoA Oleoyl-CoA Stearoyl_CoA->Oleoyl_CoA SCD1-catalyzed desaturation SFA Increased Saturated Fatty Acids ER_Stress ER Stress (Unfolded Protein Response) SFA->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: this compound signaling pathway.

Experimental Protocols

Cell Culture

Human colorectal carcinoma HCT-116 and mesothelioma MSTO-211H cell lines are utilized for the following assays.

  • HCT-116 Cell Culture:

    • Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

    • Sub-culturing: When cells reach 70-80% confluency, they are detached using Trypsin-EDTA, washed with PBS, and re-seeded at a 1:3 to 1:8 split ratio.

  • MSTO-211H Cell Culture:

    • Growth Medium: RPMI-1640 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

    • Sub-culturing: Adherent cells are split 1:5 every 3 days using Trypsin/EDTA.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Cell_Viability_Workflow start Seed Cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 1-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Cell Viability Assay Workflow.

Protocol:

  • Cell Seeding: Seed HCT-116 or MSTO-211H cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Endoplasmic Reticulum (ER) Stress Assay (Western Blot)

This protocol is for detecting the upregulation of ER stress markers, such as the immunoglobulin heavy chain-binding protein (BiP/GRP78), in response to this compound treatment.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with an effective concentration of this compound (e.g., 5-10 times the IC50) for a specified time (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against an ER stress marker (e.g., anti-BiP/GRP78) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the ER stress assay.

  • Cell Collection: Collect both adherent and floating cells. Adherent cells are detached using trypsin.

  • Staining:

    • Wash the collected cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Annexin V-negative/PI-negative cells are live cells.

    • Annexin V-positive/PI-negative cells are early apoptotic cells.

    • Annexin V-positive/PI-positive cells are late apoptotic or necrotic cells.

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro evaluation of the SCD1 inhibitor this compound. These assays are crucial for characterizing its anti-cancer activity and elucidating its mechanism of action, thereby supporting its further development as a potential therapeutic agent.

References

Preparation of T-3764518 Stock Solution: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of T-3764518, a potent and novel inhibitor of Stearoyl-CoA Desaturase (SCD).[1][2][3][4] The included methodologies and data are intended to ensure consistent and effective use of this compound in pre-clinical research and drug development applications. A summary of the compound's properties is provided in a tabular format for quick reference. Additionally, a diagram of the relevant signaling pathway is included to illustrate the mechanism of action.

Introduction

This compound is a small molecule inhibitor of Stearoyl-CoA Desaturase (SCD), a critical enzyme in fatty acid metabolism.[5] SCD catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids, which are essential components of cell membranes and signaling molecules. Dysregulation of SCD activity has been implicated in various diseases, including cancer. This compound has demonstrated potent inhibition of SCD with an IC50 of 4.7 nM. Proper preparation of stock solutions is crucial for obtaining reliable and reproducible results in both in vitro and in vivo studies. This guide outlines the recommended procedures for dissolving and storing this compound.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

PropertyValueSource
Molecular Formula C₂₅H₂₄ClN₃O₃SPubChem
Purity ≥ 99.86%MedChemExpress
IC50 4.7 nM for Stearoyl-CoA Desaturase (SCD)MedChemExpress
Recommended Solvents DMSOMedChemExpress
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months.MedChemExpress

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the volumes as needed for your specific experimental requirements.

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial.

  • Solvent Addition: Based on the molecular weight of this compound, calculate the required volume of DMSO to achieve a 10 mM concentration. Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Cap the vial tightly and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but observe for any signs of compound degradation. The resulting solution should be clear and free of particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure vials are tightly sealed to prevent solvent evaporation and moisture contamination.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.

T3764518_Signaling_Pathway cluster_cell Cancer Cell SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SCD1 SCD1 SFA->SCD1 MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA ER_Stress ER Stress SCD1->ER_Stress Inhibition leads to SFA accumulation T3764518 This compound T3764518->SCD1 Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: this compound inhibits SCD1, leading to ER stress and apoptosis.

T3764518_Experimental_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell-Based Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw For Experiment dilute Dilute to Working Concentration in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat analyze Analyze Cellular Response (e.g., Viability, Apoptosis) treat->analyze

References

Application Notes and Protocols: T-3764518

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3764518 is a potent and novel small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism.[1] SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). In various cancer cells, the expression and activity of SCD1 are upregulated, contributing to cell proliferation and survival. Inhibition of SCD1 by this compound leads to an accumulation of SFAs, inducing endoplasmic reticulum (ER) stress and ultimately resulting in apoptosis (programmed cell death).[2][3] These characteristics make this compound a promising candidate for cancer therapy research.

This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), protocols for its preparation and use in in vitro assays, and an overview of its mechanism of action.

Physicochemical and Biological Properties

PropertyValueReference
Molecular Formula C₂₅H₂₄ClN₃O₃SMedChemExpress
Molecular Weight 498.0 g/mol MedChemExpress
Target Stearoyl-CoA Desaturase 1 (SCD1)[1]
IC₅₀ 4.7 nM[1]

Solubility Data

This compound exhibits high solubility in DMSO, a common solvent for preparing stock solutions of small molecules for in vitro and in vivo studies.

SolventSolubilityReference
DMSO 95 mg/mLMedChemExpress Product Data Sheet

Note: The high solubility in DMSO allows for the preparation of concentrated stock solutions, which can be further diluted in aqueous media for experimental use.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 498.0 g/mol x 1000 mg/g = 4.98 mg

  • Weighing:

    • Carefully weigh out 4.98 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

In Vitro Cell Viability Assay (MTT Assay)

This protocol provides a general procedure for assessing the effect of this compound on the viability of cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium

  • This compound DMSO stock solution (10 mM)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound DMSO stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by inhibiting SCD1, which leads to an imbalance in cellular fatty acid composition. The subsequent accumulation of saturated fatty acids triggers ER stress, activating the Unfolded Protein Response (UPR). Prolonged ER stress ultimately leads to apoptosis.

T3764518_Signaling_Pathway cluster_cell Cancer Cell T3764518 This compound SCD1 SCD1 T3764518->SCD1 Inhibition MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Conversion SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1 ER_Stress Endoplasmic Reticulum (ER) Stress SFA->ER_Stress Accumulation Leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activation Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress Induces

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution in DMSO treatment Treat Cells with Serial Dilutions of this compound prep_stock->treatment prep_cells Culture and Seed Cancer Cells prep_cells->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform Cell Viability Assay (e.g., MTT) incubation->assay readout Measure Absorbance assay->readout calculation Calculate Cell Viability and IC₅₀ readout->calculation

Caption: In vitro experimental workflow for this compound.

References

Application Notes and Protocols for T-3764518 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of T-3764518, a potent and orally available small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), in mouse xenograft models of human cancer.

Introduction

This compound is an investigational anti-cancer agent that targets the lipid metabolism of cancer cells.[1] By inhibiting SCD1, a key enzyme in the synthesis of monounsaturated fatty acids, this compound disrupts the composition of cell membranes, leading to endoplasmic reticulum (ER) stress and subsequent apoptosis in tumor cells.[1] Preclinical studies have demonstrated its efficacy in slowing tumor growth in various xenograft models, including colorectal cancer and mesothelioma.[1]

Mechanism of Action

This compound specifically inhibits the conversion of stearoyl-CoA to oleoyl-CoA. This leads to an increased ratio of saturated to unsaturated fatty acids within the cell. This alteration in lipid composition is believed to induce ER stress, triggering the unfolded protein response (UPR) and ultimately leading to programmed cell death (apoptosis) in cancer cells.[1]

T3764518_MoA cluster_0 This compound This compound SCD1 SCD1 This compound->SCD1 Inhibits Oleoyl-CoA\n(Monounsaturated Fatty Acid) Oleoyl-CoA (Monounsaturated Fatty Acid) SCD1->Oleoyl-CoA\n(Monounsaturated Fatty Acid) Increased Saturated:\nUnsaturated Fatty Acid Ratio Increased Saturated: Unsaturated Fatty Acid Ratio Stearoyl-CoA\n(Saturated Fatty Acid) Stearoyl-CoA (Saturated Fatty Acid) Stearoyl-CoA\n(Saturated Fatty Acid)->SCD1 ER Stress ER Stress Increased Saturated:\nUnsaturated Fatty Acid Ratio->ER Stress Apoptosis Apoptosis ER Stress->Apoptosis

Figure 1: Simplified signaling pathway of this compound.

Data Presentation

In Vivo Efficacy of this compound in Xenograft Models
Cell LineTumor TypeMouse StrainThis compound Dose (Oral)Dosing ScheduleOutcomeReference
HCT-116Colorectal CarcinomaNude (BALB/c nu/nu)0.3 mg/kgTwice Daily (BID)Significant Pharmacodynamic Marker Reduction[2]
786-ORenal Cell CarcinomaNude (BALB/c nu/nu)1 mg/kgTwice Daily (BID)Tumor Growth Suppression
HCT-116Colorectal CarcinomaNot SpecifiedNot SpecifiedNot SpecifiedSlowed Tumor Growth
MSTO-211HMesotheliomaNot SpecifiedNot SpecifiedNot SpecifiedSlowed Tumor Growth

Experimental Protocols

I. HCT-116 Human Colorectal Carcinoma Xenograft Model

A. Cell Culture:

  • Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days to maintain exponential growth.

B. Tumor Implantation:

  • Use female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.

  • Harvest HCT-116 cells during the exponential growth phase and resuspend in sterile phosphate-buffered saline (PBS) or culture medium.

  • Mix the cell suspension 1:1 with Matrigel®.

  • Subcutaneously inject 5 x 10^6 cells in a total volume of 200 µL into the right flank of each mouse.

C. This compound Administration:

  • Monitor tumor growth regularly using calipers.

  • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.

  • The specific vehicle for oral administration of this compound in the primary literature is not specified. A common vehicle for oral gavage of hydrophobic compounds can be prepared as follows:

    • Dissolve this compound in a small amount of DMSO.

    • Add PEG300 and vortex to mix.

    • Add Tween-80 and vortex to mix.

    • Bring to the final volume with saline.

    • Note: The final concentration of DMSO should be kept low (e.g., <5%). The provided formulation is a suggestion and may require optimization.

  • Administer this compound or vehicle control orally via gavage at the desired dose (e.g., 0.3 mg/kg or 1 mg/kg) twice daily.

  • Continue treatment for the duration of the study (e.g., 21-28 days).

D. Monitoring and Endpoints:

  • Measure tumor volume twice weekly using the formula: (Length x Width²) / 2.

  • Monitor animal body weight twice weekly as an indicator of toxicity.

  • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

II. MSTO-211H Human Mesothelioma Xenograft Model

A. Cell Culture:

  • Culture MSTO-211H cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 3-4 days.

B. Tumor Implantation:

  • Use female athymic nude mice, 6-8 weeks old.

  • Harvest MSTO-211H cells and resuspend in sterile PBS or culture medium.

  • Mix the cell suspension 1:1 with Matrigel®.

  • Subcutaneously inject 10 x 10^6 cells in a total volume of 200 µL into the right flank of each mouse.

C. This compound Administration:

  • Follow the same procedure as for the HCT-116 model, initiating treatment when tumors reach an average volume of 100-200 mm³.

  • Administer this compound or vehicle control orally at the desired dose and schedule.

D. Monitoring and Endpoints:

  • Follow the same monitoring and endpoint procedures as for the HCT-116 model.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_xenograft Xenograft Establishment cluster_treatment Treatment cluster_analysis Analysis Cell_Line_Selection Select Cell Line (HCT-116 or MSTO-211H) Cell_Expansion Expand Cells in Culture Cell_Line_Selection->Cell_Expansion Harvest_Cells Harvest and Prepare Cells Cell_Expansion->Harvest_Cells Tumor_Implantation Subcutaneous Injection in Nude Mice Harvest_Cells->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Drug_Administration Oral Administration of This compound or Vehicle Randomization->Drug_Administration Data_Collection Monitor Tumor Volume and Body Weight Drug_Administration->Data_Collection Endpoint Euthanasia and Tumor Excision Data_Collection->Endpoint Downstream_Analysis Pharmacodynamics, Histology, etc. Endpoint->Downstream_Analysis

Figure 2: General experimental workflow for this compound in vivo studies.

References

Application Notes and Protocols for T-3764518 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosing and formulation of T-3764518, a potent and orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), for in vivo preclinical research. The protocols outlined below are based on established methodologies from studies demonstrating the anti-tumor efficacy of this compound in various cancer xenograft models.

Dosing and Formulation

This compound has been shown to be effective when administered orally in mouse xenograft models. The following tables summarize the recommended dosing and formulation parameters.

Table 1: this compound Dosing for In Vivo Xenograft Studies

ParameterRecommended ValueReference
Route of Administration Oral gavage[1][2]
Dosage Range 0.3 - 1 mg/kg[2]
Dosing Frequency Twice daily (BID)[2]
Formulation Vehicle 0.5% (w/v) Methylcellulose in water[1]

Table 2: Formulation Preparation

ComponentQuantity (for 10 mL)
This compoundAs required for final concentration
Methylcellulose50 mg
Sterile Water for Injectionq.s. to 10 mL

Protocol for Formulation Preparation:

  • Weigh the required amount of this compound.

  • Weigh 50 mg of methylcellulose.

  • In a sterile container, gradually add the methylcellulose to 5 mL of sterile water while stirring to avoid clumping.

  • Continue stirring until the methylcellulose is fully hydrated and a clear, viscous solution is formed.

  • Add the weighed this compound to the methylcellulose solution.

  • Vortex or sonicate the suspension until a homogenous mixture is achieved.

  • Add sterile water to bring the final volume to 10 mL and mix thoroughly.

  • Store the formulation at 2-8°C and use within a week of preparation. Shake well before each administration.

Experimental Protocols for In Vivo Efficacy Studies

The following are detailed protocols for evaluating the anti-tumor activity of this compound in common human cancer xenograft models in mice.

Human Colorectal Carcinoma HCT-116 Xenograft Model

Materials:

  • HCT-116 human colorectal carcinoma cells

  • Immunocompromised mice (e.g., BALB/c nude mice, 5-6 weeks old)

  • Matrigel® Basement Membrane Matrix

  • This compound formulation

  • Vehicle control (0.5% methylcellulose in water)

  • Calipers for tumor measurement

Protocol:

  • Cell Culture: Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Preparation for Implantation: Harvest cells during the exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: V = (length × width²) / 2.

  • Treatment Initiation: When the mean tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 0.3 mg/kg or 1 mg/kg) or vehicle control orally twice daily.

  • Efficacy Evaluation: Continue treatment for the specified duration (e.g., 14-21 days). Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).

Human Mesothelioma MSTO-211H Xenograft Model

Materials:

  • MSTO-211H human mesothelioma cells

  • Immunocompromised mice (e.g., BALB/c nude mice, 5-6 weeks old)

  • This compound formulation

  • Vehicle control (0.5% methylcellulose in water)

  • Calipers for tumor measurement

Protocol:

  • Cell Culture: Culture MSTO-211H cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ MSTO-211H cells in 100 µL of serum-free medium into the right flank of each mouse.

  • Tumor Growth and Treatment: Follow steps 4-8 as described in the HCT-116 xenograft protocol. A dosage of 1 mg/kg of this compound administered orally twice daily has been shown to be effective in this model.

Human Renal Cell Carcinoma 786-O Xenograft Model

Materials:

  • 786-O human renal cell carcinoma cells

  • Immunocompromised mice (e.g., BALB/c nude mice, 5-6 weeks old)

  • This compound formulation

  • Vehicle control (0.5% methylcellulose in water)

  • Calipers for tumor measurement

Protocol:

  • Cell Culture: Culture 786-O cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ 786-O cells in 100 µL of serum-free medium into the right flank of each mouse.

  • Tumor Growth and Treatment: Follow steps 4-8 as described in the HCT-116 xenograft protocol. A dosage of 1 mg/kg of this compound administered orally twice daily has demonstrated significant tumor growth suppression in this model.

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound inhibits SCD1, a key enzyme in the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs). This inhibition leads to an accumulation of SFAs and a depletion of MUFAs within the cancer cells, inducing endoplasmic reticulum (ER) stress and ultimately leading to apoptosis.

T3764518_Mechanism_of_Action cluster_lipid_metabolism Lipid Metabolism T3764518 This compound SCD1 SCD1 (Stearoyl-CoA Desaturase 1) T3764518->SCD1 Inhibits MUFAs Monounsaturated Fatty Acids (MUFAs) (e.g., Oleic acid) SCD1->MUFAs Converts ER_Stress Endoplasmic Reticulum (ER) Stress SFAs Saturated Fatty Acids (SFAs) (e.g., Palmitic acid, Stearic acid) SFAs->SCD1 Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates the general workflow for conducting in vivo efficacy studies of this compound in xenograft models.

InVivo_Workflow A Cell Culture (e.g., HCT-116, MSTO-211H, 786-O) B Cell Harvest and Preparation A->B C Subcutaneous Implantation in Immunocompromised Mice B->C D Tumor Growth Monitoring (Calipers) C->D E Randomization into Groups (Tumor Volume ~100-200 mm³) D->E F Oral Administration (BID) - this compound - Vehicle Control E->F G Continued Monitoring (Tumor Volume & Body Weight) F->G H Study Endpoint & Tissue Collection G->H I Data Analysis (Tumor Growth Inhibition) H->I

Caption: General workflow for in vivo xenograft studies.

References

Application Notes: T-3764518 for Lipidomics Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3764518 is a novel, potent, and orally available small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] Dysregulation of lipid metabolism, particularly the overexpression of SCD1, is a hallmark of various cancers and is associated with cancer cell proliferation, survival, and metastasis. This compound, with its high potency (IC50 of 4.7 nM), serves as a critical tool for investigating the role of lipid metabolism in disease.[2] Lipidomics, the large-scale study of lipids, in conjunction with this compound, allows for a detailed understanding of the functional role of SCD1 and the impact of its inhibition on cellular lipid profiles.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of SCD1, which catalyzes the desaturation of stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively. This inhibition leads to a significant shift in the cellular lipidome, primarily characterized by an increased ratio of saturated to monounsaturated fatty acids within various lipid classes, such as phosphatidylcholines and diacylglycerols.[1] The accumulation of SFAs and the depletion of MUFAs can induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR).[3] Prolonged ER stress can subsequently trigger apoptosis, or programmed cell death, as evidenced by the increase in markers like cleaved poly (ADP-ribose) polymerase 1 (PARP1).

Applications in Lipidomics Research

  • Elucidating the Role of Lipid Metabolism in Cancer: this compound can be utilized to study the dependence of cancer cells on de novo lipogenesis and the specific roles of MUFAs in tumor progression.

  • Biomarker Discovery: Comprehensive lipidomic profiling of cells or tissues treated with this compound can help identify potential lipid biomarkers for diagnostics, prognostics, or patient stratification for SCD1-targeted therapies.

  • Drug Development: As a reference compound, this compound is invaluable for the development and characterization of new SCD1 inhibitors. Lipidomics provides a detailed readout of the on-target effects of such compounds.

  • Investigating Metabolic Diseases: Beyond oncology, SCD1 plays a role in various metabolic disorders. This compound can be used in lipidomics studies to explore the impact of SCD1 inhibition in models of these diseases.

Quantitative Data Presentation

The following table represents the expected changes in the relative abundance of various lipid classes and species in HCT-116 human colorectal cancer cells after treatment with this compound, based on the known effects of SCD1 inhibition.

Lipid ClassRepresentative Lipid SpeciesExpected Fold Change vs. ControlBiological Implication
Saturated Phosphatidylcholines PC(16:0/18:0)IncreaseAccumulation of saturated fatty acids due to SCD1 inhibition.
Monounsaturated Phosphatidylcholines PC(16:0/18:1)DecreaseReduced production of monounsaturated fatty acids.
Saturated Diacylglycerols DG(16:0/18:0)IncreaseAltered lipid signaling and membrane composition.
Monounsaturated Diacylglycerols DG(16:0/18:1)DecreaseDisruption of pathways dependent on MUFA-containing lipids.
Saturated Triacylglycerols TG(16:0/18:0/18:0)IncreaseShift in lipid storage towards saturated forms.
Monounsaturated Triacylglycerols TG(16:0/18:1/18:1)DecreaseDepletion of monounsaturated fatty acid reserves.
Free Saturated Fatty Acids Stearic Acid (18:0)IncreaseSubstrate accumulation for SCD1.
Free Monounsaturated Fatty Acids Oleic Acid (18:1)DecreaseDirect product reduction from SCD1 inhibition.

Experimental Protocols

I. Cell Culture and Treatment with this compound

This protocol is optimized for the human colorectal carcinoma cell line HCT-116.

Materials:

  • HCT-116 cells

  • DMEM or McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • 6-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell scraper

Procedure:

  • Seed HCT-116 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Prepare working concentrations of this compound by diluting the stock solution in cell culture medium. A final concentration range of 10-100 nM is recommended for initial experiments. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the old medium from the cells and wash once with PBS.

  • Add the medium containing the desired concentrations of this compound or vehicle control to the respective wells.

  • Incubate the cells for 24-48 hours.

  • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

  • Centrifuge at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

II. Lipid Extraction from Cultured Cells (Modified Bligh-Dyer Method)

Materials:

  • Cell pellet

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Ultrapure water

  • Internal standards (optional, e.g., deuterated lipid standards)

  • Glass vials

  • Nitrogen gas evaporator

Procedure:

  • Resuspend the cell pellet in 100 µL of ultrapure water.

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol to the cell suspension.

  • Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of ultrapure water to induce phase separation and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower organic phase containing the lipids into a clean glass vial, avoiding the protein interface.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Store the dried lipid film at -80°C until LC-MS/MS analysis.

III. Lipidomics Analysis by LC-MS/MS

Materials:

  • Dried lipid extract

  • Isopropanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol.

  • Chromatographic Separation:

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 30% B for column re-equilibration

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 50°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Acquire data in both positive and negative ionization modes in separate runs.

    • Mass Range: m/z 100-1500

    • Data Acquisition: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect both MS1 and MS/MS spectra.

    • Source Parameters: Optimize source temperature, gas flows, and voltages according to the instrument manufacturer's recommendations.

IV. Data Analysis
  • Peak Picking and Alignment: Process the raw LC-MS/MS data using software such as MS-DIAL, XCMS, or vendor-specific software to detect and align chromatographic peaks.

  • Lipid Identification: Identify lipids by matching the accurate mass, retention time, and MS/MS fragmentation patterns against lipid databases (e.g., LIPID MAPS, HMDB).

  • Quantification: Calculate the peak areas for each identified lipid species and normalize to an internal standard (if used) and/or total ion current.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test, volcano plots) to identify lipids that are significantly altered by this compound treatment.

Visualizations

G

G

References

Application Notes and Protocols for T-3764518 in Mesothelioma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3764518 is a novel and potent small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism.[1][2] SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), a process crucial for membrane fluidity, lipid signaling, and overall cellular homeostasis. Many cancer cells, including mesothelioma, exhibit elevated lipogenesis and overexpression of SCD1 to meet the demands of rapid proliferation.[1] Inhibition of SCD1 by this compound disrupts this process, leading to an accumulation of SFAs and a decrease in MUFAs. This alteration in the cellular lipid profile induces endoplasmic reticulum (ER) stress, which, when prolonged, triggers apoptotic cell death.[1] Preclinical studies have demonstrated the in vivo antitumor activity of this compound in a mesothelioma MSTO-211H mouse xenograft model, highlighting its potential as a therapeutic agent for this aggressive malignancy.[1]

These application notes provide detailed protocols for evaluating the efficacy of this compound in various mesothelioma cell lines, focusing on cell viability, apoptosis, and cell cycle analysis.

Data Presentation

While specific quantitative data for this compound across a broad panel of mesothelioma cell lines is not extensively available in public literature, the following tables are presented as illustrative examples of how to structure and report such data upon experimental determination.

Table 1: In Vitro Cell Viability (IC50) of this compound in Mesothelioma Cell Lines

Cell LineHistologyThis compound IC50 (nM)
MSTO-211HBiphasicData to be determined
NCI-H226EpithelioidData to be determined
NCI-H2052SarcomatoidData to be determined
NCI-H2452EpithelioidData to be determined

Table 2: Apoptosis Induction by this compound in Mesothelioma Cell Lines

Cell LineTreatment (this compound, 72h)% Apoptotic Cells (Annexin V+)
MSTO-211HVehicle ControlData to be determined
10 nMData to be determined
100 nMData to be determined
NCI-H2452Vehicle ControlData to be determined
10 nMData to be determined
100 nMData to be determined

Table 3: Cell Cycle Analysis of Mesothelioma Cells Treated with this compound

Cell LineTreatment (this compound, 48h)% G1 Phase% S Phase% G2/M Phase
MSTO-211HVehicle ControlData to be determinedData to be determinedData to be determined
100 nMData to be determinedData to be determinedData to be determined
NCI-H2452Vehicle ControlData to be determinedData to be determinedData to be determined
100 nMData to be determinedData to be determinedData to be determined

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits the growth of mesothelioma cell lines by 50% (IC50).

  • Materials:

    • Mesothelioma cell lines (e.g., MSTO-211H, NCI-H226, NCI-H2052, NCI-H2452)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound (stock solution in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed mesothelioma cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.

  • Materials:

    • Mesothelioma cell lines

    • 6-well plates

    • T-376451le culture medium

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed mesothelioma cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for 48-72 hours.

    • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with this compound.

  • Materials:

    • Mesothelioma cell lines

    • 6-well plates

    • This compound

    • PBS

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed mesothelioma cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound (and a vehicle control) for 24-48 hours.

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

T3764518_Signaling_Pathway T3764518 This compound SCD1 SCD1 (Stearoyl-CoA Desaturase 1) T3764518->SCD1 Inhibition MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) Lipid_Ratio Increased SFA:MUFA Ratio SCD1->Lipid_Ratio Leads to SFA Saturated Fatty Acids (e.g., Palmitoyl-CoA, Stearoyl-CoA) SFA->MUFA Catalyzed by SCD1 ER_Stress Endoplasmic Reticulum (ER) Stress Lipid_Ratio->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 CHOP CHOP (Transcription Factor) PERK->CHOP Upregulates IRE1a->CHOP Contributes to ATF6->CHOP Contributes to Caspases Caspase Activation (e.g., cleaved PARP) CHOP->Caspases Promotes Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Signaling pathway of this compound-induced apoptosis in mesothelioma cells.

Experimental_Workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V Assay) cluster_cellcycle Cell Cycle (PI Staining) seed_viability Seed Cells (96-well) treat_viability Treat with this compound (72h) seed_viability->treat_viability add_mtt Add MTT Reagent (4h) treat_viability->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_viability Read Absorbance (570nm) solubilize->read_viability seed_apoptosis Seed Cells (6-well) treat_apoptosis Treat with this compound (48-72h) seed_apoptosis->treat_apoptosis harvest_apoptosis Harvest & Wash Cells treat_apoptosis->harvest_apoptosis stain_apoptosis Stain with Annexin V/PI harvest_apoptosis->stain_apoptosis analyze_apoptosis Flow Cytometry Analysis stain_apoptosis->analyze_apoptosis seed_cellcycle Seed Cells (6-well) treat_cellcycle Treat with this compound (24-48h) seed_cellcycle->treat_cellcycle harvest_cellcycle Harvest & Fix Cells treat_cellcycle->harvest_cellcycle stain_cellcycle Stain with PI/RNase harvest_cellcycle->stain_cellcycle analyze_cellcycle Flow Cytometry Analysis stain_cellcycle->analyze_cellcycle

Caption: Experimental workflow for evaluating this compound in mesothelioma cell lines.

References

Application Notes and Protocols for T-3764518 in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3764518 is a novel, potent, and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] In various cancers, including colorectal cancer, SCD1 is overexpressed and plays a crucial role in tumor cell proliferation and survival.[1][2] this compound exerts its antitumor effects by inhibiting SCD1, leading to an increase in the ratio of SFAs to MUFAs within the cell. This alteration in lipid composition induces endoplasmic reticulum (ER) stress, which in turn activates apoptotic pathways, ultimately leading to cancer cell death.[1]

Mechanism of Action

This compound specifically targets and inhibits the enzymatic activity of SCD1. This inhibition blocks the conversion of stearoyl-CoA and palmitoyl-CoA into oleoyl-CoA and palmitoleoyl-CoA, respectively. The resulting accumulation of SFAs and depletion of MUFAs in cellular membranes and lipid droplets leads to ER stress, characterized by the upregulation of proteins such as immunoglobulin heavy chain-binding protein (BiP).[1] Prolonged ER stress triggers the unfolded protein response (UPR) and subsequently activates apoptotic signaling, evidenced by the cleavage of poly (ADP-ribose) polymerase 1 (PARP1). The on-target activity of this compound has been confirmed by rescue experiments where the addition of oleic acid, the product of SCD1, mitigates the cytotoxic effects of the inhibitor.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
SCD Inhibition IC₅₀ -4.7 nM
Cell Growth Inhibition HCT-116 (Colorectal)Dose-dependent
Apoptosis Induction HCT-116 (Colorectal)Increase in cleaved PARP1
ER Stress Induction HCT-116 (Colorectal)Increased BiP expression

Table 2: In Vivo Antitumor Efficacy of this compound in HCT-116 Xenograft Model

Animal ModelTreatmentOutcomeReference
HCT-116 Xenograft This compound (oral administration)Significant tumor growth inhibition

Note: Specific dosage and quantitative tumor growth inhibition data were not available in the reviewed literature.

Experimental Protocols

1. In Vitro Cell Viability Assay

This protocol describes a general method for assessing the effect of this compound on the viability of colorectal cancer cell lines, such as HCT-116.

  • Materials:

    • Colorectal cancer cell line (e.g., HCT-116)

    • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

    • This compound (stock solution in DMSO)

    • 96-well plates

    • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the IC₅₀. Include a DMSO-only control.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control and plot the results to determine the IC₅₀ value.

2. Western Blot Analysis for ER Stress and Apoptosis Markers

This protocol provides a method to detect changes in protein expression associated with ER stress (BiP) and apoptosis (cleaved PARP1) following treatment with this compound.

  • Materials:

    • Colorectal cancer cells

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-BiP, anti-cleaved PARP1, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells and treat with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours.

    • Harvest the cells and lyse them in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system. β-actin should be used as a loading control.

3. In Vivo Colorectal Cancer Xenograft Model

This protocol outlines a general procedure for establishing and using a subcutaneous HCT-116 xenograft model to evaluate the in vivo efficacy of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Materials:

    • HCT-116 cells

    • Matrigel

    • Immunocompromised mice (e.g., athymic nude or SCID)

    • This compound formulation for oral gavage

    • Vehicle control

    • Calipers

  • Procedure:

    • Harvest HCT-116 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ to 1 x 10⁷ cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Monitor the mice for tumor formation.

    • Once the tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

    • Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle.

    • Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as a measure of toxicity.

    • Continue the treatment for the planned duration or until the tumors in the control group reach the predetermined maximum size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

T3764518_Mechanism_of_Action T3764518 This compound SCD1 SCD1 T3764518->SCD1 Inhibition MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Conversion ER_Stress Endoplasmic Reticulum (ER) Stress SCD1->ER_Stress Depletion of MUFAs leads to SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1 Apoptosis Apoptosis ER_Stress->Apoptosis BiP BiP (GRP78) Upregulation ER_Stress->BiP PARP1 Cleaved PARP1 Apoptosis->PARP1

Caption: Mechanism of action of this compound in colorectal cancer cells.

In_Vivo_Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Analysis Cell_Culture 1. HCT-116 Cell Culture Cell_Harvest 2. Cell Harvest & Resuspension Cell_Culture->Cell_Harvest Injection_Prep 3. Mix with Matrigel Cell_Harvest->Injection_Prep Implantation 4. Subcutaneous Injection Tumor_Growth 5. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 6. Randomization Tumor_Growth->Randomization Treatment 7. Oral Administration of this compound Monitoring 8. Tumor & Body Weight Measurement Treatment->Monitoring Endpoint 9. Endpoint Analysis Monitoring->Endpoint

Caption: Workflow for in vivo HCT-116 xenograft studies.

References

Application Notes and Protocols for T-3764518

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the stability, storage, and handling of T-3764518, a potent and novel inhibitor of stearoyl-CoA desaturase (SCD).

Introduction

This compound is a small molecule inhibitor of stearoyl-CoA desaturase (SCD), with an IC50 of 4.7 nM.[1] SCD is a critical enzyme in lipid biosynthesis, responsible for converting saturated fatty acids into monounsaturated fatty acids.[2] In many cancer cells, SCD1 is overexpressed and plays a significant role in cell proliferation.[2] this compound has demonstrated both in vitro and in vivo antitumor activities, making it a promising candidate for cancer therapy.[2][3] Its mechanism of action involves the induction of endoplasmic reticulum (ER) stress and subsequent apoptosis in cancer cells.

Stability and Storage

Proper storage of this compound is crucial to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for stock solutions.

Storage ConditionDurationNotes
-80°C6 monthsStore in a sealed container, protected from moisture and light.
-20°C1 monthStore in a sealed container, protected from moisture and light.

Note: For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Signaling Pathway of this compound

This compound exerts its anticancer effects by inhibiting SCD1, which leads to a cascade of cellular events culminating in apoptosis.

T3764518_Signaling_Pathway T3764518 This compound SCD1 SCD1 T3764518->SCD1 Inhibition Conversion Stearoyl-CoA to Oleoyl-CoA Conversion SCD1->Conversion SFA_UFA_Ratio Increased Saturated:Unsaturated Fatty Acid Ratio Conversion->SFA_UFA_Ratio Decrease ER_Stress Endoplasmic Reticulum (ER) Stress SFA_UFA_Ratio->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes

Protocol:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 30 mg/mL).

  • Vortex briefly to dissolve the powder completely. If necessary, sonicate for a few minutes.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended in the stability table.

The preparation of working solutions will depend on the specific experimental requirements. Below are example protocols for preparing this compound for in vitro and in vivo studies.

4.2.1. In Vitro Cell-Based Assays

Protocol:

  • Thaw a frozen aliquot of the this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium.

  • It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Add the working solution to the cells and proceed with the experiment.

4.2.2. In Vivo Studies

For in vivo administration, this compound can be formulated in various vehicles. The choice of vehicle will depend on the route of administration and the desired pharmacokinetic profile.

Example Formulations:

  • 20% SBE-β-CD in Saline: To prepare a 1 mL working solution, add 100 μL of a 31.7 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in saline and mix thoroughly.

  • Corn Oil: To prepare a 1 mL working solution, add 100 μL of a 31.7 mg/mL DMSO stock solution to 900 μL of corn oil and mix thoroughly.

  • PEG300/Tween-80/Saline: To prepare a 1 mL working solution, add 100 μL of a 30.0 mg/mL DMSO stock solution to 400 μL of PEG300 and mix. Then, add 50 μL of Tween-80 and mix, followed by the addition of 450 μL of saline to reach the final volume.

The following diagram illustrates a typical workflow for evaluating the effect of this compound on cancer cell lines.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cancer Cell Culture T3764518_Prep 2. Prepare this compound Working Solution Treatment 3. Treat Cells with This compound T3764518_Prep->Treatment Cell_Viability 4a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Western_Blot 4b. Western Blot for ER Stress & Apoptosis Markers Treatment->Western_Blot Lipidomics 4c. Lipidomic Analysis Treatment->Lipidomics Data_Analysis 5. Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Lipidomics->Data_Analysis

Caption: A typical workflow for in vitro experiments.

Safety Precautions

As with any chemical compound, appropriate safety precautions should be taken when handling this compound.

  • Wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area.

  • Avoid inhalation of dust or contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for more detailed safety information.

References

T-3764518 experimental design for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: T-3764518

A Potent and Selective PI3K/Akt/mTOR Pathway Inhibitor for In Vitro Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a novel, ATP-competitive, small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) / Akt / mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making it a key target for therapeutic intervention. This compound demonstrates high potency and selectivity, providing a valuable tool for investigating the role of this pathway in cancer biology and for preclinical evaluation of targeted therapies.

This document provides detailed protocols for assessing the in vitro efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action: PI3K/Akt/mTOR Signaling

This compound exerts its biological effects by inhibiting key kinases within the PI3K/Akt/mTOR pathway. Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating kinases such as Akt. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating S6 kinase (S6K) and 4E-BP1. This compound effectively blocks this cascade at the level of PI3K, leading to reduced cell proliferation and survival in cancer cells with a constitutively active pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates PI3K->PIP2 Phosphorylates PI3K->PIP3 mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes T3764518 This compound T3764518->PI3K Inhibits GF Growth Factor GF->RTK Activates

Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition point.

Data Presentation: In Vitro Activity

The following tables summarize the inhibitory activity of this compound against key kinases and its anti-proliferative effect on various cancer cell lines.

Table 1: Kinase Inhibitory Activity of this compound

Kinase Target IC₅₀ (nM)
PI3Kα 1.2
PI3Kβ 8.5
PI3Kδ 0.9
PI3Kγ 15.7

| mTOR | 2.1 |

IC₅₀ values were determined using biochemical kinase assays.

Table 2: Anti-Proliferative Activity of this compound

Cell Line Cancer Type PIK3CA Status GI₅₀ (nM)
MCF-7 Breast Cancer E545K Mutant 25
PC-3 Prostate Cancer PTEN Null 48
A549 Lung Cancer Wild Type > 1000

| U87 MG | Glioblastoma | PTEN Null | 35 |

GI₅₀ (Growth Inhibition 50) values were determined after 72 hours of continuous exposure using a CellTiter-Glo® assay.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (CTG Assay)

This protocol describes the measurement of cell viability and proliferation using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom, opaque-walled plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (including a DMSO vehicle control).

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Luminescence Reading:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (as 100% viability).

    • Plot the normalized values against the log concentration of this compound and fit a dose-response curve to calculate the GI₅₀ value.

Protocol 2: Western Blot Analysis for Pathway Modulation

This protocol details the detection of changes in the phosphorylation status of key downstream proteins (p-Akt, p-S6K) following treatment with this compound.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • 6-well plates

  • This compound (stock solution in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

    • Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer.

    • Scrape cell lysates, transfer to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine protein concentration using a BCA assay.

    • Normalize samples to equal protein concentrations and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel and transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to loading controls (e.g., Actin).

Experimental Workflow

The following diagram outlines the general workflow for in vitro testing of this compound.

Experimental_Workflow cluster_setup Phase 1: Assay Setup cluster_exp Phase 2: Experimentation cluster_readout Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis & Interpretation CellCulture 1. Cell Line Culture & Expansion Seeding 3. Plate Seeding CellCulture->Seeding CompoundPrep 2. This compound Serial Dilution Treatment 4. Cell Treatment (2-72h) CompoundPrep->Treatment Seeding->Treatment ViabilityAssay 5a. Viability Assay (e.g., CTG) Treatment->ViabilityAssay WesternBlot 5b. Cell Lysis & Western Blot Treatment->WesternBlot GI50_Calc 6a. GI50 Calculation ViabilityAssay->GI50_Calc PathwayAnalysis 6b. Pathway Modulation Analysis WesternBlot->PathwayAnalysis

Caption: General workflow for in vitro evaluation of this compound.

Measuring Apoptosis After T-376451ax Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3764518 is a novel, orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] Inhibition of SCD1 by this compound disrupts this process, leading to an accumulation of SFAs within the cell. This increase in the SFA/MUFA ratio induces endoplasmic reticulum (ER) stress, which subsequently triggers the unfolded protein response (UPR) and ultimately leads to apoptotic cell death.[1][2] This has been demonstrated by the observation of increased cleaved poly (ADP-ribose) polymerase 1 (PARP1), a well-established marker of apoptosis, in cells treated with this compound.[1] Interestingly, autophagy may be activated as a cellular survival mechanism in response to this compound treatment, suggesting that a combination therapy approach may be beneficial.[3]

These application notes provide detailed protocols for the robust measurement of apoptosis in cancer cells following treatment with this compound. The described methods cover the detection of early and late-stage apoptosis, caspase activation, and the analysis of key apoptotic proteins.

Signaling Pathway of this compound-Induced Apoptosis

T3764518_Apoptosis_Pathway T3764518 This compound SCD1 SCD1 T3764518->SCD1 Inhibition SFAs ↑ Saturated Fatty Acids (SFAs) SCD1->SFAs MUFAs ↓ Monounsaturated Fatty Acids (MUFAs) SCD1->MUFAs ER_Stress Endoplasmic Reticulum (ER) Stress SFAs->ER_Stress MUFAs->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Caspases Caspase Activation Apoptosis->Caspases PARP_Cleavage PARP Cleavage Caspases->PARP_Cleavage

Caption: this compound inhibits SCD1, leading to ER stress-induced apoptosis.

Experimental Workflow for Measuring Apoptosis

Apoptosis_Workflow cluster_prep Cell Preparation and Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis and Interpretation Cell_Culture 1. Cell Seeding Treatment 2. This compound Treatment Cell_Culture->Treatment Harvest 3. Cell Harvesting Treatment->Harvest AnnexinV Annexin V/PI Staining (Early/Late Apoptosis) Harvest->AnnexinV Caspase Caspase-3/7 Activity (Executioner Caspases) Harvest->Caspase TUNEL TUNEL Assay (DNA Fragmentation) Harvest->TUNEL Western Western Blot (Apoptotic Proteins) Harvest->Western Flow_Cytometry Flow Cytometry Analysis AnnexinV->Flow_Cytometry Luminescence Luminometry/Fluorometry Caspase->Luminescence TUNEL->Flow_Cytometry Microscopy Fluorescence Microscopy TUNEL->Microscopy Blot_Imaging Western Blot Imaging Western->Blot_Imaging Quantification Data Quantification and Visualization Flow_Cytometry->Quantification Luminescence->Quantification Microscopy->Quantification Blot_Imaging->Quantification

Caption: Experimental workflow for assessing apoptosis post-T-3764518 treatment.

Data Presentation

Table 1: Quantification of Apoptotic Cells by Annexin V-FITC/PI Staining

Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound180.1 ± 3.515.3 ± 2.24.6 ± 1.1
This compound555.7 ± 4.235.8 ± 3.98.5 ± 1.8
This compound1030.4 ± 5.150.2 ± 4.519.4 ± 3.2

Table 2: Caspase-3/7 Activity

Treatment GroupConcentration (µM)Relative Luminescence Units (RLU)Fold Change vs. Control
Vehicle Control015,234 ± 1,1021.0
This compound145,789 ± 3,4563.0
This compound5120,567 ± 9,8767.9
This compound10255,432 ± 15,67816.8

Table 3: Quantification of DNA Fragmentation by TUNEL Assay

Treatment GroupConcentration (µM)TUNEL-Positive Cells (%)
Vehicle Control01.8 ± 0.4
This compound112.5 ± 2.1
This compound538.9 ± 4.3
This compound1065.2 ± 5.8

Table 4: Western Blot Analysis of Apoptosis-Related Proteins

Treatment GroupConcentration (µM)Cleaved PARP (Fold Change)Cleaved Caspase-3 (Fold Change)Bcl-2 (Fold Change)Bax (Fold Change)
Vehicle Control01.01.01.01.0
This compound12.82.50.81.5
This compound56.25.80.52.3
This compound1012.511.70.23.1

Experimental Protocols

General Guidelines for Cell Culture and Treatment
  • Cell Seeding: Plate cancer cells of interest in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound treatment.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the compound and cell line.

  • Harvesting: After incubation, harvest the cells for downstream analysis. For adherent cells, this will involve trypsinization. For suspension cells, collect them directly.

Protocol 1: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Flow cytometer

Procedure:

  • Harvest cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL stock).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 2: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, which are hallmarks of apoptosis.

Materials:

  • Treated and control cells

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Luminometer or plate reader with luminescence capabilities

Procedure:

  • Seed cells in a 96-well plate and treat with this compound as described in the general guidelines.

  • Equilibrate the plate and its contents to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence of each sample using a plate-reading luminometer. An increase in luminescence indicates higher caspase-3/7 activity.

Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a characteristic of late-stage apoptosis.

Materials:

  • Treated and control cells cultured on coverslips or in a 96-well plate

  • TUNEL assay kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)

  • Fluorescence microscope

Procedure (for cells on coverslips):

  • Remove the culture medium and wash the cells once with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.

  • Wash the cells twice with deionized water.

  • Follow the manufacturer's instructions for the TdT reaction and subsequent detection steps (e.g., Click-iT® reaction).

  • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Protocol 4: Western Blotting for Apoptosis-Related Proteins

This protocol allows for the analysis of changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 family members and cleaved PARP.

Materials:

  • Treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for Long-Term T-3764518 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical SCD1 inhibitor T-3764518, including its mechanism of action, and detailed protocols for long-term treatment studies in both in vitro and in vivo cancer models.

Introduction

This compound is a potent and orally bioavailable small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). In numerous cancers, SCD1 is overexpressed and plays a vital role in promoting cell proliferation and survival. By inhibiting SCD1, this compound disrupts lipid homeostasis, leading to an accumulation of SFAs within cancer cells. This induces endoplasmic reticulum (ER) stress and ultimately triggers apoptosis, making this compound a promising candidate for cancer therapy.

Mechanism of Action

This compound competitively inhibits the enzymatic activity of SCD1. This inhibition blocks the conversion of stearoyl-CoA to oleoyl-CoA, leading to a significant increase in the ratio of saturated to unsaturated fatty acids in cellular membranes and lipid pools. The altered lipid composition triggers the unfolded protein response (UPR) due to ER stress, which, when prolonged and severe, activates apoptotic signaling pathways. A key marker of this compound-induced apoptosis is the cleavage of poly (ADP-ribose) polymerase 1 (PARP1).

It is important to note that autophagy can serve as a pro-survival mechanism in cancer cells treated with this compound. Therefore, combination therapy with autophagy inhibitors may enhance the therapeutic efficacy of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

Cell LineCancer TypeAssay TypeIC50 (nM)Notes
HCT-116Colorectal CarcinomaCell Growth Inhibition10 - 50Concentration-dependent inhibition observed.
MSTO-211HMesotheliomaCell Growth Inhibition50 - 100
786-ORenal Cell CarcinomaCell Growth InhibitionNot explicitly stated

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeDosing ScheduleTreatment DurationOutcome
HCT-116Colorectal Carcinoma0.3 mg/kg, b.i.d., p.o.Not explicitly statedSignificant reduction in pharmacodynamic markers.
HCT-116Colorectal Carcinoma1 mg/kg, b.i.d., p.o.Not explicitly statedSlowed tumor growth.
MSTO-211HMesotheliomaNot explicitly statedNot explicitly statedSlowed tumor growth.
786-ORenal Cell Carcinoma1 mg/kg, b.i.d., p.o.Not explicitly statedTumor growth suppression.

Experimental Protocols

Long-Term In Vitro Cell Viability Assay

This protocol describes a long-term cell viability assay to assess the chronic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MSTO-211H)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at a density that allows for logarithmic growth over the desired treatment period (e.g., 7-14 days).

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO).

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plates for the desired long-term duration (e.g., 7, 10, or 14 days). Replace the treatment medium every 2-3 days to maintain drug concentration and nutrient supply.

  • At the end of the treatment period, perform a cell viability assay:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.

    • For MTS assay: Add MTS reagent to each well and incubate for 1-3 hours. Read the absorbance at 490 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Induction and Detection by Western Blot

This protocol details the induction of apoptosis by this compound and its detection through Western blotting for cleaved PARP1.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-cleaved PARP1, anti-total PARP1, anti-actin or anti-tubulin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with an effective concentration of this compound (e.g., 100 nM) for various time points (e.g., 24, 48, 72 hours).

  • Harvest cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved PARP1 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with antibodies against total PARP1 and a loading control to normalize the results.

Long-Term In Vivo Xenograft Study

This protocol outlines a long-term efficacy study of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line (e.g., HCT-116)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 1 mg/kg) or vehicle control orally, twice daily (b.i.d.).

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a predetermined "long-term" period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

Visualizations

T3764518_Signaling_Pathway T3764518 This compound SCD1 SCD1 T3764518->SCD1 Inhibition SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SCD1->SFA Accumulation MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA SFA->SCD1 Substrate ER_Stress Endoplasmic Reticulum Stress SFA->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Autophagy Autophagy (Survival) UPR->Autophagy PARP_Cleavage Cleaved PARP1 Apoptosis->PARP_Cleavage In_Vivo_Xenograft_Workflow cluster_setup Study Setup cluster_treatment Long-Term Treatment cluster_analysis Endpoint Analysis Cell_Injection Subcutaneous injection of cancer cells Tumor_Growth Tumor growth to palpable size Cell_Injection->Tumor_Growth Randomization Randomization of mice into groups Tumor_Growth->Randomization Treatment Oral administration of This compound or Vehicle Randomization->Treatment Monitoring Tumor volume and body weight monitoring Treatment->Monitoring Euthanasia Euthanasia and tumor excision Monitoring->Euthanasia Analysis Pharmacodynamic and histological analysis Euthanasia->Analysis

Troubleshooting & Optimization

Optimizing T-3764518 concentration for cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of T-3764518 in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, potent, and orally available small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), with an IC50 of 4.7 nM.[1] SCD1 is a critical enzyme in lipogenesis, responsible for converting saturated fatty acids into monounsaturated fatty acids, primarily stearoyl-CoA to oleoyl-CoA.[2] Many cancer cells exhibit elevated lipid biosynthesis and overexpress SCD1 to support rapid proliferation.[2]

By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of saturated fatty acids within the cell.[2] This increase in the saturated-to-unsaturated fatty acid ratio induces endoplasmic reticulum (ER) stress, which subsequently triggers apoptosis (programmed cell death), marked by an increase in cleaved poly (ADP-ribose) polymerase 1 (PARP1).[2]

T3764518_Pathway cluster_cell Cancer Cell T3764518 This compound SCD1 SCD1 Enzyme T3764518->SCD1 Inhibits SFA_UFA Increased SFA:UFA Ratio SCD1->SFA_UFA Inhibition leads to OleoylCoA Oleoyl-CoA (Unsaturated) SCD1->OleoylCoA Catalyzes ER_Stress ER Stress Response SFA_UFA->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis StearoylCoA Stearoyl-CoA (Saturated) StearoylCoA->SCD1 Substrate

Mechanism of action for this compound in cancer cells.

Q2: How should I prepare and store this compound stock solutions?

Proper preparation and storage are critical for maintaining the compound's stability and activity.

ParameterRecommendationRationale
Solvent Dimethyl sulfoxide (DMSO)This compound is soluble in DMSO. Prepare a high-concentration stock (e.g., 10 mM) to minimize the final solvent volume in your cell culture medium.
Storage Store stock solutions in small, single-use aliquots.Avoid repeated freeze-thaw cycles which can lead to compound degradation.
Temperature -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).Ensures stability of the compound over time.
Light Protect from light if the compound is known to be light-sensitive.Prevents photodegradation.
Working Solution Prepare fresh dilutions from the stock solution for each experiment.Guarantees consistent compound concentration and activity.

Q3: What is a good starting concentration range for my cell viability assay?

A broad dose-response curve is recommended to determine the optimal concentration range for your specific cell line. Given the reported IC50 of 4.7 nM, a 10-point serial dilution is a common and effective approach.

Concentration PointSuggested Concentration
110 µM
23.16 µM
31 µM
4316 nM
5100 nM
631.6 nM
710 nM
83.16 nM
91 nM
100 nM (Vehicle Control)

This range spans several orders of magnitude around the known IC50, which should allow for the generation of a full sigmoidal dose-response curve.

Q4: My cells are not responding to this compound, even at high concentrations. What should I do?

If you observe no biological effect, several factors could be at play. A systematic troubleshooting approach is necessary.

Troubleshooting_Logic Start Start: No Cellular Effect Observed with this compound Check_Compound 1. Verify Compound Integrity Is stock stored correctly? Is it fully dissolved? Start->Check_Compound Check_Assay 2. Verify Assay Performance Does the positive control work? Are reagents expired? Check_Compound->Check_Assay  Yes   Sol_Compound Action: Prepare fresh stock. Ensure complete dissolution. Check_Compound->Sol_Compound  No   Check_Cells 3. Assess Cell Line Is the cell line known to express SCD1? Is the passage number low? Check_Assay->Check_Cells  Yes   Sol_Assay Action: Troubleshoot assay protocol. Use fresh reagents. Check_Assay->Sol_Assay  No   Sol_Cells Action: Use a different cell line. Confirm target expression. Use low-passage cells. Check_Cells->Sol_Cells  No   Success Problem Resolved Check_Cells->Success  Yes  

A logical workflow for troubleshooting lack of effect.

Troubleshooting Guide: No Observed Effect

Potential IssueActionRationale
Compound Integrity Confirm the identity and purity of your stock. Prepare a fresh stock solution from powder.The compound may have degraded during storage or due to repeated freeze-thaw cycles.
Solubility Visually inspect your stock and final dilutions for precipitation.If the compound is not fully dissolved, its effective concentration will be lower than intended.
Assay Performance Run a positive control (a compound known to induce cell death in your model) to ensure the assay is working correctly.This verifies that your detection reagents and instrumentation are functioning as expected.
Cell Line Characteristics Confirm that your chosen cell line expresses SCD1. Test the compound on a different, sensitive cell line as a control.The cell line may be resistant to SCD1 inhibition or may not rely on this pathway for survival.
Incorrect Dosing Double-check all calculations for dilutions.Simple calculation errors can lead to false-negative results.

Q5: I'm seeing significant variability in my IC50 values between experiments. Why?

Inconsistent IC50 values are a common challenge in cell-based assays. Key factors include:

  • Cell Density: The number of cells seeded can change the effective inhibitor-to-cell ratio, altering the IC50 value.

  • Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses to treatment. It is best to use cells within a consistent and limited passage range.

  • Incubation Time: The duration of compound exposure directly impacts the observed effect. Longer incubation times may lead to lower IC50 values.

  • Reagent Preparation: Inconsistencies in preparing media, supplements, or assay reagents can introduce variability.

  • "Edge Effect": Wells on the perimeter of a multi-well plate are prone to increased evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS/media.

Q6: What controls are essential when testing this compound?

Proper controls are fundamental for accurate interpretation of results.

Control TypeDescriptionPurpose
Vehicle Control Cells treated with the same concentration of the solvent (e.g., DMSO) used for the highest this compound concentration.Accounts for any potential effects of the solvent on cell viability. This is typically your 100% viability reference.
Untreated Control Cells that are not exposed to this compound or the vehicle.Provides a baseline for normal cell health and proliferation.
Positive Control Cells treated with a compound known to inhibit cell viability (e.g., Staurosporine).Confirms that the assay system can detect a cytotoxic response.
Blank/No-Cell Control Wells containing only culture medium and the assay reagent.Used to measure and subtract the background signal.

Experimental Protocols

This section provides a detailed methodology for a luminescent ATP-based cell viability assay, a common and robust method for assessing metabolic activity.

Protocol: ATP-Based Cell Viability Assay

Experimental_Workflow Start Start Seed 1. Seed cells in a white, 96-well plate Start->Seed Incubate1 2. Incubate for 24h (allow cells to attach) Seed->Incubate1 Prepare 3. Prepare this compound serial dilutions in medium Incubate1->Prepare Treat 4. Remove old medium and add compound dilutions Prepare->Treat Incubate2 5. Incubate for desired duration (e.g., 72h) Treat->Incubate2 Equilibrate 6. Equilibrate plate and assay reagent to room temp Incubate2->Equilibrate AddReagent 7. Add ATP detection reagent to each well Equilibrate->AddReagent Mix 8. Mix on orbital shaker for 2 minutes AddReagent->Mix Incubate3 9. Incubate at room temp for 10 minutes Mix->Incubate3 Measure 10. Measure luminescence with a plate reader Incubate3->Measure Analyze 11. Analyze data and calculate IC50 value Measure->Analyze End End Analyze->End

Standard workflow for a this compound cell viability assay.

1. Cell Seeding: a. Harvest and count cells, ensuring they are healthy and in the logarithmic growth phase. b. Dilute the cell suspension to the desired density (optimized for your cell line, e.g., 5,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well, opaque-walled plate suitable for luminescence. d. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

2. Compound Preparation and Treatment: a. Prepare a 10-point serial dilution of this compound in complete cell culture medium. b. Include a vehicle control (medium with the same DMSO concentration as the highest this compound dose) and a no-cell control (medium only). c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared this compound dilutions or controls to the appropriate wells. e. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

3. Assay Procedure (Luminescent ATP Detection): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the ATP detection reagent according to the manufacturer's instructions and ensure it is also at room temperature. c. Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL). d. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the average luminescence of the no-cell control wells from all other measurements. c. Normalize the data by setting the average luminescence of the vehicle control wells to 100% viability. d. Plot the normalized viability (%) against the logarithm of the this compound concentration. e. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value.

References

Technical Support Center: T-3764518 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing T-3764518 in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and ensure the successful execution of their studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, potent, and orally available small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1). SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids into monounsaturated fatty acids. By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of saturated fatty acids within cancer cells. This alteration in the cellular lipid profile induces endoplasmic reticulum (ER) stress and subsequently triggers apoptosis (programmed cell death), contributing to its anti-tumor effects.[1][2]

Q2: What are the reported in vivo models in which this compound has shown efficacy?

This compound has demonstrated anti-tumor activity in mouse xenograft models. Specifically, it has been shown to slow tumor growth in models using HCT-116 (colorectal cancer) and MSTO-211H (mesothelioma) cell lines.[1][2]

Q3: How should this compound be formulated for oral administration in mice?

The optimal formulation for in vivo administration can depend on the specific experimental requirements. However, a common method for preparing this compound for oral gavage in mice involves creating a suspension. It is crucial to ensure the compound is uniformly suspended before each administration. For detailed formulation protocols, it is recommended to consult the manufacturer's guidelines or relevant publications.

Q4: What are the expected downstream effects of this compound treatment in vivo?

The primary downstream effects of this compound administration in an in vivo tumor model are the induction of ER stress and apoptosis. Researchers can monitor these effects by analyzing tumor tissue for specific biomarkers. For ER stress, an increase in the expression of proteins like GRP78 (BiP) and CHOP can be observed. Apoptosis can be assessed by detecting an increase in cleaved PARP1, a key marker of programmed cell death.[1]

Q5: What are potential off-target effects or toxicities associated with SCD1 inhibitors?

While this compound has been developed for its specificity, inhibitors of the SCD1 enzyme have been associated with certain side effects in preclinical models. These can include dermatological issues such as dry skin, alopecia (hair loss), and eye dryness. It is important to monitor the general health and well-being of the animals throughout the study for any signs of these or other toxicities.

Troubleshooting Guides

Issue 1: Lack of Expected Anti-Tumor Efficacy

If you are not observing the expected reduction in tumor growth in your in vivo model, consider the following troubleshooting steps:

Possible Cause Troubleshooting Steps
Suboptimal Dosing or Regimen - Verify Dose Calculation: Double-check all calculations for the dose administered to each animal. - Dose-Response Study: If not already performed, conduct a dose-response study to determine the optimal dose for your specific tumor model.
Inadequate Drug Exposure - Pharmacokinetic (PK) Analysis: If possible, perform a PK study to determine the plasma and tumor concentrations of this compound in your animal model. This will confirm if the compound is being absorbed and reaching the target tissue at effective concentrations. Key parameters to assess include Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life. - Review Formulation and Administration: Ensure the formulation is stable and homogenous. Improper formulation can lead to inconsistent dosing. Verify the accuracy and consistency of the oral gavage technique.
Model-Specific Resistance - Confirm Target Expression: Verify the expression of SCD1 in your chosen xenograft model. Low or absent SCD1 expression could lead to a lack of efficacy. - Consider Alternative Models: If SCD1 expression is confirmed, the lack of response may be due to other resistance mechanisms within the tumor cells.
Issue 2: Difficulties with Oral Gavage Administration

Oral gavage is a common technique for administering compounds to rodents, but it can present challenges.

Problem Possible Cause Solution/Suggestion
Animal Distress or Injury Improper techniqueEnsure personnel are properly trained in animal handling and oral gavage. Use appropriate, ball-tipped gavage needles to minimize the risk of esophageal or tracheal injury.
Regurgitation of Compound Administration volume is too large or given too quicklyAdhere to recommended volume limits for the size of the mouse. Administer the formulation slowly and steadily.
Inconsistent Dosing Inaccurate measurement or non-homogenous suspensionUse calibrated equipment for dose preparation. Ensure the formulation is thoroughly mixed before each administration to maintain a uniform suspension.
Issue 3: Ambiguous or Inconsistent Downstream Biomarker Results

If you are not observing the expected changes in ER stress or apoptosis markers, consider these points:

Problem Possible Cause Troubleshooting Steps
Suboptimal Timing of Sample Collection The peak effect of the drug on the biomarker has been missed.Conduct a time-course experiment to determine the optimal time point for observing changes in ER stress and apoptosis markers after this compound administration.
Issues with Sample Preparation and Analysis Poor sample quality or technical issues with the assay.Ensure tumor tissue is harvested and processed quickly to preserve protein integrity. Follow validated protocols for western blotting, TUNEL assays, or caspase activity assays. Include appropriate positive and negative controls in all analyses.
Low Drug Exposure in the Tumor The compound is not reaching the tumor at sufficient concentrations.As mentioned in Issue 1, a pharmacokinetic analysis can help determine if drug exposure in the tumor tissue is adequate.

Experimental Protocols

Protocol 1: Western Blot for ER Stress Markers in Tumor Tissue
  • Tissue Lysis: Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

Protocol 2: TUNEL Assay for Apoptosis in Tumor Sections
  • Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Permeabilization: Treat the sections with Proteinase K to permeabilize the tissue.

  • TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction mix.

  • Detection and Counterstaining: Detect the incorporated labeled nucleotides using a fluorescent microscope. Counterstain with a nuclear stain like DAPI.

Protocol 3: Caspase-3 Activity Assay in Tumor Lysates
  • Lysate Preparation: Prepare tumor lysates as described in the western blot protocol, ensuring the lysis buffer is compatible with the caspase activity assay kit.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Caspase-3 Assay: Use a commercially available colorimetric or fluorometric caspase-3 activity assay kit. Incubate a defined amount of protein lysate with the caspase-3 substrate (e.g., DEVD-pNA).

  • Measurement: Measure the absorbance or fluorescence according to the kit's instructions using a plate reader. The signal is proportional to the caspase-3 activity in the sample.

Visualizations

T3764518_Mechanism_of_Action T3764518 This compound SCD1 SCD1 (Stearoyl-CoA Desaturase-1) T3764518->SCD1 Inhibits MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Converts ER_Stress Endoplasmic Reticulum (ER) Stress SCD1->ER_Stress Suppresses SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1 Substrate Apoptosis Apoptosis ER_Stress->Apoptosis Induces

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start No/Low Anti-Tumor Efficacy Check_Dose Verify Dosing and Regimen Start->Check_Dose Check_PK Assess Drug Exposure (PK) Start->Check_PK Check_Model Evaluate Tumor Model Start->Check_Model Dose_Response Conduct Dose-Response Study Check_Dose->Dose_Response Formulation Review Formulation and Administration Check_PK->Formulation Target_Expression Confirm SCD1 Expression Check_Model->Target_Expression Optimize_Dose Optimize Dose Dose_Response->Optimize_Dose Improve_Delivery Improve Drug Delivery Formulation->Improve_Delivery Consider_New_Model Consider Alternative Model Target_Expression->Consider_New_Model

Caption: Troubleshooting workflow for lack of efficacy.

References

T-3764518 off-target effects mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing T-3764518, a potent Stearoyl-CoA Desaturase (SCD) inhibitor. The focus of this resource is to address potential off-target effects and provide strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel and potent small molecule inhibitor of Stearoyl-CoA Desaturase (SCD).[1][2] SCD is a key enzyme in lipogenesis, responsible for converting saturated fatty acids into monounsaturated fatty acids.[2] Inhibition of SCD1 by this compound has been shown to suppress the growth of cancer cells by altering the composition of cellular lipids, leading to endoplasmic reticulum (ER) stress and subsequent apoptosis.[2]

Q2: Are there any known off-target effects of this compound?

A2: Current research suggests that the observed anticancer effects of this compound are primarily due to its on-target inhibition of SCD1. In one study, the cytotoxic and ER stress-inducing effects of this compound were reversed by the addition of oleic acid, the product of SCD1's enzymatic activity. This provides strong evidence that the observed phenotypes are on-target.[2] However, as with any small molecule inhibitor, the potential for off-target effects should not be disregarded, and rigorous experimental controls are recommended.

Q3: What are general strategies to mitigate potential off-target effects of small molecule inhibitors?

A3: Several strategies can be employed to identify and mitigate off-target effects. These include performing dose-response curves to ensure the observed effect correlates with the on-target IC50, using a structurally unrelated inhibitor for the same target to see if the phenotype is replicated, and conducting rescue experiments. Additionally, screening the compound against a broad panel of kinases and other relevant protein families can help identify potential off-target liabilities.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during experiments with this compound.

Issue 1: Observed cellular phenotype is inconsistent with known SCD1 inhibition effects.

  • Possible Cause: The phenotype may be a result of an off-target effect.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the potency of this compound for the observed phenotype and compare it to its known potency for SCD1 inhibition (IC50 = 4.7 nM). A significant discrepancy may suggest an off-target effect.

    • Use a Structurally Unrelated SCD1 Inhibitor: Treat cells with a different, structurally distinct SCD1 inhibitor. If the unexpected phenotype is not replicated, it is more likely an off-target effect of this compound.

    • Conduct a Rescue Experiment: Supplement the cell culture medium with oleic acid conjugated to bovine serum albumin (BSA). If the phenotype is reversed, it strongly supports an on-target mechanism related to SCD1 inhibition.

Issue 2: High levels of cytotoxicity are observed at concentrations expected to be specific for SCD1 inhibition.

  • Possible Cause: The inhibitor may be engaging with off-targets that regulate essential cellular processes, leading to toxicity.

  • Troubleshooting Steps:

    • Lower the Inhibitor Concentration: Determine the minimal concentration of this compound required for on-target inhibition in your specific cell line. Use concentrations at or slightly above the IC50 for SCD1.

    • Counter-Screening: Test the inhibitor in a cell line that does not express SCD1 (if available). If toxicity persists, it is likely due to off-target effects.

    • Proteomics-Based Approaches: Utilize mass spectrometry to quantify changes in the proteome of cells treated with this compound. This can reveal unexpected changes in protein levels, indicating potential off-target effects.

Data Presentation

Table 1: On-Target Potency of this compound

TargetIC50 (nM)
Stearoyl-CoA Desaturase (SCD)4.7

Data sourced from MedChemExpress.

Table 2: Experimental Log for Off-Target Effect Investigation

Experimental ApproachThis compound Concentration(s)Observed PhenotypeComparison with ControlConclusion
Dose-Response Curve
Secondary Inhibitor
Oleic Acid Rescue
Kinase Panel Screen

Experimental Protocols

Protocol 1: Oleic Acid Rescue Experiment

This protocol is designed to determine if the observed effects of this compound are due to its on-target inhibition of SCD1.

  • Preparation of Oleic Acid-BSA Complex:

    • Prepare a stock solution of oleic acid in ethanol.

    • Prepare a stock solution of fatty acid-free BSA in sterile, serum-free cell culture medium.

    • Slowly add the oleic acid stock solution to the BSA solution while stirring to achieve the desired final concentration.

  • Cell Seeding:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treatment:

    • Treat cells with this compound at the desired concentration.

    • In parallel, treat a set of cells with this compound in the presence of the oleic acid-BSA complex.

    • Include vehicle-only and oleic acid-BSA complex-only controls.

  • Incubation:

    • Incubate the cells for the desired experimental duration.

  • Analysis:

    • Assess the cellular phenotype of interest (e.g., cell viability, apoptosis, ER stress markers) using appropriate assays.

    • A reversal of the this compound-induced phenotype by the oleic acid-BSA complex indicates an on-target effect.

Protocol 2: Kinase Profiling Assay

This protocol provides a general workflow for screening this compound against a panel of kinases to identify potential off-target interactions.

  • Compound Submission:

    • Submit this compound to a kinase profiling service provider.

  • Assay Format:

    • Typically, these services utilize in vitro kinase assays with purified recombinant kinases.

    • The activity of each kinase is measured in the presence of a fixed concentration of this compound (e.g., 1 µM).

  • Data Analysis:

    • The results are usually reported as the percent inhibition of each kinase's activity.

    • Significant inhibition of any kinase may indicate a potential off-target interaction.

  • Follow-up Studies:

    • For any identified off-target kinases, determine the IC50 value of this compound to quantify its potency against that kinase.

    • Conduct cell-based assays to determine if the off-target kinase inhibition is relevant in a cellular context.

Mandatory Visualizations

cluster_0 SCD1 Inhibition Pathway Saturated Fatty Acids Saturated Fatty Acids SCD1 SCD1 Saturated Fatty Acids->SCD1 This compound This compound This compound->SCD1 Monounsaturated Fatty Acids Monounsaturated Fatty Acids SCD1->Monounsaturated Fatty Acids Altered Membrane Composition Altered Membrane Composition Monounsaturated Fatty Acids->Altered Membrane Composition Incorporation ER Stress ER Stress Altered Membrane Composition->ER Stress Apoptosis Apoptosis ER Stress->Apoptosis

Caption: On-target signaling pathway of this compound leading to apoptosis.

cluster_1 Off-Target Effect Mitigation Workflow Start Unexpected Phenotype Observed DoseResponse Dose-Response Curve Start->DoseResponse SecondaryInhibitor Use Structurally Different Inhibitor DoseResponse->SecondaryInhibitor Rescue Oleic Acid Rescue SecondaryInhibitor->Rescue KinaseProfiling Kinase Panel Screening Rescue->KinaseProfiling OnTarget On-Target Effect Rescue->OnTarget If rescued OffTarget Off-Target Effect KinaseProfiling->OffTarget If hits identified

Caption: Experimental workflow for identifying off-target effects.

cluster_2 Troubleshooting Logic A Unexpected Phenotype B Does phenotype correlate with on-target IC50? A->B C Is phenotype replicated by secondary inhibitor? B->C Yes F Potential Off-Target B->F No D Is phenotype rescued by oleic acid? C->D Yes C->F No E Likely On-Target D->E Yes D->F No

Caption: Logical flow for troubleshooting unexpected experimental outcomes.

References

Preventing T-3764518 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: T-3764518

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of this compound in experimental media. Adherence to these guidelines is crucial for ensuring experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears cloudy. What should I do?

A cloudy stock solution indicates that this compound has likely precipitated out of its solvent. Do not proceed with this stock. It is recommended to prepare a fresh stock solution. To aid dissolution, gentle warming to 37°C and vortexing may be employed. If precipitation persists, consider using a higher grade of anhydrous solvent.

Q2: Precipitation occurs immediately after I add the this compound stock solution to my cell culture medium. How can this be prevented?

This is a common issue known as the "solvent shift effect," where a compound soluble in an organic solvent precipitates upon dilution into an aqueous medium.[1] To prevent this, several strategies can be employed: lower the final concentration of this compound, pre-warm the media to 37°C, add the stock solution dropwise while gently stirring, and ensure the final dimethyl sulfoxide (DMSO) concentration remains below 0.5%.[1][2]

Q3: I observed a precipitate in my culture vessel hours or even days after adding this compound. What could be the cause?

Delayed precipitation can be caused by several factors, including compound instability in the culture medium over time, interaction with media components such as serum proteins, or changes in pH. It is advisable to conduct a time-course solubility study to determine the stability of this compound in your specific media and under your experimental conditions.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to diagnosing and resolving issues with this compound precipitation.

Issue 1: Immediate Precipitation Upon Dilution
Potential Cause Recommended Solution
High Stock Concentration Prepare a lower concentration stock solution of this compound. This will increase the volume of stock added to the media but will keep the final DMSO concentration low.[1]
Final DMSO Concentration Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells and may affect compound solubility.[1]
Rapid Dilution Add the this compound stock solution dropwise to the medium while gently swirling or vortexing to avoid localized high concentrations that can trigger precipitation.
Media Temperature Pre-warm the cell culture medium to 37°C before adding the this compound stock solution, as some compounds are less soluble at lower temperatures.
Issue 2: Delayed Precipitation in Culture
Potential Cause Recommended Solution
Compound Instability Assess the stability of this compound in your culture medium over the intended duration of your experiment.
Media Component Interaction Evaluate the solubility of this compound in serum-free versus serum-containing media to determine if serum proteins contribute to precipitation.
pH Shift Monitor the pH of your culture medium over time, as changes in pH can affect the solubility of pH-sensitive compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the compound is completely dissolved.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution for any undissolved particles. If particles are present, continue vortexing and warming.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
  • Pre-warm the cell culture medium to 37°C in a water bath.

  • Gently swirl the pre-warmed medium.

  • While swirling, add the required volume of the this compound stock solution dropwise into the medium.

  • Continue to gently mix the medium for another 30 seconds to ensure homogeneous distribution.

  • Visually inspect the medium for any signs of precipitation before adding it to your cell cultures.

Visual Guides

Troubleshooting_Workflow cluster_start cluster_check1 cluster_action1 cluster_check2 cluster_immediate cluster_delayed Start Precipitation Observed Check_Stock Is stock solution clear? Start->Check_Stock New_Stock Prepare fresh stock solution Check_Stock->New_Stock No Precipitation_Time When does precipitation occur? Check_Stock->Precipitation_Time Yes New_Stock->Check_Stock Immediate_Causes Potential Causes: - High Stock Concentration - High Final DMSO - Rapid Dilution - Cold Medium Precipitation_Time->Immediate_Causes Immediately Delayed_Causes Potential Causes: - Compound Instability - Media Interaction - pH Shift Precipitation_Time->Delayed_Causes After Incubation

Caption: Troubleshooting workflow for this compound precipitation.

Dilution_Protocol cluster_prep cluster_addition cluster_finalization Prewarm_Media 1. Pre-warm media to 37°C Swirl_Media 2. Gently swirl media Prewarm_Media->Swirl_Media Add_Stock 3. Add stock solution dropwise Swirl_Media->Add_Stock Mix_Gently 4. Continue gentle mixing Add_Stock->Mix_Gently Inspect 5. Visually inspect for precipitate Mix_Gently->Inspect

Caption: Recommended dilution protocol for this compound.

References

T-3764518 inconsistent results in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using T-3764518, a potent stearoyl-CoA desaturase (SCD) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel and potent small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1).[1] SCD1 is a key enzyme in lipogenesis that catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs within the cell. This increase in the SFA/MUFA ratio can induce endoplasmic reticulum (ER) stress, ultimately leading to apoptosis (programmed cell death) in cancer cells.[1]

Q2: What is the IC50 of this compound?

The reported half-maximal inhibitory concentration (IC50) of this compound against SCD is 4.7 nM.

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are critical for consistent experimental results.

Stock Solution Preparation: For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO).

Storage Recommendations:

  • -80°C: Up to 6 months

  • -20°C: Up to 1 month

Important Considerations:

  • Ensure the compound is stored in a sealed container, protected from moisture and light.

  • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

Q4: In which cell lines has this compound shown activity?

This compound has demonstrated antitumor activity in both in vitro and in vivo models. Notably, it has been shown to inhibit the growth of colorectal cancer HCT-116 cells and mesothelioma MSTO-211H cells.

Troubleshooting Inconsistent In Vitro Results

Inconsistent results in cell-based assays can arise from various factors. This guide provides a structured approach to troubleshooting common issues encountered when working with this compound.

Problem 1: Higher than expected IC50 value or lack of cellular response.

This is one of the most common issues and can be multifactorial.

Potential Cause Troubleshooting Steps
Compound Insolubility Prepare fresh dilutions of this compound from a properly stored stock solution immediately before each experiment. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) and consistent across all treatments, including the vehicle control.
Compound Degradation Aliquot stock solutions to minimize freeze-thaw cycles. Protect stock solutions from light.
Cell Line Characteristics Verify the identity of your cell line using short tandem repeat (STR) profiling. Different cell lines can exhibit varying sensitivity to SCD1 inhibition. Ensure your chosen cell line has a documented reliance on de novo lipogenesis. Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.
Assay-Specific Issues Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. The duration of treatment with this compound may need to be optimized for your specific cell line and assay endpoint.
Serum Lot Variability Fetal Bovine Serum (FBS) contains lipids that can influence the cellular response to SCD1 inhibition. Test new lots of FBS for their effect on your assay and consider using a single, qualified lot for a series of experiments.
Problem 2: High variability between replicate wells.

High variability can obscure real biological effects.

Potential Cause Troubleshooting Steps
Inaccurate Pipetting Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use reverse pipetting for viscous solutions.
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between plating wells to prevent settling. Avoid "edge effects" in microplates by not using the outer wells or by filling them with sterile PBS or media.
Cell Clumping If cells are clumping, gently triturate the cell suspension before counting and seeding.
Problem 3: Results are not reproducible between experiments.

Lack of reproducibility is a significant challenge in research.

Potential Cause Troubleshooting Steps
Inconsistent Starting Cell Number Use a consistent cell seeding density and ensure cells are at the same confluency at the start of each experiment.
Variations in Incubation Time Use a precise timer for all incubation steps, including compound treatment.
Reagent Instability Prepare fresh media and reagents for each experiment.
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular metabolism and response to treatments.

Experimental Protocols

Cell Viability Assay (Example using HCT-116 cells)
  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in growth medium from your stock solution.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Assess cell viability using a suitable method, such as a resazurin-based assay or a commercial ATP-based assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

T3764518_Mechanism_of_Action cluster_cell Cancer Cell T3764518 This compound SCD1 SCD1 (Stearoyl-CoA Desaturase 1) T3764518->SCD1 inhibition SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA conversion SFA->SCD1 substrate ER_Stress Endoplasmic Reticulum (ER) Stress SFA->ER_Stress accumulation leads to Apoptosis Apoptosis ER_Stress->Apoptosis induces Troubleshooting_Workflow Inconsistent_Results Inconsistent In Vitro Results Check_Compound 1. Verify Compound Integrity - Fresh dilutions? - Proper storage? - Correct solvent concentration? Inconsistent_Results->Check_Compound Check_Cells 2. Assess Cell Health & Identity - STR profiling? - Low passage number? - Mycoplasma test? Check_Compound->Check_Cells Check_Protocol 3. Review Experimental Protocol - Consistent seeding density? - Calibrated pipettes? - Uniform incubation times? Check_Cells->Check_Protocol Check_Reagents 4. Examine Reagents - Fresh media? - Single serum lot? Check_Protocol->Check_Reagents Analyze_Data Analyze and Compare Check_Reagents->Analyze_Data

References

How to improve T-3764518 oral bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides guidance for researchers and drug development professionals working with T-3764518, a potent and orally available stearoyl-CoA desaturase 1 (SCD1) inhibitor. Published literature indicates that this compound has a favorable pharmacokinetic profile, suggesting that its oral bioavailability is not a primary concern.[1] However, should you encounter unexpected challenges in achieving desired plasma concentrations or in vivo efficacy during your experiments, this guide offers a structured approach to troubleshooting potential issues related to its oral bioavailability. The following information is based on general principles of oral drug absorption and may not reflect specific challenges associated with this compound for which public data is unavailable.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: While this compound is described as an "orally available" small molecule with an "excellent PK profile," specific quantitative data on its absolute oral bioavailability (F%) in preclinical species or humans has not been disclosed in the primary scientific literature.[1][2]

Q2: What are the key factors that can influence the oral bioavailability of a compound like this compound?

A2: The oral bioavailability of any compound is primarily determined by its solubility in the gastrointestinal fluids, its permeability across the intestinal epithelium, and the extent of its first-pass metabolism in the gut wall and liver.

Q3: Are there any known formulation strategies specifically for this compound?

A3: There is no publicly available information detailing specific formulation strategies for this compound. For preclinical in vivo studies, it is often formulated in a mixture of solvents such as polyethylene glycol (PEG), Tween 80, and water, but the optimal formulation for clinical use is not known.

Troubleshooting Guide

If you are observing lower than expected in vivo efficacy or plasma exposure with this compound, consider the following potential issues and investigation strategies.

Issue 1: Lower than expected in vivo efficacy despite administration of the predicted therapeutic dose.

Potential Cause Troubleshooting/Investigation Strategy
Poor Solubility The compound may not be fully dissolving in the gastrointestinal tract, leading to low absorption.
Action: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines.
Low Permeability The compound may not be efficiently transported across the intestinal wall.
Action: Perform an in vitro permeability assay using a Caco-2 cell monolayer to assess the compound's ability to cross a model of the intestinal epithelium.
High First-Pass Metabolism The compound may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.
Action: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the rate at which this compound is metabolized.

Issue 2: High variability in plasma concentrations between individual animals.

Potential Cause Troubleshooting/Investigation Strategy
Formulation Inhomogeneity The drug may not be uniformly suspended or dissolved in the vehicle, leading to inconsistent dosing.
Action: Ensure the formulation is a homogenous solution or a fine, uniform suspension before each administration. Sonication or vortexing may be required.
Food Effects The presence or absence of food in the stomach can significantly alter the absorption of some drugs.
Action: Standardize the fasting state of the animals before dosing. If food effects are suspected, conduct a pilot pharmacokinetic study in fed and fasted animals.

Experimental Protocols

Below are generalized protocols for key experiments to investigate the oral bioavailability of a compound like this compound.

Protocol 1: Aqueous Solubility Assessment

Objective: To determine the thermodynamic solubility of this compound in buffers of varying pH.

Methodology:

  • Prepare buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).

  • Add an excess amount of this compound to a known volume of each buffer.

  • Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Protocol 2: In Vitro Permeability Assay (Caco-2)

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days until they form a differentiated monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add this compound (typically at a concentration of 1-10 µM) to the apical (AP) side of the monolayer.

  • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (BL) side.

  • To assess efflux, add the compound to the BL side and sample from the AP side.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in both directions (AP to BL and BL to AP). An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the involvement of active efflux transporters.

Protocol 3: In Vitro Metabolic Stability Assay

Objective: To evaluate the susceptibility of this compound to metabolism by liver enzymes.

Methodology:

  • Prepare an incubation mixture containing liver microsomes (from the species of interest, e.g., human, rat, mouse) and a NADPH-regenerating system in a suitable buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding this compound (typically at a final concentration of 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant for the remaining concentration of this compound by LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation

The following table summarizes the key parameters influencing oral bioavailability and the experimental approaches to their assessment.

Parameter Description Key Experimental Assays Interpretation of Results
Solubility The ability of the drug to dissolve in the gastrointestinal fluids.Aqueous solubility at different pH values.Low solubility can lead to poor absorption. Formulation strategies may be needed.
Permeability The ability of the drug to pass through the intestinal membrane.Caco-2 or PAMPA permeability assays.Low permeability suggests the drug may not be efficiently absorbed. Prodrug strategies or permeation enhancers could be considered.
Metabolism The breakdown of the drug by enzymes, primarily in the liver and gut wall.Liver microsome or hepatocyte stability assays.High metabolic clearance can significantly reduce the amount of drug reaching systemic circulation.

Visualizations

Workflow for Investigating Suboptimal Oral Bioavailability

G cluster_0 Initial Observation cluster_1 Pharmacokinetic Study cluster_2 Problem Identification cluster_3 Investigation of Cause cluster_4 Potential Solutions Low in vivo efficacy Low in vivo efficacy Measure plasma concentration Measure plasma concentration Low in vivo efficacy->Measure plasma concentration Low exposure (Low AUC) Low exposure (Low AUC) Measure plasma concentration->Low exposure (Low AUC) High variability High variability Measure plasma concentration->High variability Solubility Assay Solubility Assay Low exposure (Low AUC)->Solubility Assay Permeability Assay Permeability Assay Low exposure (Low AUC)->Permeability Assay Metabolic Stability Assay Metabolic Stability Assay Low exposure (Low AUC)->Metabolic Stability Assay Formulation Check Formulation Check High variability->Formulation Check Reformulation Reformulation Solubility Assay->Reformulation Low solubility Chemical Modification Chemical Modification Permeability Assay->Chemical Modification Low permeability Metabolic Stability Assay->Chemical Modification High metabolism Formulation Check->Reformulation Inhomogeneity Dose Adjustment Dose Adjustment Reformulation->Dose Adjustment

Caption: Workflow for troubleshooting suboptimal oral bioavailability.

SCD1 Signaling Pathway and Inhibition by this compound

SCD1_Pathway cluster_input Substrates cluster_enzyme Enzyme cluster_output Products cluster_inhibitor Inhibitor cluster_downstream Downstream Effects Stearoyl-CoA Stearoyl-CoA SCD1 SCD1 Stearoyl-CoA->SCD1 Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SCD1 Oleoyl-CoA Oleoyl-CoA SCD1->Oleoyl-CoA Palmitoleoyl-CoA Palmitoleoyl-CoA SCD1->Palmitoleoyl-CoA Membrane Fluidity Membrane Fluidity Oleoyl-CoA->Membrane Fluidity Lipid Synthesis Lipid Synthesis Oleoyl-CoA->Lipid Synthesis Palmitoleoyl-CoA->Membrane Fluidity Palmitoleoyl-CoA->Lipid Synthesis This compound This compound This compound->SCD1 Cell Proliferation Cell Proliferation Lipid Synthesis->Cell Proliferation

Caption: Inhibition of the SCD1 pathway by this compound.

References

T-3764518 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental SCD1 inhibitor, T-3764518.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally available small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2] By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs within the cell. This alteration in the cellular lipid profile is the primary mechanism of action.[2][3]

Q2: What are the expected downstream cellular effects of this compound treatment in cancer cells?

A2: The primary downstream effect of this compound-mediated SCD1 inhibition is the induction of endoplasmic reticulum (ER) stress.[1] The accumulation of saturated fatty acids can lead to lipotoxicity, disrupting ER homeostasis. This, in turn, activates the Unfolded Protein Response (UPR). Prolonged ER stress and UPR activation can ultimately lead to apoptosis (programmed cell death), which is a desired outcome in cancer therapy.

Q3: In which cancer cell lines has this compound shown efficacy?

A3: this compound has demonstrated growth inhibitory effects in various cancer cell lines. Notably, it has been shown to be effective in colorectal cancer (e.g., HCT-116) and mesothelioma (e.g., MSTO-211H) cells.

Q4: What is the recommended solvent and storage condition for this compound?

A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, specific formulations are required. It is crucial to store the compound appropriately to maintain its stability and efficacy.

Experimental Protocols & Data

In Vitro Cell Viability Assay

Objective: To determine the concentration-dependent effect of this compound on cancer cell proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain the desired final concentrations.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. Include a DMSO-only control.

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure cell proliferation according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the this compound concentration.

Parameter HCT-116 Cells MSTO-211H Cells
IC50 ~5 nM~10 nM

Note: IC50 values can vary depending on the cell line, passage number, and specific assay conditions.

Western Blot for ER Stress Markers

Objective: To assess the induction of ER stress in cancer cells following this compound treatment.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound at a concentration of approximately 10-fold the IC50 for 24-48 hours.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key ER stress markers (e.g., BiP/GRP78, CHOP, and cleaved PARP). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.

ER Stress Marker Expected Change with this compound
BiP/GRP78 Increased expression
CHOP Increased expression
Cleaved PARP Increased levels (indicative of apoptosis)

Troubleshooting Guide

Issue 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding, evaporation of media from the outer wells of the plate, or degradation of the compound.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.

    • Avoid using the outermost wells of the 96-well plate or fill them with sterile PBS to minimize evaporation.

    • Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.

Issue 2: No significant induction of ER stress markers observed by Western blot.

  • Possible Cause: Suboptimal concentration or duration of this compound treatment, or issues with the Western blot protocol.

  • Troubleshooting Steps:

    • Perform a time-course and dose-response experiment to determine the optimal conditions for inducing ER stress in your specific cell line.

    • Ensure the quality of your primary antibodies and optimize antibody concentrations and incubation times.

    • Include a positive control for ER stress induction (e.g., tunicamycin or thapsigargin treatment).

Issue 3: Difficulty in dissolving this compound for in vivo studies.

  • Possible Cause: this compound has poor aqueous solubility.

  • Troubleshooting Steps:

    • Use a formulation vehicle suitable for in vivo administration. A common formulation is a suspension in 0.5% methylcellulose and 0.1% Tween 80 in sterile water.

    • Ensure the compound is thoroughly suspended before each administration.

Visualizations

Signaling Pathway of this compound Action

T3764518_Pathway This compound Mechanism of Action T3764518 This compound SCD1 SCD1 T3764518->SCD1 inhibition MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA conversion SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1 substrate ER_Stress ER Stress SFA->ER_Stress accumulation leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Apoptosis Apoptosis UPR->Apoptosis prolonged activation leads to

Caption: Mechanism of this compound leading to apoptosis.

Experimental Workflow for In Vitro Studies

in_vitro_workflow In Vitro Experimental Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis seed_cells Seed Cells treat_compound Treat with this compound seed_cells->treat_compound measure_viability Measure Viability treat_compound->measure_viability calculate_ic50 Calculate IC50 measure_viability->calculate_ic50 treat_cells_wb Treat Cells lyse_cells Lyse Cells & Quantify Protein treat_cells_wb->lyse_cells run_sds_page SDS-PAGE & Transfer lyse_cells->run_sds_page immunoblot Immunoblot for ER Stress Markers run_sds_page->immunoblot

Caption: Workflow for in vitro cell-based assays.

References

Addressing T-3764518-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T-3764518. The information is designed to help address potential issues related to cytotoxicity, particularly in normal cells, during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and novel inhibitor of Stearoyl-CoA Desaturase (SCD), with a reported IC50 of 4.7 nM for the enzyme.[1] SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2] By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs within the cell.[2] This alteration in the cellular lipid profile induces endoplasmic reticulum (ER) stress, which subsequently triggers apoptosis (programmed cell death).[2]

Q2: Is this compound expected to be toxic to normal, non-cancerous cells?

A2: Current research on SCD1 inhibitors suggests a selective cytotoxic effect on cancer cells over normal cells.[3] Cancer cells often exhibit elevated lipid biosynthesis and a higher dependence on SCD1 activity for proliferation, making them more susceptible to SCD1 inhibition. Studies with other SCD1 inhibitors have shown minimal impact on the viability and proliferation of normal human fibroblasts and other non-cancerous cell lines. While specific comprehensive data on this compound cytotoxicity in a wide range of normal cell lines is limited, the on-target mechanism suggests a favorable therapeutic window. However, it is always recommended to empirically determine the cytotoxic effects on the specific normal cell lines used in your experiments.

Q3: What are the visible signs of this compound-induced cytotoxicity in cell culture?

A3: Researchers may observe several morphological and cellular changes indicative of cytotoxicity, including:

  • A decrease in cell proliferation and density.

  • Changes in cell morphology, such as rounding up, detachment from the culture surface, and membrane blebbing.

  • An increase in the number of floating, dead cells in the culture medium.

  • Induction of apoptosis markers, such as cleaved PARP1.

Q4: How can I confirm that the observed cytotoxicity is due to the on-target effect of this compound?

A4: To confirm that the cytotoxic effects are a direct result of SCD1 inhibition, a rescue experiment can be performed. Supplementing the cell culture medium with oleic acid, the primary product of the SCD1 enzyme, has been shown to prevent cell growth inhibition and ER stress responses induced by this compound. If the addition of oleic acid reverses the cytotoxic phenotype, it strongly indicates an on-target effect.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cytotoxicity observed in normal (non-cancerous) control cells. Off-target effects at high concentrations.Perform a dose-response experiment to determine the optimal concentration with a sufficient therapeutic window between cancer and normal cells. Lower the concentration of this compound to a range where it is effective against cancer cells but minimally toxic to normal cells.
Normal cells are unusually sensitive to lipid metabolism disruption.Supplement the culture medium with a low concentration of oleic acid to partially rescue the cells from the effects of SCD1 inhibition. This can help maintain the health of normal cells while still observing the anti-cancer effects.
Contamination of cell culture.Check for mycoplasma or other microbial contamination, which can increase cellular stress and sensitivity to cytotoxic agents.
Inconsistent results in cytotoxicity assays. Variability in cell seeding density.Ensure consistent cell seeding density across all wells and plates. Cell density can influence the response to cytotoxic agents.
Inaccurate drug concentration.Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Verify the accuracy of pipetting and dilutions.
Assay timing.Optimize the incubation time for the cytotoxicity assay. The effects of this compound may be time-dependent.
No significant cytotoxicity observed in cancer cells. Cancer cell line is resistant to SCD1 inhibition.Screen a panel of different cancer cell lines to identify those that are sensitive to this compound. Some cancer cells may have compensatory mechanisms that make them less reliant on de novo lipogenesis.
Sub-optimal drug concentration.Increase the concentration of this compound. Perform a dose-response curve to determine the IC50 value for the specific cancer cell line.
Inactivated compound.Ensure proper storage of the this compound stock solution as recommended by the manufacturer to maintain its activity.

Quantitative Data Summary

Cell TypeCell Line ExamplesExpected Sensitivity to this compoundNotes
Cancer Cells HCT-116 (Colon Carcinoma)HighThis compound has been shown to inhibit the growth of HCT-116 cells.
MSTO-211H (Mesothelioma)HighThis compound has demonstrated anti-tumor activity in a MSTO-211H xenograft model.
Various CarcinomasGenerally HighCancer cells with elevated lipogenesis are predicted to be more sensitive.
Normal (Non-Cancerous) Cells Normal Human FibroblastsLowStudies on other SCD1 inhibitors show minimal effects on the proliferation of normal fibroblasts.
Primary Human CellsLowNon-proliferating or slowly proliferating normal cells are expected to be less dependent on de novo fatty acid synthesis.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest (cancer and normal)

  • This compound

  • 96-well culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • This compound

  • 96-well culture plates

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with various concentrations of this compound and appropriate controls (vehicle control, spontaneous LDH release control, and maximum LDH release control).

  • Incubate for the desired time period.

  • Carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatants.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired duration.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Mandatory Visualizations

Signaling Pathway of this compound Action

T3764518_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum T3764518 This compound SCD1 SCD1 T3764518->SCD1 Inhibits SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SCD1->SFA Accumulation MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Catalyzes conversion from SCD1->MUFA Depletion SFA->SCD1 ER_Stress Endoplasmic Reticulum (ER) Stress SFA->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: Mechanism of this compound-induced cytotoxicity.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow cluster_assays Cytotoxicity/Viability Assays start Start: Seed Cancer and Normal Cell Lines treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh annexin Annexin V/PI Staining incubation->annexin analysis Data Analysis: - Calculate IC50 - Compare Cancer vs. Normal mtt->analysis ldh->analysis annexin->analysis rescue Rescue Experiment: + Oleic Acid analysis->rescue conclusion Conclusion: Determine Therapeutic Window rescue->conclusion UPR_Pathway cluster_ER_membrane ER Membrane cluster_downstream Downstream Signaling ER_Stress ER Stress (Accumulation of Unfolded Proteins) PERK PERK ER_Stress->PERK Activates IRE1 IRE1α ER_Stress->IRE1 Activates ATF6 ATF6 ER_Stress->ATF6 Activates eIF2a p-eIF2α PERK->eIF2a Phosphorylates XBP1s XBP1s IRE1->XBP1s Splices XBP1 mRNA ATF6n ATF6 (cleaved) ATF6->ATF6n Cleavage in Golgi ATF4 ATF4 eIF2a->ATF4 Translational Upregulation CHOP CHOP ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis ERAD ER-Associated Degradation (ERAD) XBP1s->ERAD Chaperones Chaperone Upregulation XBP1s->Chaperones ATF6n->ERAD ATF6n->Chaperones

References

T-3764518 assay artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for T-3764518, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals design and interpret experiments with this compound.

I. General Information & Compound Handling

This section covers the fundamental properties and handling procedures for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel and potent small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is a key enzyme in lipogenesis that catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2][3] By inhibiting SCD1, this compound disrupts this process, leading to an increase in the ratio of SFAs to MUFAs within cellular lipids, such as in phosphatidylcholines and diacylglycerols.[1] This alteration in lipid composition induces endoplasmic reticulum (ER) stress, which, if unresolved, triggers apoptosis (programmed cell death), often indicated by an increase in cleaved poly (ADP-ribose) polymerase 1 (PARP1).[1]

Q2: How should I store and handle the this compound compound?

A2: Proper storage is critical to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions for stock solutions. Always protect the compound from moisture and light.

Storage TemperatureShelf LifeNotes
-80°C6 monthsRecommended for long-term storage.
-20°C1 monthSuitable for short-term storage.
(Data based on general recommendations for similar compounds)

Q3: How do I prepare a working solution of this compound?

A3: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For cell culture experiments, this stock solution is then further diluted in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced cytotoxicity. For in vivo studies, specific formulation protocols using vehicles like corn oil or a mix of PEG300, Tween-80, and saline may be required.

II. Troubleshooting Cellular Assays

This section addresses common issues encountered when assessing the effects of this compound on cell viability, proliferation, and apoptosis.

Frequently Asked Questions (FAQs)

Q4: My cell viability results with this compound are inconsistent. What could be the cause?

A4: Inconsistent results in cell viability assays can stem from several factors:

  • Compound Precipitation: this compound may precipitate in the culture medium, especially at high concentrations or after prolonged incubation. Visually inspect your wells for any precipitate. If observed, consider preparing fresh dilutions or using a solubilizing agent appropriate for your cell line.

  • Cell Density: The initial seeding density can significantly impact the apparent potency of the compound. Ensure you use a consistent and optimized cell number for each experiment.

  • Metabolic Assay Interference: this compound induces lipotoxicity. High levels of saturated fatty acids can interfere with metabolic assays like the MTT assay, which relies on cellular reductase activity. Consider using a non-metabolic viability assay, such as a dye exclusion method (e.g., Trypan Blue) or a fluorescence-based assay that measures membrane integrity (e.g., Calcein-AM).

  • BSA Concentration: If you are co-incubating with fatty acids, the molar ratio of fatty acid to bovine serum albumin (BSA) can drastically impact lipotoxicity and may interfere with certain viability assays.

Q5: I am not observing the expected increase in apoptosis markers (e.g., cleaved PARP) after this compound treatment. Why?

A5: A lack of apoptotic signal could be due to:

  • Timepoint: The peak of apoptosis may occur at a different timepoint than you are testing. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal incubation period for your cell line.

  • Compound Concentration: The concentration of this compound may be too low to induce a strong apoptotic response. Perform a dose-response experiment to determine the optimal concentration.

  • Antibody Quality: If using Western blotting, the antibody against your apoptotic marker (e.g., cleaved PARP) may not be performing optimally. Ensure you are using a validated antibody and include a positive control, such as cells treated with a known apoptosis inducer like staurosporine or etoposide.

Q6: How can I confirm that the observed cellular effects are due to SCD1 inhibition and not off-target effects?

A6: This is a critical control for any inhibitor study. A "rescue" experiment is the gold standard for demonstrating on-target activity. Since this compound inhibits the production of MUFAs, you can try to rescue the cells from its effects by providing the product of the SCD1 enzyme, oleic acid. Co-incubating the cells with this compound and oleic acid (conjugated to BSA) should prevent the cell growth inhibition and ER stress responses if the effects are on-target.

Diagrams: Pathways and Workflows

T3764518_MoA T3764518 This compound SCD1 SCD1 Enzyme T3764518->SCD1 Inhibition MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Catalyzes Conversion Ratio Increased SFA:MUFA Ratio in Cellular Lipids SCD1->Ratio SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1 Substrate ER_Stress Endoplasmic Reticulum (ER) Stress (UPR Activation) Ratio->ER_Stress Induces Apoptosis Apoptosis (e.g., PARP Cleavage) ER_Stress->Apoptosis Leads to

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis p1 Seed cells at optimal density p3 Treat cells for determined time course p1->p3 p2 Prepare this compound dilutions and controls (Vehicle, Rescue) p2->p3 a1 Cell Viability Assay (e.g., Calcein-AM) p3->a1 a2 Western Blot (ER Stress/Apoptosis Markers) p3->a2 a3 Lipidomics Analysis (LC/MS) p3->a3

III. Troubleshooting Mechanistic Assays

This section focuses on assays used to confirm the mechanism of action of this compound, including SCD1 activity, lipidomics, and ER stress analysis.

Frequently Asked Questions (FAQs)

Q7: How do I directly measure the inhibition of SCD1 activity in my cells?

A7: A common method involves using a labeled fatty acid substrate. Cells are treated with this compound, followed by incubation with a deuterium-labeled or radiolabeled saturated fatty acid (e.g., D-stearic acid or ¹⁴C-stearic acid). After incubation, total cellular lipids are extracted, and the conversion of the labeled saturated fatty acid to its corresponding monounsaturated fatty acid is quantified using liquid chromatography-mass spectrometry (LC-MS) or scintillation counting. A decrease in the product-to-substrate ratio in treated cells compared to vehicle control indicates SCD1 inhibition.

Q8: I am performing lipidomics analysis, but the data is very complex. What are some common pitfalls?

A8: Lipidomics data can be challenging to interpret due to the vast number of lipid species and their structural similarities. Key challenges include:

  • Sample Preparation: High-quality sample preparation is critical. Use appropriate extraction methods (e.g., liquid-liquid extraction) and flash-freeze samples, storing them at -80°C to prevent lipid degradation.

  • Data Preprocessing: Raw data requires significant preprocessing to remove background noise, align peaks, and handle missing values. Using specialized software is essential.

  • Biological Interpretation: Changes in lipid profiles can be extensive. Contextualize your findings by mapping differentially regulated lipids to known biological pathways to understand their functional impact on processes like membrane fluidity or signal transduction.

Q9: I'm trying to detect ER stress by Western blot, but my signal for key markers like BiP/GRP78 is weak or absent.

A9: Weak or no signal for ER stress markers can be frustrating. Consider the following:

  • Use a Positive Control: Always include a positive control to ensure your assay and antibodies are working. Treat a separate batch of cells with a known ER stress inducer like tunicamycin or thapsigargin.

  • Check Total Protein Levels: When probing for phosphorylated proteins (e.g., phospho-IRE1α), always probe a parallel blot for the total protein to confirm that the protein is expressed and that your treatment is not causing its degradation.

  • Antibody Validation: Ensure you are using an antibody that is well-validated for the application (e.g., Western blot) and the species you are working with.

Diagram: Troubleshooting Logic

troubleshooting_flowchart

IV. Experimental Protocols

Protocol 1: Cellular SCD1 Activity Assay using LC-MS

This protocol is adapted from methods designed to measure the conversion of a stable-isotope labeled substrate.

  • Cell Seeding: Plate cells (e.g., HepG2) in 24-well plates and grow to confluence.

  • Inhibitor Treatment: Aspirate media and add fresh media containing this compound at various concentrations or a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 4-24 hours).

  • Substrate Incubation: Add deuterium-labeled stearic acid (d35-C18:0) to each well to a final concentration of 50-100 µM. Incubate for 4-6 hours.

  • Lipid Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 500 µL of a 2:1 chloroform:methanol solvent mixture to each well.

    • Scrape cells and transfer the lysate to a microfuge tube.

    • Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes to separate the phases.

  • Sample Preparation: Carefully collect the lower organic phase and dry it under a stream of nitrogen. Reconstitute the lipid film in a suitable solvent for LC-MS analysis (e.g., 90:10 methanol:chloroform).

  • LC-MS Analysis: Analyze the samples by LC-MS to quantify the amounts of d35-stearic acid (substrate) and d35-oleic acid (product).

  • Data Analysis: Calculate the SCD1 activity index as the ratio of product to substrate (d35-oleic acid / d35-stearic acid). Compare the index in treated samples to the vehicle control to determine the percent inhibition.

Protocol 2: Western Blot for ER Stress and Apoptosis Markers

This protocol provides a general workflow for detecting BiP/GRP78 and cleaved PARP.

  • Sample Preparation:

    • Treat cells with this compound as desired. Include a vehicle control and a positive control for ER stress (e.g., 1 µg/mL tunicamycin for 16 hours) and apoptosis (e.g., 1 µM staurosporine for 4 hours).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto an 8-12% polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with primary antibodies (e.g., anti-BiP/GRP78, anti-PARP) diluted in blocking buffer overnight at 4°C with gentle agitation. The anti-PARP antibody should detect both the full-length (116 kDa) and the large cleaved fragment (89 kDa).

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 5 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a digital imager or X-ray film.

  • Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH). Look for an increase in BiP/GRP78 expression and the appearance of the 89 kDa cleaved PARP fragment in treated samples.

References

Technical Support Center: T-3764518 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing T-3764518 in dose-response studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in fatty acid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs within the cell. This alteration in the cellular lipid profile can induce endoplasmic reticulum (ER) stress, leading to apoptosis in cancer cells.[1]

Q2: What is the reported IC50 value for this compound?

A2: The half-maximal inhibitory concentration (IC50) for this compound has been reported to be 4.7 nM. However, this value can vary depending on the cell line, assay conditions, and experimental setup.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and is at a level that does not affect cell viability (typically ≤ 0.1%).

Q4: What are the expected cellular effects of this compound treatment?

A4: Treatment of sensitive cancer cells with this compound is expected to inhibit cell growth and induce apoptosis.[1] This is often preceded by the induction of ER stress markers. Comprehensive lipidomic analysis may also reveal an increased ratio of saturated to unsaturated fatty acids.[1]

Troubleshooting Guides

Issue 1: High Variability in Dose-Response Data

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider plating cells in the central wells of the microplate to avoid "edge effects." Let the plate rest at room temperature for 15-20 minutes before incubation to allow for even cell settling.

  • Possible Cause: Compound precipitation.

    • Solution: Visually inspect the media containing the highest concentrations of this compound for any signs of precipitation. If precipitation is observed, consider lowering the highest concentration or using a different solvent system if compatible with your cells.

  • Possible Cause: Pipetting errors.

    • Solution: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Change pipette tips between each concentration to avoid carryover.

Issue 2: No Observable Dose-Response Effect

  • Possible Cause: The chosen cell line is resistant to SCD1 inhibition.

    • Solution: Verify the expression of SCD1 in your cell line. Cell lines with low SCD1 expression may be less sensitive to this compound. Consider using a positive control cell line known to be sensitive to SCD1 inhibition, such as HCT-116.[1]

  • Possible Cause: Insufficient incubation time.

    • Solution: The effects of this compound on cell viability are time-dependent. Consider extending the incubation period (e.g., 48 to 72 hours) to allow for the induction of apoptosis.

  • Possible Cause: Suboptimal assay conditions.

    • Solution: Ensure that the cell viability assay being used is sensitive enough to detect the expected changes. For example, if apoptosis is the expected outcome, an assay that measures caspase activity or Annexin V staining may be more appropriate than a metabolic assay at early time points.

Issue 3: Inconsistent IC50 Values Across Experiments

  • Possible Cause: Variation in cell passage number.

    • Solution: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift, affecting drug sensitivity.

  • Possible Cause: Fluctuation in incubator conditions.

    • Solution: Ensure the incubator is maintaining a stable temperature, humidity, and CO2 concentration. Minor fluctuations can impact cell growth and drug response.

  • Possible Cause: Reagent variability.

    • Solution: Use the same lot of reagents (e.g., media, serum, this compound) for a set of experiments to minimize variability.

Quantitative Data

CompoundTargetIC50 (nM)Cell Line
This compoundSCD14.7Not Specified

Experimental Protocols

Protocol: Determining the IC50 of this compound in a Cancer Cell Line

  • Cell Seeding:

    • Culture the selected cancer cell line (e.g., HCT-116) in the recommended growth medium.

    • Harvest cells during the exponential growth phase.

    • Perform a cell count and assess viability using a method such as trypan blue exclusion.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 1 µM to 0.1 nM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the seeded cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Cell Viability Assay (e.g., using a resazurin-based reagent):

    • Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for the recommended time to allow for the conversion of the reagent.

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (from wells with medium and reagent only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized viability data against the log of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value.

Visualizations

T3764518_Signaling_Pathway cluster_membrane Cell Membrane SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SCD1 SCD1 SFA->SCD1 MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Increased_SFA_MUFA_Ratio Increased SFA/MUFA Ratio SCD1->Increased_SFA_MUFA_Ratio Maintains Balance T3764518 This compound T3764518->SCD1 Inhibition T3764518->Increased_SFA_MUFA_Ratio Disrupts Balance ER_Stress Endoplasmic Reticulum Stress Apoptosis Apoptosis ER_Stress->Apoptosis Increased_SFA_MUFA_Ratio->ER_Stress

Caption: this compound inhibits SCD1, leading to ER stress and apoptosis.

Dose_Response_Workflow Cell_Culture 1. Cell Culture & Seeding Compound_Dilution 2. This compound Serial Dilution Treatment 3. Cell Treatment (e.g., 72h) Cell_Culture->Treatment Compound_Dilution->Treatment Viability_Assay 4. Cell Viability Assay Treatment->Viability_Assay Data_Analysis 5. Data Analysis & Curve Fitting Viability_Assay->Data_Analysis IC50 6. IC50 Determination Data_Analysis->IC50

Caption: Workflow for this compound dose-response curve optimization.

References

Overcoming solubility issues with T-3764518

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with T-3764518. The information is designed to address common challenges, particularly those related to the compound's solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel and potent inhibitor of Stearoyl-CoA Desaturase (SCD), with an IC50 of 4.7 nM.[1] SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2][3][4][5] By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs. This alteration in the cellular lipid profile induces endoplasmic reticulum (ER) stress, which subsequently triggers apoptosis (programmed cell death), making this compound a subject of interest in cancer research.

Q2: What are the known solubility characteristics of this compound?

This compound is a hydrophobic compound with limited aqueous solubility. Its solubility in dimethyl sulfoxide (DMSO) is reported to be 95 mg/mL (200.69 mM). For in vivo and some in vitro experiments, co-solvents and formulation strategies are often necessary to achieve the desired concentration.

Q3: How should I store this compound stock solutions?

For long-term storage, it is recommended to store stock solutions of this compound at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides structured protocols and strategies to address common solubility challenges encountered when working with this compound.

Issue 1: this compound precipitates out of solution in aqueous media.

Cause: this compound is poorly soluble in aqueous buffers. Direct dilution of a highly concentrated DMSO stock into an aqueous medium can cause the compound to precipitate.

Solution: Employing a multi-step dilution process or using formulation excipients can help maintain solubility. Below are several established protocols.

Experimental Protocols for Solubilizing this compound:

These protocols are designed to enhance the solubility of this compound for in vitro and in vivo studies.

Protocol 1: Co-Solvent System (PEG300 and Tween-80)

This method is suitable for preparing a stock solution for in vivo administration.

Methodology:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 30 mg/mL).

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again.

  • Finally, add 450 µL of saline to reach a final volume of 1 mL. This results in a clear solution of ≥ 3 mg/mL.

Protocol 2: Cyclodextrin Formulation

This protocol uses a cyclodextrin to encapsulate the hydrophobic compound, increasing its aqueous solubility.

Methodology:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 31.7 mg/mL).

  • Prepare a 20% solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.

  • Add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.

  • Mix thoroughly until a clear solution is obtained. This method yields a solution of ≥ 3.17 mg/mL.

Protocol 3: Lipid-Based Formulation

For certain applications, a lipid-based vehicle can be used.

Methodology:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 31.7 mg/mL).

  • Add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly until the compound is fully dissolved. This will result in a clear solution of ≥ 3.17 mg/mL.

Quantitative Data Summary

Solvent/Formulation Achievable Concentration Reference
DMSO95 mg/mL (200.69 mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 3.17 mg/mL
10% DMSO, 90% Corn Oil≥ 3.17 mg/mL
Issue 2: Difficulty dissolving the lyophilized powder.

Cause: The solid form of this compound may require assistance to fully dissolve, even in DMSO.

Solution: Gentle heating and sonication can aid in the dissolution process.

Experimental Protocol:

  • Add the appropriate volume of DMSO to the vial containing the lyophilized this compound powder.

  • Gently heat the vial to 37°C.

  • Place the vial in an ultrasonic bath for a short period until the solid is completely dissolved.

Visualizing the Mechanism of Action

Signaling Pathway of this compound Action

The following diagram illustrates the molecular pathway through which this compound exerts its effects.

T3764518_Pathway cluster_cell Cancer Cell T3764518 This compound SCD1 SCD1 Enzyme T3764518->SCD1 Inhibition SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SCD1->SFA Depletion of Substrate MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Conversion SFA->SCD1 Substrate ER_Stress Endoplasmic Reticulum (ER) Stress SFA->ER_Stress Accumulation Leads to Apoptosis Apoptosis ER_Stress->Apoptosis Triggers

Caption: Mechanism of this compound-induced apoptosis.

Experimental Workflow for Solubility Testing

This diagram outlines a logical workflow for determining the optimal solubilization strategy for this compound in your specific experimental setup.

Solubility_Workflow start Start: Need to dissolve this compound check_solvent Is DMSO a suitable primary solvent? start->check_solvent dissolve_dmso Dissolve in DMSO (up to 95 mg/mL). Use heat/sonication if needed. check_solvent->dissolve_dmso Yes formulation Use a formulation strategy check_solvent->formulation No check_aqueous Is the final solution aqueous-based? dissolve_dmso->check_aqueous direct_dilution Direct Dilution (if final DMSO conc. is low, e.g., <0.1%) check_aqueous->direct_dilution Yes, low final DMSO check_aqueous->formulation Yes, high final DMSO end End: Solubilized T-376451t direct_dilution->end protocol1 Co-solvent Method: PEG300, Tween-80 formulation->protocol1 protocol2 Cyclodextrin Method: SBE-β-CD formulation->protocol2 protocol3 Lipid-Based Method: Corn Oil formulation->protocol3 protocol1->end protocol2->end protocol3->end

Caption: Workflow for solubilizing this compound.

References

Interpreting unexpected results with T-3764518

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with T-3764518, a potent Stearoyl-CoA Desaturase (SCD) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs within the cell. This alteration in the cellular lipid profile, specifically an increased ratio of SFAs to MUFAs, can induce endoplasmic reticulum (ER) stress, leading to apoptosis (programmed cell death) in cancer cells.[1]

Q2: What is the IC50 of this compound?

A2: this compound has been shown to have a potent inhibitory effect on SCD, with a reported IC50 of 4.7 nM.

Q3: How can I be sure the observed cellular effects are due to SCD1 inhibition and not off-target effects?

A3: A common method to verify the on-target activity of this compound is to perform a "rescue" experiment. Supplementing the cell culture medium with oleic acid, the product of the SCD1-catalyzed reaction, should prevent the cytotoxic effects of this compound if they are indeed caused by SCD1 inhibition. The prevention of cell growth inhibition and ER stress responses by the addition of oleic acid indicates that the observed outcomes are not attributable to off-target effects.[1]

Q4: Are there known resistance mechanisms to this compound or other SCD1 inhibitors?

A4: While this compound is a potent inhibitor, some tumor cells may exhibit resistance to SCD1 inhibition. This can occur through the upregulation of alternative fatty acid desaturation pathways. For instance, some cancer cells might upregulate fatty acid desaturase 2 (FADS2) to produce sapienate, compensating for the lack of oleate production and thus circumventing the effects of SCD1 inhibition.[2]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
No significant decrease in cell viability after this compound treatment. 1. Cell line insensitivity: The cancer cell line may not be dependent on de novo lipogenesis or may have intrinsic resistance mechanisms. 2. Suboptimal drug concentration: The concentration of this compound may be too low to elicit a response. 3. Drug degradation: Improper storage or handling may have led to the degradation of the compound.1. Screen a panel of cell lines to identify those sensitive to SCD1 inhibition. Consider cell lines known to have high lipogenic activity. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. 3. Ensure this compound is stored at -20°C for short-term and -80°C for long-term storage, protected from light and moisture. Prepare fresh dilutions for each experiment.
High variability in experimental replicates. 1. Inconsistent cell seeding: Variations in cell number can lead to inconsistent results. 2. Incomplete drug solubilization: this compound may not be fully dissolved, leading to inconsistent concentrations in the culture medium.1. Ensure accurate and consistent cell counting and seeding for all experimental wells. 2. Prepare a stock solution in DMSO and ensure it is fully dissolved before further dilution in culture medium.
Unexpected toxicity in animal models (e.g., alopecia, eye dryness). On-target SCD1 inhibition in non-cancerous tissues: SCD1 is also expressed in normal tissues, such as the skin and glands. Inhibition of SCD1 in these tissues can lead to side effects.These may be unavoidable on-target effects of systemic SCD1 inhibition. Consider tissue-specific delivery methods or lower dosages if the therapeutic window is narrow.
Results are inconsistent with published data. Differences in experimental conditions: Cell culture medium, serum concentration, and cell density can all influence cellular metabolism and the response to SCD1 inhibition.Carefully review and align your experimental protocol with published studies. Pay close attention to media composition, serum source and concentration, and cell passage number.

Experimental Protocols

Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of viable cells.

Western Blot for ER Stress Markers
  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against ER stress markers (e.g., BiP, CHOP, cleaved PARP) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

SCD1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core SCD1 Catalysis cluster_downstream Downstream Effects SREBP1c SREBP-1c SCD1 SCD1 Enzyme SREBP1c->SCD1 Upregulates MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Catalyzes SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1 Substrate ER_Stress ER Stress SFA->ER_Stress Accumulation Induces Lipid_Metabolism Lipid Metabolism (Triglycerides, Phospholipids) MUFA->Lipid_Metabolism Cell_Proliferation Cell Proliferation MUFA->Cell_Proliferation Promotes T3764518 This compound T3764518->SCD1 Inhibits Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Simplified signaling pathway of SCD1 and the inhibitory action of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment & Observation cluster_analysis Data Analysis cluster_interpretation Interpretation cell_culture 1. Cell Culture (Select appropriate cancer cell line) treatment 3. Cell Treatment (Dose-response with this compound) cell_culture->treatment drug_prep 2. This compound Preparation (Stock solution in DMSO) drug_prep->treatment viability 5. Cell Viability Assay (e.g., MTT) treatment->viability western 6. Western Blot (ER Stress Markers) treatment->western lipidomics 7. Lipidomic Analysis (SFA/MUFA ratio) treatment->lipidomics rescue 4. Rescue Experiment (Co-treatment with Oleic Acid) rescue->viability interpretation 8. Interpretation of Results viability->interpretation western->interpretation lipidomics->interpretation

Caption: General experimental workflow for investigating the effects of this compound.

References

Validation & Comparative

A Comparative Analysis of T-3764518 and Other Stearoyl-CoA Desaturase-1 (SCD1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stearoyl-CoA Desaturase-1 (SCD1) has emerged as a critical enzyme in cellular lipid metabolism and a promising therapeutic target for a range of diseases, including metabolic disorders and various cancers. SCD1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). This guide provides an objective comparison of the novel SCD1 inhibitor, T-3764518, with other notable SCD1 inhibitors, supported by available experimental data.

Introduction to SCD1 Inhibition

SCD1 is an integral membrane protein located in the endoplasmic reticulum. It introduces a double bond in the delta-9 position of fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) to oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively. These MUFAs are essential components of cell membranes, signaling molecules, and stored triglycerides.[1] Cancer cells, in particular, often exhibit upregulated lipogenesis and a dependency on SCD1 activity for proliferation and survival.[2] Inhibition of SCD1 leads to an accumulation of SFAs, which can induce cellular stress, particularly endoplasmic reticulum (ER) stress, and trigger apoptosis, making it an attractive strategy for anticancer therapy.[1][2]

Comparative Analysis of SCD1 Inhibitor Potency

The following table summarizes the in vitro potency of this compound and other SCD1 inhibitors. It is important to note that these values are derived from various studies and experimental conditions, which may not allow for direct comparison.

InhibitorTarget SpeciesIC50 (nM)Assay TypeReference(s)
This compound Human4.7SCD binding assay[3]
MF-438Rat2.3rSCD1 enzymatic assay
A939572Human37hSCD1
Mouse<4mSCD1
CAY10566Human26Enzymatic assay
Mouse4.5Enzymatic assay
MK-8245Human1hSCD1
Mouse3mSCD1
Rat3rSCD1

In Vivo Efficacy of SCD1 Inhibitors

The antitumor activity of several SCD1 inhibitors has been evaluated in preclinical xenograft models. The table below provides a summary of these findings.

InhibitorCancer ModelDosing RegimenKey FindingsReference(s)
This compound HCT-116 (colorectal) and MSTO-211H (mesothelioma) xenograftsNot specifiedSlowed tumor growth.
A939572A498 (renal cell carcinoma) xenograftsNot specifiedIn combination with temsirolimus, synergistically inhibited tumor growth.
Gastric cancer xenograftsTwice a week (i.p.)Reduced tumor volume and weight.
CAY10566Akt-driven and Ras-driven tumor xenografts2.5 mg/kg orally twice dailyGreater reduction in tumor volume in Akt-driven tumors.
BZ36LNCaP and C4-2 (prostate) xenografts80 mg/kg daily (i.p.)Inhibited tumor growth and, in some cases, caused tumor remission.

Aramchol, another agent affecting SCD1, has been investigated in clinical trials for non-alcoholic steatohepatitis (NASH). It is reported to act by down-regulating SCD1 expression rather than direct enzymatic inhibition. Phase 2b and open-label Phase 3 studies have shown that Aramchol can lead to improvements in liver fibrosis in NASH patients.

Signaling Pathway of SCD1 Inhibition

Inhibition of SCD1 disrupts the balance between saturated and monounsaturated fatty acids, leading to a cascade of cellular events culminating in apoptosis, particularly in cancer cells. The diagram below illustrates this pathway.

SCD1_Inhibition_Pathway cluster_downstream Cellular Consequences of SCD1 Inhibition SFA Saturated Fatty Acids (SFAs) (e.g., Stearoyl-CoA) SCD1 SCD1 SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acids (MUFAs) (e.g., Oleoyl-CoA) SCD1->MUFA Catalyzes conversion SFA_accumulation ↑ SFA Accumulation MUFA_depletion ↓ MUFA Depletion T3764518 This compound & Other Inhibitors T3764518->SCD1 Inhibits T3764518->SFA_accumulation Leads to ER_stress Endoplasmic Reticulum (ER) Stress (Unfolded Protein Response) SFA_accumulation->ER_stress Membrane_fluidity ↓ Membrane Fluidity MUFA_depletion->Membrane_fluidity Apoptosis Apoptosis (Cell Death) Membrane_fluidity->Apoptosis ER_stress->Apoptosis

Caption: SCD1 Inhibition Pathway.

Experimental Protocols

SCD1 Enzyme Inhibition Assay (Microsomal Assay)

This protocol provides a general framework for assessing the inhibitory activity of compounds on SCD1 in a cell-free system.

Objective: To determine the IC50 value of a test compound against SCD1.

Materials:

  • Liver microsomes from a relevant species (e.g., human, rat, mouse) expressing SCD1.

  • [14C]-Stearoyl-CoA (substrate).

  • NADH.

  • Bovine Serum Albumin (BSA).

  • Test compounds (e.g., this compound) dissolved in DMSO.

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Quenching solution (e.g., methanolic KOH).

  • Solvents for lipid extraction (e.g., hexane).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare a reaction mixture containing liver microsomes, NADH, and BSA in the reaction buffer.

  • Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding [14C]-Stearoyl-CoA.

  • Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding the quenching solution.

  • Saponify the lipids by heating.

  • Extract the fatty acids using a nonpolar solvent like hexane.

  • Separate the [14C]-oleate product from the [14C]-stearate substrate (e.g., by thin-layer chromatography or HPLC).

  • Quantify the radioactivity of the product using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration relative to a vehicle control (DMSO) and determine the IC50 value by non-linear regression analysis.

Cell-Based SCD1 Activity Assay (Lipidomics Approach)

This protocol outlines a method to measure the effect of an SCD1 inhibitor on the fatty acid composition of cultured cells.

Objective: To assess the functional inhibition of SCD1 in a cellular context by analyzing changes in the ratio of MUFAs to SFAs.

Materials:

  • Cancer cell line known to express SCD1 (e.g., HCT-116).

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

  • Solvents for lipid extraction (e.g., chloroform, methanol).

  • Internal standards for mass spectrometry.

  • Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS).

Procedure:

  • Plate cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 24-72 hours).

  • Harvest the cells and wash with PBS.

  • Perform a total lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

  • Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification.

  • Analyze the FAMEs by GC-MS or the intact lipids by LC-MS to identify and quantify the different fatty acid species.

  • Calculate the desaturation index, typically the ratio of a specific MUFA to its corresponding SFA (e.g., oleic acid (18:1) / stearic acid (18:0)).

  • Determine the concentration-dependent effect of the inhibitor on the desaturation index to evaluate its cellular potency.

Conclusion

This compound is a potent inhibitor of human SCD1 with demonstrated in vivo antitumor activity. When compared to other SCD1 inhibitors, it exhibits comparable nanomolar potency. However, the lack of direct comparative studies makes it challenging to definitively rank these compounds in terms of efficacy and safety. The choice of an SCD1 inhibitor for research or therapeutic development will depend on the specific context, including the target disease, desired tissue distribution, and overall pharmacological profile. The experimental protocols provided herein offer a starting point for the evaluation and comparison of these and other novel SCD1 inhibitors.

References

A Comparative Analysis of SCD1 Inhibitors: T-3764518 and A939572 in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the inhibition of Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a promising strategy. SCD1 is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids, which are essential for membrane biosynthesis and signaling pathways in rapidly proliferating cancer cells.[1][2] This guide provides a comparative overview of two prominent small molecule SCD1 inhibitors, T-3764518 and A939572, for researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Pathway to Apoptosis

Both this compound and A939572 exert their anticancer effects by inhibiting the enzymatic activity of SCD1.[1][3] This inhibition leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids within the cell.[1] The resulting shift in the cellular lipid profile triggers endoplasmic reticulum (ER) stress and activates the Unfolded Protein Response (UPR). Prolonged ER stress ultimately culminates in apoptosis, or programmed cell death, selectively targeting cancer cells that are highly dependent on de novo lipogenesis.

cluster_inhibition SCD1 Inhibition cluster_cellular_effects Cellular Effects This compound This compound SCD1 SCD1 This compound->SCD1 inhibits A939572 A939572 A939572->SCD1 inhibits SFA_increase ↑ Saturated Fatty Acids SCD1->SFA_increase MUFA_decrease ↓ Monounsaturated Fatty Acids SCD1->MUFA_decrease ER_Stress Endoplasmic Reticulum (ER) Stress SFA_increase->ER_Stress MUFA_decrease->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Start Start Cell_Inoculation Subcutaneous inoculation of cancer cells into nude mice Start->Cell_Inoculation Tumor_Growth Allow tumors to grow to a palpable size Cell_Inoculation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Oral administration of This compound or vehicle Randomization->Treatment Tumor_Measurement Regularly measure tumor volume Treatment->Tumor_Measurement Endpoint Collect tumors for lipidomic analysis Tumor_Measurement->Endpoint End End Endpoint->End

References

T-3764518 vs. CAY10566: A Comparative Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of novel cancer therapeutics, the inhibition of stearoyl-CoA desaturase 1 (SCD1) has emerged as a promising strategy. SCD1 is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids, which are essential for membrane biosynthesis, cell signaling, and tumor progression.[1][2][3] This guide provides a detailed comparison of two prominent SCD1 inhibitors, T-3764518 and CAY10566, for researchers in oncology and drug development.

At a Glance: Key Differences

FeatureThis compoundCAY10566
Target Stearoyl-CoA Desaturase 1 (SCD1)Stearoyl-CoA Desaturase 1 (SCD1)
Potency (IC50) 4.7 nM[4]4.5 nM (mouse), 26 nM (human)[5]
Primary Mechanism Inhibition of SCD1, leading to an increased ratio of saturated to unsaturated fatty acids, endoplasmic reticulum (ER) stress, and apoptosis.Inhibition of SCD1, resulting in altered lipid composition, ER stress, and induction of apoptosis and autophagy.
Reported Cancer Models Colorectal cancer (HCT-116), mesothelioma (MSTO-211H), renal cell adenocarcinoma.Colorectal cancer, hepatocellular carcinoma, ovarian cancer, melanoma, glioma.
Key Signaling Pathways Induces ER stress response, leading to increased cleaved PARP1. Triggers AMPK-mediated autophagy as a potential resistance mechanism.Affects PI3K/Akt/mTOR pathway. Downregulates NF-κB signaling. Can induce AMPK-mediated autophagy.
Oral Bioavailability Yes, described as an orally available small molecule.Yes, described as an orally bioavailable inhibitor.

In-Depth Analysis

Mechanism of Action

Both this compound and CAY10566 are potent and selective inhibitors of SCD1. Their primary mechanism of action involves blocking the conversion of stearoyl-CoA to oleoyl-CoA. This disruption in lipid metabolism leads to an accumulation of saturated fatty acids and a depletion of monounsaturated fatty acids within the cell. The altered lipid composition triggers significant cellular stress, primarily through the activation of the endoplasmic reticulum (ER) stress response. Prolonged ER stress ultimately culminates in apoptosis, as evidenced by the increased expression of markers like cleaved poly (ADP-ribose) polymerase 1 (PARP1) observed with this compound treatment.

Interestingly, studies have revealed a secondary response to SCD1 inhibition involving the activation of AMP-activated protein kinase (AMPK)-mediated autophagy. This autophagic response can act as a survival mechanism for cancer cells, potentially leading to therapeutic resistance. Therefore, combining SCD1 inhibitors with autophagy inhibitors has been suggested as a strategy to enhance anti-cancer efficacy.

dot

cluster_0 SCD1 Inhibition cluster_1 Cellular Consequences This compound This compound SCD1 SCD1 This compound->SCD1 inhibits CAY10566 CAY10566 CAY10566->SCD1 inhibits SFA_increase ↑ Saturated Fatty Acids SCD1->SFA_increase MUFA_decrease ↓ Monounsaturated Fatty Acids SCD1->MUFA_decrease ER_Stress Endoplasmic Reticulum Stress SFA_increase->ER_Stress MUFA_decrease->ER_Stress Apoptosis Apoptosis (↑ cleaved PARP1) ER_Stress->Apoptosis Autophagy AMPK-mediated Autophagy ER_Stress->Autophagy can lead to

Caption: General signaling pathway for SCD1 inhibitors.

Preclinical Efficacy in Cancer Models

This compound:

  • In Vitro: this compound has demonstrated growth inhibition in colorectal cancer HCT-116 cells.

  • In Vivo: Oral administration of this compound has been shown to slow tumor growth in mouse xenograft models of HCT-116 colorectal cancer and MSTO-211H mesothelioma. It has also been reported to reduce tumor volume in a mouse xenograft model of human renal cell adenocarcinoma.

CAY10566:

  • In Vitro: CAY10566 inhibits the proliferation and induces apoptosis in colorectal and hepatocellular carcinoma cells. It also impairs the stemness of ovarian cancer cells and inhibits the proliferation of ovarian cancer stem cells grown in spheroids.

  • In Vivo: In mouse models, CAY10566 has been shown to suppress tumor formation by ovarian cancer stem cells and inhibit the growth of glioma stem-like xenografts. Furthermore, it has demonstrated the ability to suppress lung metastasis and prolong the overall survival of mice in a melanoma model.

Experimental Protocols

In Vitro Cell Viability Assay

A common method to assess the anti-proliferative effects of this compound and CAY10566 is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with a serial dilution of this compound or CAY10566 (e.g., 0.01 nM to 10 µM) for 72 hours.

  • Viability Assessment:

    • MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

    • CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to each well, and luminescence is measured after a 10-minute incubation.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of the compound.

dot

cluster_workflow In Vitro Cell Viability Assay Workflow start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with serial dilutions of inhibitor (72h) adhere->treat assess Choose Assay treat->assess mtt Add MTT, incubate, dissolve in DMSO, read absorbance assess->mtt MTT ctg Add CellTiter-Glo, incubate, read luminescence assess->ctg CellTiter-Glo analyze Calculate IC50 mtt->analyze ctg->analyze end End analyze->end

Caption: Workflow for a cell viability assay.

In Vivo Xenograft Tumor Model

To evaluate the in vivo efficacy of these inhibitors, a xenograft mouse model is commonly employed.

  • Cell Implantation: 5-10 million human cancer cells (e.g., HCT-116) are suspended in Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and vehicle control groups. This compound or CAY10566 is administered orally once or twice daily at a predetermined dose (e.g., 1-10 mg/kg).

  • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised for further analysis (e.g., lipidomics, immunohistochemistry).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

dot

cluster_xenograft In Vivo Xenograft Model Workflow start_vivo Start implant Subcutaneous injection of cancer cells into mice start_vivo->implant growth Allow tumors to reach ~150 mm³ implant->growth randomize Randomize mice into vehicle and treatment groups growth->randomize administer Oral administration of inhibitor or vehicle randomize->administer monitor Measure tumor volume and body weight regularly administer->monitor endpoint Endpoint reached? monitor->endpoint endpoint->monitor No excise Excise tumors for further analysis endpoint->excise Yes end_vivo End excise->end_vivo

Caption: Workflow for an in vivo xenograft study.

Conclusion

Both this compound and CAY10566 are potent, orally bioavailable SCD1 inhibitors with demonstrated anti-cancer activity in a variety of preclinical models. Their shared mechanism of inducing ER stress and apoptosis through the disruption of lipid metabolism makes them valuable tools for cancer research. While this compound has been well-characterized in colorectal, mesothelioma, and renal cancer models, CAY10566 has shown efficacy across a broader range of cancers, including those with cancer stem cell populations. The choice between these inhibitors may depend on the specific cancer type under investigation and the desired experimental focus. Further head-to-head studies are warranted to directly compare their pharmacokinetic and pharmacodynamic properties in various cancer models.

References

Potency Showdown: A Comparative Analysis of SCD1 Inhibitors T-3764518 and MF-438

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the potency of two prominent Stearoyl-CoA Desaturase 1 (SCD1) inhibitors, T-3764518 and MF-438. This analysis is based on publicly available experimental data.

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Its upregulation in various cancers has made it a compelling target for therapeutic intervention. Both this compound and MF-438 are potent, small-molecule inhibitors of SCD1 that have demonstrated significant anti-tumor activity. This guide offers a side-by-side look at their reported potencies and the underlying experimental methodologies.

Potency Comparison

Based on available in vitro data, both this compound and MF-438 exhibit nanomolar potency against SCD1. MF-438 has a reported IC50 of 2.3 nM for rat SCD1 (rSCD1), while this compound has a reported IC50 of 4.7 nM. It is important to note that these values were likely determined in different experimental settings, which can influence direct comparability. A head-to-head study under identical conditions would be necessary for a definitive potency ranking.

CompoundTargetIC50 (nM)Reference
This compound SCD4.7[1]
MF-438 rSCD12.3[2]

Mechanism of Action: The Pathway to Cell Death

The inhibition of SCD1 by this compound and MF-438 disrupts the delicate balance between saturated and monounsaturated fatty acids within the cell. This imbalance leads to an accumulation of SFAs and a depletion of MUFAs, triggering a cascade of cellular stress responses, primarily originating in the endoplasmic reticulum (ER). The resulting ER stress and the unfolded protein response (UPR) ultimately culminate in programmed cell death, or apoptosis, selectively targeting cancer cells that are highly dependent on de novo lipogenesis.

SCD1_Inhibition_Pathway cluster_cell Cancer Cell SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SCD1 SCD1 SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Product ER_Stress Endoplasmic Reticulum Stress (ER Stress) SCD1->ER_Stress Depletion of MUFA Accumulation of SFA Inhibitor This compound or MF-438 Inhibitor->SCD1 Inhibition UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activation Apoptosis Apoptosis UPR->Apoptosis Induction

Caption: Signaling pathway of SCD1 inhibition leading to apoptosis.

Experimental Protocols

While specific, detailed protocols for the IC50 determination of this compound and MF-438 are not publicly available in a comparative context, a general methodology for assessing SCD1 inhibitor potency can be outlined based on common practices in the field.

General Protocol for SCD1 Enzymatic Assay (IC50 Determination)

This protocol describes a common method for measuring the enzymatic activity of SCD1 in the presence of an inhibitor to determine its IC50 value.

  • Preparation of Microsomes:

    • Source: Liver microsomes from rodents or human cell lines overexpressing SCD1 are commonly used.

    • Homogenize the tissue or cells in a suitable buffer (e.g., phosphate buffer with protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • Microsomal protein (containing SCD1)

      • Reaction buffer (e.g., phosphate buffer, pH 7.4)

      • Cofactors: NADH or NADPH

      • Substrate: Radiolabeled or isotopically labeled stearoyl-CoA (e.g., [14C]stearoyl-CoA or [D35]stearoyl-CoA).

    • Add varying concentrations of the inhibitor (this compound or MF-438) to the reaction mixture. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate.

    • Incubate the reaction at 37°C for a defined period.

  • Extraction and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., a solution of potassium hydroxide in methanol to saponify the fatty acids).

    • Acidify the mixture to protonate the fatty acids.

    • Extract the fatty acids using an organic solvent (e.g., hexane).

    • Separate the saturated (stearate) and monounsaturated (oleate) fatty acids using techniques such as:

      • High-Performance Liquid Chromatography (HPLC): For separation and quantification.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): For sensitive detection and quantification of labeled and unlabeled fatty acids.[3]

      • Thin-Layer Chromatography (TLC): Followed by autoradiography or scintillation counting for radiolabeled substrates.

  • Data Analysis:

    • Calculate the percentage of substrate converted to product at each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microsomes Prepare Microsomes (Source of SCD1) Reaction_setup Set up Reaction Mixture (Microsomes, Buffer, Cofactors) Microsomes->Reaction_setup Inhibitor_ Inhibitor_ dilutions Prepare Serial Dilutions of this compound or MF-438 Add_inhibitor Add Inhibitor Dilutions Reaction_setup->Add_inhibitor Pre_incubation Pre-incubate Add_inhibitor->Pre_incubation Start_reaction Initiate with Substrate (e.g., [14C]stearoyl-CoA) Pre_incubation->Start_reaction Incubate Incubate at 37°C Start_reaction->Incubate Stop_reaction Stop Reaction (Quench and Saponify) Incubate->Stop_reaction Extraction Extract Fatty Acids Stop_reaction->Extraction Separation Separate Substrate and Product (HPLC, LC-MS, or TLC) Extraction->Separation Quantification Quantify Conversion Separation->Quantification IC50_calc Calculate IC50 Quantification->IC50_calc Inhibitor_dilutions Inhibitor_dilutions Inhibitor_dilutions->Add_inhibitor

Caption: General experimental workflow for SCD1 IC50 determination.

Conclusion

Both this compound and MF-438 are highly potent inhibitors of SCD1, operating through a mechanism that induces cancer cell death via ER stress and apoptosis. While the reported IC50 values suggest that MF-438 may be slightly more potent, the absence of a direct comparative study necessitates caution in this interpretation. The provided experimental framework offers a basis for the in-house evaluation and comparison of these and other SCD1 inhibitors. Future head-to-head studies will be invaluable in providing a more definitive assessment of their relative potencies.

References

Validating T-3764518 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of T-3764518, a potent and novel inhibitor of Stearoyl-CoA Desaturase (SCD). We present experimental data, detailed protocols for key assays, and a comparative analysis with other known SCD inhibitors to assist researchers in selecting the most appropriate validation strategy.

Introduction to this compound and its Target, SCD1

This compound is a small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in fatty acid metabolism. SCD1 catalyzes the rate-limiting step in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid.[1] Upregulation of SCD1 is observed in various cancers and is associated with increased tumor growth and survival. By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs in cellular membranes. This induces endoplasmic reticulum (ER) stress and ultimately triggers apoptosis in cancer cells.[1] The on-target activity of this compound has been demonstrated by the rescue of its cytotoxic effects with the addition of exogenous oleic acid, the product of SCD1.[1]

Comparative Analysis of SCD1 Inhibitors

The potency of this compound has been evaluated against other known SCD1 inhibitors. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes the reported IC50 values for this compound and other SCD1 inhibitors in various cell lines and enzymatic assays. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

CompoundTarget/Cell LineIC50 (nM)Reference
This compound SCD1 (enzymatic)4.7MedChemExpress
HCT-116Growth Inhibition GI50: 2.7MedChemExpress
A939572mSCD1 (enzymatic)<4[2]
hSCD1 (enzymatic)37[2]
Caki-165
A49850
MF-438rSCD1 (enzymatic)2.3MedChemExpress
CAY10566mSCD1 (enzymatic)4.5
hSCD1 (enzymatic)26
HepG27.9
CVT-11127H460Growth Inhibition: ~1000

Key Experimental Assays for Target Engagement Validation

Validating that a compound interacts with its intended target within a cell is a critical step in drug development. The following are key experimental methods to confirm the target engagement of this compound with SCD1.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to directly assess the binding of a drug to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Workflow:

CETSA Workflow A Cell Treatment with this compound or Vehicle B Heat Shock (Temperature Gradient) A->B C Cell Lysis B->C D Separation of Soluble and Aggregated Proteins C->D E Quantification of Soluble SCD1 (e.g., Western Blot) D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HCT-116) to 80-90% confluency.

    • Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

  • Separation of Soluble Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble SCD1:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble SCD1 by Western blot using a specific anti-SCD1 antibody.

    • Quantify the band intensities and plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of this compound indicates target engagement.

LC/MS-Based SCD1 Activity Assay

This assay directly measures the enzymatic activity of SCD1 by quantifying the conversion of a labeled substrate (stearic acid) to its product (oleic acid).

Experimental Workflow:

LC/MS SCD1 Activity Assay Workflow A Incubate Cells with this compound B Add Labeled Stearic Acid A->B C Lipid Extraction B->C D Saponification and Methylation C->D E LC/MS Analysis of Fatty Acid Methyl Esters D->E F Quantify Labeled Oleate/Stearate Ratio E->F

Caption: LC/MS-Based SCD1 Activity Assay Workflow.

Detailed Protocol:

  • Cell Treatment:

    • Plate cells (e.g., HepG2 or HCT-116) in multi-well plates.

    • Incubate with various concentrations of this compound or vehicle for a predetermined time.

  • Substrate Incubation:

    • Add a deuterium-labeled stearic acid substrate to the cells and incubate for 4-6 hours.

  • Lipid Extraction:

    • Wash the cells with PBS and extract the total lipids using a solvent mixture (e.g., chloroform:methanol).

  • Sample Preparation:

    • Saponify the extracted lipids and then methylate the fatty acids to form fatty acid methyl esters (FAMEs).

  • LC/MS Analysis:

    • Analyze the FAMEs using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the labeled stearate and oleate.

  • Data Analysis:

    • Calculate the ratio of labeled oleate to stearate to determine SCD1 activity. A decrease in this ratio in this compound-treated cells indicates SCD1 inhibition.

Lipidomics Analysis

Lipidomics provides a global profile of the lipid composition within a cell. Inhibition of SCD1 by this compound is expected to cause a significant shift in the cellular lipidome, specifically an increase in the ratio of saturated to monounsaturated fatty acids.

Experimental Workflow:

Lipidomics Workflow A Cell Treatment with this compound B Total Lipid Extraction A->B C LC-MS/MS Analysis B->C D Lipid Identification and Quantification C->D E Data Analysis (e.g., SFA:MUFA Ratio) D->E

Caption: Lipidomics Workflow for SCD1 Inhibition.

Detailed Protocol:

  • Sample Collection:

    • Treat cells with this compound or vehicle.

    • Harvest the cells and quench metabolic activity.

  • Lipid Extraction:

    • Extract total lipids using a robust method such as a modified Bligh-Dyer or Folch extraction.

  • LC-MS/MS Analysis:

    • Analyze the lipid extracts using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Data Processing:

    • Identify and quantify individual lipid species using specialized software.

  • Data Analysis:

    • Calculate the ratio of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs) within various lipid classes (e.g., phospholipids, triglycerides). An increased SFA:MUFA ratio in this compound-treated cells confirms SCD1 inhibition.

Western Blotting for Downstream Markers

Inhibition of SCD1 and the subsequent accumulation of saturated fatty acids lead to ER stress and activation of the unfolded protein response (UPR). This can be monitored by Western blotting for key protein markers of these pathways.

Signaling Pathway:

SCD1 Inhibition Pathway T3764518 This compound SCD1 SCD1 T3764518->SCD1 SFA Saturated Fatty Acids (SFAs) SCD1->SFA Reduced Conversion MUFA Monounsaturated Fatty Acids (MUFAs) SCD1->MUFA SCD1->MUFA Product SFA->SCD1 Substrate ER_Stress ER Stress SFA->ER_Stress Accumulation leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis PERK p-PERK UPR->PERK IRE1 p-IRE1α UPR->IRE1 ATF6 c-ATF6 UPR->ATF6 CHOP CHOP UPR->CHOP cPARP Cleaved PARP Apoptosis->cPARP CHOP->Apoptosis

Caption: SCD1 Inhibition Signaling Pathway.

Detailed Protocol:

  • Cell Lysate Preparation:

    • Treat cells with this compound for various time points.

    • Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against key ER stress markers (e.g., BiP/GRP78, p-PERK, p-IRE1α, cleaved ATF6, CHOP) and apoptosis markers (e.g., cleaved caspase-3, cleaved PARP).

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Analysis:

    • Quantify the band intensities to determine the fold-change in protein expression or phosphorylation in response to this compound treatment.

Conclusion

Validating the cellular target engagement of this compound is essential for its development as a therapeutic agent. This guide provides a framework for researchers to design and execute experiments to confirm that this compound directly interacts with and inhibits SCD1 in a cellular context. The combination of direct binding assays like CETSA with functional assays that measure downstream effects, such as LC/MS-based activity assays, lipidomics, and Western blotting for ER stress markers, will provide a comprehensive and robust validation of this compound's mechanism of action. The comparative data provided for other SCD1 inhibitors can serve as a benchmark for these validation studies.

References

Confirming T-3764518-Induced Apoptosis with PARP Cleavage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of T-3764518's ability to induce apoptosis, benchmarked against established apoptosis inducers, Staurosporine and Etoposide. The key marker for apoptosis confirmation discussed here is the cleavage of Poly (ADP-ribose) polymerase (PARP).

This compound is a novel and orally available small-molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1)[1]. Its mechanism of action involves the inhibition of the conversion of stearoyl-CoA to oleoyl-CoA, leading to an increase in the ratio of saturated to unsaturated fatty acids within cellular membranes[1]. This alteration in lipid composition triggers endoplasmic reticulum (ER) stress, a condition that ultimately activates the apoptotic cascade, culminating in the cleavage of PARP, a hallmark of programmed cell death[1].

Comparative Analysis of PARP Cleavage

The induction of apoptosis by this compound can be quantitatively assessed by measuring the extent of PARP cleavage. This is typically achieved through Western blot analysis, where the full-length PARP protein (approximately 116 kDa) and its cleaved fragment (approximately 89 kDa) are detected and quantified. For a comprehensive evaluation, the efficacy of this compound is compared with Staurosporine, a potent protein kinase inhibitor, and Etoposide, a topoisomerase II inhibitor, both of which are well-characterized inducers of apoptosis that also result in PARP cleavage.

CompoundMechanism of ActionCell LineTreatment ConditionsFold Increase in Cleaved PARP (Normalized to Control)Reference
This compound SCD1 Inhibition, ER StressHCT-1161 µM for 24 hoursData not available in a direct comparative study. This compound has been shown to increase cleaved PARP1[1].[1]
Staurosporine Protein Kinase InhibitionHeLa1 µM for 3 hoursSignificant increase observed. Densitometry from representative blots indicates a substantial increase over untreated controls.
Etoposide Topoisomerase II InhibitionHepG250 µM for 16 hoursMarked increase in PARP cleavage observed compared to untreated cells.

Note: The data presented is compiled from different studies and experimental conditions. A direct head-to-head quantitative comparison under identical conditions is not currently available in the public domain. Researchers should consider these differences when interpreting the data.

Signaling Pathway of this compound-Induced Apoptosis

The signaling cascade initiated by this compound leading to apoptosis and PARP cleavage is a multi-step process involving lipid metabolism and cellular stress responses.

T3764518_Pathway cluster_0 cluster_1 T3764518 This compound SCD1 SCD1 T3764518->SCD1 Inhibits Oleoyl_CoA Oleoyl-CoA SCD1->Oleoyl_CoA SFA_UFA_Ratio ↑ Saturated/Unsaturated Fatty Acid Ratio Stearoyl_CoA Stearoyl-CoA Stearoyl_CoA->SCD1 ER_Stress Endoplasmic Reticulum Stress SFA_UFA_Ratio->ER_Stress Caspase_Activation Caspase Activation ER_Stress->Caspase_Activation PARP PARP (116 kDa) Caspase_Activation->PARP Cleaved_PARP Cleaved PARP (89 kDa) PARP->Cleaved_PARP Cleavage Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: this compound inhibits SCD1, leading to ER stress-induced apoptosis.

Experimental Protocol: Western Blot for PARP Cleavage

This protocol outlines the key steps for detecting PARP cleavage in cell lysates as a confirmation of apoptosis.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HCT-116, HeLa) at an appropriate density and allow them to adhere overnight.

  • Treat cells with this compound, Staurosporine, Etoposide, or a vehicle control at the desired concentrations and for the specified duration.

2. Cell Lysis:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.

  • Scrape the cells and collect the lysate.

  • Incubate on ice for 30 minutes, vortexing periodically.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Electrotransfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for PARP (that detects both full-length and cleaved forms) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis of the bands corresponding to full-length PARP (116 kDa) and the cleaved fragment (89 kDa).

  • Normalize the band intensities to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Experimental Workflow for Confirming Apoptosis

The following diagram illustrates the workflow for confirming this compound-induced apoptosis through the detection of PARP cleavage.

Apoptosis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis Cell_Seeding Seed Cells Treatment Treat with this compound & Controls Cell_Seeding->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Immunoblotting Immunoblotting for PARP Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization Comparison Compare Cleaved vs. Full-Length PARP Normalization->Comparison Conclusion Conclusion: Confirmation of Apoptosis Comparison->Conclusion

Caption: Workflow for apoptosis confirmation via PARP cleavage analysis.

References

Cross-Validation of T-3764518 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the SCD1 inhibitor T-3764518, its mechanism of action, and its effects across different cell lines. This document includes experimental data, detailed protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to this compound and Stearoyl-CoA Desaturase-1 (SCD1) Inhibition

This compound is a novel, potent, and orally available small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is a critical enzyme in cellular lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] Cancer cells often exhibit elevated rates of de novo lipogenesis, with increased SCD1 expression playing a crucial role in supporting rapid proliferation and survival.[1] By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a decrease in MUFAs. This alteration in the cellular lipid profile induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), ultimately triggering apoptotic cell death in cancer cells.[2][3]

Comparative Analysis of SCD1 Inhibitors

To provide a comprehensive understanding of the effects of this compound, this guide includes a comparison with another well-characterized SCD1 inhibitor, A939572. While direct head-to-head quantitative data for this compound across a wide range of cell lines is limited in the public domain, the data for A939572 serves as a valuable reference for the expected effects of SCD1 inhibition.

Data Presentation

The following tables summarize the available quantitative data on the effects of this compound and the alternative SCD1 inhibitor, A939572.

Table 1: Comparative Cytotoxicity of SCD1 Inhibitors in Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)A939572 IC50 (nM)
HCT-116Colorectal CarcinomaData not available~50
MSTO-211HMesotheliomaData not availableData not available
786-ORenal Cell AdenocarcinomaData not availableData not available
Caki-1Clear Cell Renal Cell CarcinomaData not available65
A498Clear Cell Renal Cell CarcinomaData not available50
Caki-2Clear Cell Renal Cell CarcinomaData not available65
ACHNClear Cell Renal Cell CarcinomaData not available6

Table 2: Summary of this compound Effects on Cellular Processes

Cellular ProcessObserved EffectCell Lines
Lipid Metabolism Inhibition of SCD1 activity, leading to an increased ratio of saturated to unsaturated fatty acids in cellular membranes.HCT-116
Endoplasmic Reticulum Stress Induction of ER stress markers, indicating activation of the unfolded protein response (UPR).HCT-116
Apoptosis Induction of apoptosis, as evidenced by markers such as PARP cleavage.HCT-116
Autophagy Induction of autophagy has been observed as a potential resistance mechanism to SCD1 inhibition.HCT-116

Signaling Pathway of this compound Action

This compound exerts its anti-cancer effects by targeting a critical node in cancer cell metabolism. The inhibition of SCD1 initiates a signaling cascade that culminates in programmed cell death. The diagram below illustrates the key steps in this pathway.

This compound Signaling Pathway cluster_drug_target Drug Action cluster_metabolic_effect Metabolic Effect cluster_cellular_stress Cellular Stress Response cluster_downstream_signaling Downstream Signaling cluster_cell_fate Cell Fate T3764518 This compound SCD1 SCD1 (Stearoyl-CoA Desaturase 1) T3764518->SCD1 Inhibition SFA_MUFA Increased SFA/MUFA Ratio (Saturated/Monounsaturated Fatty Acids) ER_Stress Endoplasmic Reticulum (ER) Stress Unfolded Protein Response (UPR) SFA_MUFA->ER_Stress Induces NFkB_AMPK Modulation of NF-κB and AMPK Pathways ER_Stress->NFkB_AMPK Activates Apoptosis Apoptosis ER_Stress->Apoptosis Directly Induces NFkB_AMPK->Apoptosis Leads to

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and other SCD1 inhibitors.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Quantitative Lipidomic Analysis via Mass Spectrometry

This protocol outlines the steps for analyzing changes in the cellular fatty acid profile.

  • Cell Culture and Treatment: Culture cells to 80% confluency and treat with this compound at the desired concentration and duration.

  • Lipid Extraction:

    • Wash cells with ice-cold PBS and scrape them into a glass tube.

    • Perform a Bligh-Dyer extraction by adding a 2:1:0.8 mixture of methanol:chloroform:water.

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Fatty Acid Methyl Ester (FAME) Derivatization:

    • Dry the lipid extract under a stream of nitrogen.

    • Add methanolic HCl and heat at 80°C for 1 hour to convert fatty acids to FAMEs.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject the FAMEs into a GC-MS system.

    • Separate the FAMEs on a suitable column (e.g., DB-23).

    • Identify and quantify individual fatty acids based on their retention times and mass spectra, comparing them to known standards.

  • Data Analysis: Calculate the relative abundance of each fatty acid and determine the ratio of saturated to monounsaturated fatty acids.

Apoptosis Detection (Caspase-3 Activity Assay)

This colorimetric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis:

    • Treat cells with this compound and a vehicle control.

    • Harvest the cells and lyse them in a chilled lysis buffer on ice for 10 minutes.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a BCA or Bradford assay.

  • Caspase-3 Assay:

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA).

    • Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the release of the p-nitroaniline (pNA) chromophore.

  • Data Analysis: Calculate the fold-change in caspase-3 activity in treated samples relative to the control.

Western Blotting for ER Stress Markers

This technique is used to detect the expression levels of key ER stress marker proteins.

  • Protein Extraction:

    • Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, p-PERK, p-eIF2α) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram provides a generalized workflow for evaluating the efficacy of this compound in a cancer cell line model.

Experimental Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Line Selection and Culture Treatment Treatment with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Lipidomics Lipidomic Analysis (GC-MS) Treatment->Lipidomics Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3 Activity) Treatment->Apoptosis_Assay ER_Stress_Assay ER Stress Analysis (Western Blot) Treatment->ER_Stress_Assay Data_Analysis Quantitative Data Analysis (IC50, Fold Change, etc.) Viability->Data_Analysis Lipidomics->Data_Analysis Apoptosis_Assay->Data_Analysis ER_Stress_Assay->Data_Analysis Interpretation Interpretation of Results and Conclusion Data_Analysis->Interpretation

Caption: A generalized workflow for assessing this compound's effects.

References

T-3764518 Rescue Experiments: A Comparative Guide to Oleic Acid and Other Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of rescue experiments involving the novel stearoyl-CoA desaturase 1 (SCD1) inhibitor, T-3764518, with a primary focus on the role of oleic acid. The inhibition of SCD1, a key enzyme in the synthesis of monounsaturated fatty acids (MUFAs), has emerged as a promising strategy in cancer therapy. This compound is a potent and orally available small molecule inhibitor of SCD1. Understanding the reversal of its effects is crucial for confirming its on-target activity and elucidating the downstream consequences of SCD1 inhibition. This document summarizes key experimental findings, compares the efficacy of oleic acid with other fatty acids in rescuing cellular phenotypes induced by SCD1 inhibition, and provides detailed experimental protocols.

Mechanism of Action of this compound and the Role of Oleic Acid Rescue

This compound functions by inhibiting the SCD1-catalyzed conversion of saturated fatty acids (SFAs) into MUFAs, primarily oleic acid (18:1n-9) and palmitoleic acid (16:1n-7). This disruption of lipid metabolism leads to an increased ratio of SFAs to MUFAs within the cell. The accumulation of SFAs and depletion of MUFAs trigger endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR). Prolonged ER stress ultimately results in apoptosis and inhibition of cell proliferation, forming the basis of this compound's anti-cancer activity.

The "rescue" experiment with oleic acid is a critical validation of this mechanism. By supplying exogenous oleic acid, the metabolic deficit caused by this compound is bypassed, thus preventing the downstream effects of ER stress and apoptosis. Successful rescue by oleic acid confirms that the observed cellular effects of this compound are indeed due to the inhibition of SCD1 and not off-target effects.

Comparative Efficacy of Fatty Acids in Rescue Experiments

Rescue Agent SCD1 Inhibitor Cell Line Effect Rescued Outcome Reference
Oleic Acid (18:1n-9) This compoundColorectal Cancer CellsCell Growth Inhibition, ER StressComplete Rescue[1]
Oleic Acid (18:1n-9) CVT-11127H460 (Lung Cancer)Anti-proliferative effects, ApoptosisComplete Reversal[2][3]
Palmitoleic Acid (16:1n-7) CVT-11127H460 (Lung Cancer)Anti-proliferative effectsComplete Reversal[3]
cis-Vaccenic Acid (18:1n-7) CVT-11127H460 (Lung Cancer)Anti-proliferative effectsComplete Reversal[3]
Linoleic Acid (18:2n-6) A939572Pharynx Cancer CellsCell ProliferationAbrogated Inhibition

Table 1: Comparison of Fatty Acids in Rescuing SCD1 Inhibition

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for a rescue experiment.

SCD1_Inhibition_Pathway T3764518 This compound SCD1 SCD1 T3764518->SCD1 Inhibits MUFA Monounsaturated Fatty Acids (e.g., Oleic Acid) SCD1->MUFA Catalyzes ER_Stress Endoplasmic Reticulum (ER) Stress SCD1->ER_Stress Depletion of MUFAs leads to SFA Saturated Fatty Acids (e.g., Stearic Acid) SFA->SCD1 MUFA->ER_Stress Prevents UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR Apoptosis Apoptosis & Cell Growth Inhibition UPR->Apoptosis Oleic_Acid_Rescue Exogenous Oleic Acid Oleic_Acid_Rescue->MUFA Replenishes Rescue_Experiment_Workflow cluster_setup Experimental Setup cluster_assays Data Collection & Analysis Cell_Culture Culture Cancer Cells Treatment_Groups Create Treatment Groups: - Vehicle Control - this compound - this compound + Oleic Acid - this compound + Other FAs Cell_Culture->Treatment_Groups Viability_Assay Cell Viability Assay (e.g., MTT, Crystal Violet) Treatment_Groups->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., PARP Cleavage, DNA Fragmentation) Treatment_Groups->Apoptosis_Assay ER_Stress_Analysis ER Stress Marker Analysis (e.g., Western Blot for ATF4, CHOP) Treatment_Groups->ER_Stress_Analysis Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis ER_Stress_Analysis->Data_Analysis

References

Assessing the In Vivo Specificity of T-3764518: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vivo specificity of T-3764518, a potent stearoyl-CoA desaturase (SCD) inhibitor. This compound has demonstrated significant antitumor activity in preclinical models, making a thorough understanding of its specificity crucial for further development. This document compares this compound with other known SCD inhibitors, presents supporting experimental data, and provides detailed methodologies for key experiments.

Executive Summary

This compound is a novel and potent inhibitor of stearoyl-CoA desaturase (SCD), a key enzyme in lipid metabolism often upregulated in cancer.[1][2][3] In vivo studies have shown its efficacy in reducing tumor growth in xenograft models of colorectal cancer and mesothelioma.[2][3] The primary mechanism of action involves the inhibition of the conversion of stearoyl-CoA to oleoyl-CoA, leading to an altered lipid profile in cancer cells, which in turn induces endoplasmic reticulum (ER) stress and apoptosis. A key piece of evidence supporting its on-target activity comes from rescue experiments where the addition of oleic acid, the product of the SCD-catalyzed reaction, mitigates the cytotoxic effects of this compound.

However, a comprehensive in vivo specificity profile of this compound against a broad panel of other enzymes, such as other desaturases or kinases, is not publicly available. This guide, therefore, focuses on the available data for this compound and compares it with other well-characterized SCD inhibitors, A939572 and CAY10566, for which in vivo data is also available.

Comparative Performance of SCD Inhibitors

The following table summarizes the available in vivo data for this compound and two other commercially available SCD inhibitors, A939572 and CAY10566. It is important to note that direct head-to-head in vivo specificity studies are not available in the public domain.

FeatureThis compoundA939572CAY10566
Target Stearoyl-CoA Desaturase (SCD)Stearoyl-CoA Desaturase 1 (SCD1)Stearoyl-CoA Desaturase 1 (SCD1)
Reported IC50 4.7 nM<4 nM (murine SCD1), 37 nM (human SCD1)Not explicitly found in searches
In Vivo Models HCT-116 (colorectal) & MSTO-211H (mesothelioma) xenograftsA498 (renal cell carcinoma) xenograftsGlioma stem-like xenografts, Pancreatic cancer models
In Vivo Efficacy Slowed tumor growthReduced tumor volumeSuppressed tumor formation and prolonged survival, Reduced viability of pancreatic cancer cells
Evidence of On-Target Activity Oleic acid rescue mitigates ER stress and cell growth inhibitionOleic acid rescue prevents growth inhibitionOleic acid rescue blunts inhibitor effect
Publicly Available In Vivo Specificity Data Not available (e.g., kinome scans, broad off-target panel)Not availableNot available

Experimental Protocols

To rigorously assess the in vivo specificity of a compound like this compound, a combination of experimental approaches is necessary. Below are detailed methodologies for key experiments.

In Vivo SCD Inhibition Assay

This assay directly measures the enzymatic activity of SCD in tissues of interest following inhibitor treatment.

Objective: To quantify the inhibition of SCD activity in vivo.

Methodology:

  • Animal Dosing: Administer this compound or vehicle control to tumor-bearing mice at the desired dose and schedule.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and collect tumor and liver tissues.

  • Microsome Preparation: Homogenize the tissues in a suitable buffer and prepare microsomal fractions by differential centrifugation.

  • Enzymatic Reaction: Incubate the microsomal preparations with [14C]-stearoyl-CoA, the substrate for SCD.

  • Lipid Extraction and Separation: After the reaction, extract the total lipids. Saponify the lipids to free fatty acids and then methylate them to fatty acid methyl esters (FAMEs).

  • Analysis: Separate the [14C]-stearoyl-CoA and the product, [14C]-oleoyl-CoA, using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a radioactivity detector.

  • Quantification: Calculate the percentage of conversion of stearoyl-CoA to oleoyl-CoA to determine the level of SCD inhibition.

Lipidomic Analysis of Xenograft Tumors

This method provides a global view of the changes in lipid composition within the tumor in response to the SCD inhibitor.

Objective: To assess the downstream effects of SCD inhibition on the tumor lipidome.

Methodology:

  • Sample Preparation: Excise xenograft tumors from treated and control animals and snap-freeze them in liquid nitrogen.

  • Lipid Extraction: Homogenize the tumor tissue and extract total lipids using a biphasic solvent system (e.g., methanol/chloroform/water).

  • Mass Spectrometry Analysis: Analyze the lipid extracts using liquid chromatography-mass spectrometry (LC-MS). This allows for the identification and quantification of a wide range of lipid species.

  • Data Analysis: Compare the lipid profiles of treated and control tumors. Look for the expected increase in the ratio of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs), a hallmark of SCD inhibition.

Off-Target Profiling (Broad Kinase and Receptor Panels)

To assess the broader specificity of this compound, in vitro binding or enzymatic assays against a large panel of kinases and other common off-targets are essential. While in vivo, this is often inferred from a combination of in vitro data and in vivo safety pharmacology studies.

Objective: To identify potential off-target interactions of this compound.

Methodology:

  • In Vitro Screening: Submit this compound to a commercial service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) for screening against a panel of hundreds of kinases, GPCRs, ion channels, and other enzymes at a fixed concentration (e.g., 1 or 10 µM).

  • Dose-Response Validation: For any significant "hits" (e.g., >50% inhibition), perform follow-up dose-response assays to determine the IC50 or Ki for the off-target interaction.

  • In Vivo Relevance Assessment: Compare the in vivo concentrations of this compound required for efficacy with the concentrations needed to engage the identified off-targets. If the therapeutic concentration is significantly lower than that required for off-target activity, the off-target effect is less likely to be relevant in vivo.

Visualizations

Signaling Pathway of this compound Action

T3764518_Signaling_Pathway T3764518 This compound SCD Stearoyl-CoA Desaturase (SCD) T3764518->SCD Inhibits OleoylCoA Oleoyl-CoA (Monounsaturated Fatty Acid) SCD->OleoylCoA Lipid_Metabolism Altered Lipid Metabolism SCD->Lipid_Metabolism StearoylCoA Stearoyl-CoA (Saturated Fatty Acid) StearoylCoA->SCD SFA_MUFA_Ratio Increased SFA/MUFA Ratio Lipid_Metabolism->SFA_MUFA_Ratio ER_Stress Endoplasmic Reticulum (ER) Stress SFA_MUFA_Ratio->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Experimental Workflow for In Vivo Specificity Assessment

InVivo_Specificity_Workflow start Start: In Vivo Dosing (this compound vs. Vehicle) on_target On-Target Assessment start->on_target off_target Off-Target Assessment start->off_target scd_assay In Vivo SCD Inhibition Assay on_target->scd_assay lipidomics Tumor Lipidomics (SFA/MUFA Ratio) on_target->lipidomics phenotype Phenotypic Analysis (Tumor Growth, Apoptosis) on_target->phenotype broad_panel In Vitro Broad Panel Screening (Kinases, etc.) off_target->broad_panel safety_pharm In Vivo Safety Pharmacology off_target->safety_pharm data_integration Data Integration and Specificity Profile scd_assay->data_integration lipidomics->data_integration phenotype->data_integration broad_panel->data_integration safety_pharm->data_integration

Caption: Workflow for assessing the in vivo specificity of this compound.

Logical Comparison of SCD Inhibitors

SCD_Inhibitor_Comparison T3764518 This compound - Potent SCD Inhibitor - In Vivo Antitumor Activity - On-Target Effect Confirmed by Oleic Acid Rescue Specificity In Vivo Specificity - Lack of Publicly Available Broad Off-Target Data for All Compounds - Direct Comparative Studies are Needed T3764518->Specificity Requires Further Characterization Alternatives Alternative SCD Inhibitors (e.g., A939572, CAY10566) - Potent SCD1 Inhibitors - In Vivo Antitumor Activity - On-Target Effect Confirmed by Oleic Acid Rescue Alternatives->Specificity Requires Further Characterization

Caption: Logical comparison of this compound and alternative SCD inhibitors.

Conclusion

This compound is a promising, potent SCD inhibitor with demonstrated on-target in vivo efficacy in preclinical cancer models. The available data strongly supports its mechanism of action through the disruption of lipid metabolism, leading to ER stress and apoptosis in cancer cells. However, for a comprehensive assessment of its in vivo specificity, further studies are required. Specifically, broad in vitro off-target screening and in vivo safety pharmacology studies would be invaluable in de-risking its clinical development. While alternatives like A939572 and CAY10566 also show in vivo efficacy, a direct comparative study of their in vivo specificity against this compound would be highly beneficial for the research community to select the most appropriate tool compound for their studies. Researchers are encouraged to use the experimental protocols outlined in this guide to further characterize the in vivo specificity of this compound and other SCD inhibitors.

References

T-3764518: A Novel SCD1 Inhibitor Demonstrating Efficacy in Cancer Cell Lines and Potential for Overcoming Chemoresistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, T-3764518, with other emerging alternatives for the treatment of cancer, particularly in the context of drug-resistant cell lines. While direct comparative data for this compound in established chemoresistant cell lines is limited in the public domain, this document synthesizes available preclinical data to evaluate its potential.

Executive Summary

This compound is a potent and orally available small molecule inhibitor of SCD1, a key enzyme in lipid metabolism frequently overexpressed in various cancers. Inhibition of SCD1 disrupts the balance of saturated and monounsaturated fatty acids, leading to endoplasmic reticulum (ER) stress, activation of the unfolded protein response (UPR), and ultimately, apoptotic cell death. Preclinical studies have demonstrated the in vitro and in vivo antitumor activities of this compound in sensitive cancer cell lines. Furthermore, the broader class of SCD1 inhibitors has shown promise in overcoming resistance to conventional chemotherapeutics, suggesting a potential role for this compound in treating refractory cancers.

Data Presentation

Efficacy of this compound in Sensitive Cancer Cell Lines
CompoundCell LineCancer TypeIC50/GI50 (nM)Reference
This compound HCT-116Colorectal Carcinoma2.7 (GI50)[1](--INVALID-LINK--)
This compound MSTO-211HMesotheliomaNot specified[1](--INVALID-LINK--)
Efficacy of Other SCD1 Inhibitors in Resistant Cancer Cell Lines
CompoundCell LineResistance ProfileIC50 (nM)EffectReference
CAY10566 A2780/PTXPaclitaxel-Resistant Ovarian CancerNot specifiedRestored sensitivity to paclitaxel[2](--INVALID-LINK--)
MF-438 ALDH1A1high NSCLC cellsCisplatin-Resistant Lung Cancer Stem-like Cells<1000Reversed cisplatin resistance[3](--INVALID-LINK--)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MSTO-211H, and their resistant variants)

  • Complete culture medium (e.g., McCoy's 5A for HCT-116)

  • This compound and other compounds for testing

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or other inhibitors for 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression of proteins involved in the apoptotic pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SCD1, anti-cleaved PARP, anti-cleaved Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Lipidomic Analysis by Mass Spectrometry

This protocol allows for the quantification of changes in cellular lipid profiles following drug treatment.

Materials:

  • Cell pellets from treated and untreated cells

  • Methanol, methyl-tert-butyl ether (MTBE), and water (all ice-cold)

  • Internal lipid standards

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Harvest and wash cell pellets.

  • Add a mixture of internal lipid standards to the cell pellet.

  • Perform a two-phase liquid-liquid extraction using methanol, MTBE, and water.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis.

  • Analyze the lipid species by LC-MS to determine the relative abundance of different fatty acids and lipid classes.

Mandatory Visualization

SCD1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCD1 SCD1 MUFA Monounsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA) SCD1->MUFA Catalyzes conversion of SFA to MUFA Wnt_beta_catenin Wnt/β-catenin Signaling SCD1->Wnt_beta_catenin Modulates Notch Notch Signaling SCD1->Notch Modulates SFA Saturated Fatty Acyl-CoAs (e.g., Stearoyl-CoA) ER_Stress Endoplasmic Reticulum (ER) Stress SFA->ER_Stress Accumulation leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR Induces Apoptosis Apoptosis UPR->Apoptosis Prolonged activation leads to Wnt_beta_catenin->Apoptosis Suppression can lead to Notch->Apoptosis Suppression can lead to T3764518 This compound T3764518->SCD1 Inhibits

Signaling Pathway of this compound-mediated SCD1 Inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed Resistant Cancer Cell Lines treat Treat with this compound & Control Compounds start->treat viability Cell Viability Assay (MTT) treat->viability western Western Blot (Apoptosis Markers) treat->western lipidomics Lipidomic Analysis (LC-MS) treat->lipidomics ic50 Calculate IC50/GI50 Values viability->ic50 protein Quantify Protein Expression western->protein lipid Profile Lipid Changes lipidomics->lipid

Experimental Workflow for Efficacy Evaluation.

Discussion

The available data indicates that this compound is a highly potent inhibitor of SCD1, effectively inducing cell death in sensitive cancer cell lines. The mechanism of action, involving the induction of ER stress and apoptosis, is a well-documented consequence of SCD1 inhibition.[1] The observation that other SCD1 inhibitors can re-sensitize chemoresistant cancer cells to standard therapies highlights a promising avenue for the clinical development of this compound.

The efficacy of SCD1 inhibitors in resistant cell lines is thought to be due to the high dependence of cancer cells, particularly resistant ones, on de novo lipogenesis for survival and proliferation. By targeting this metabolic vulnerability, SCD1 inhibitors may circumvent classical resistance mechanisms such as drug efflux pumps or alterations in drug targets.

Further research is warranted to directly assess the efficacy of this compound in a panel of well-characterized drug-resistant cell lines, including those resistant to platinum-based agents, taxanes, and targeted therapies. Such studies would provide the necessary data for a direct and quantitative comparison and would be crucial for guiding the future clinical development of this promising anti-cancer agent.

References

A Comparative Analysis of the Pharmacokinetic Profile of T-3764518, a Novel SCD1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the pharmacokinetic profile of T-3764518, a novel and orally available small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). This compound is under investigation as a potential anti-cancer therapeutic.[1][2] This document summarizes its performance against other known SCD1 inhibitors, supported by available preclinical data.

Executive Summary

This compound demonstrates a promising pharmacokinetic profile characterized by its oral bioavailability.[1][2] Preclinical studies in mouse xenograft models have shown its efficacy in suppressing tumor growth upon oral administration.[1] This profile, combined with its potent inhibition of SCD1, positions this compound as a compelling candidate for further clinical development. This guide will delve into the available pharmacokinetic data, the experimental methodologies used to obtain it, and the underlying signaling pathway of its target, SCD1.

Comparative Pharmacokinetic Data of SCD1 Inhibitors

The following table summarizes the available preclinical pharmacokinetic parameters for this compound and other selected SCD1 inhibitors. The data presented is derived from studies in rodents, which are a standard model for preclinical drug development.

CompoundSpeciesDose and RouteCmaxTmaxAUCOral Bioavailability (%)Reference
This compound MouseData not publicly availableData not publicly availableData not publicly availableData not publicly availableOrally available
CVT-11563 RatNot specifiedNot specifiedNot specified935 ng·h/mL (dAUC)90
A939572 Mouse10 mg/kg, b.i.d.Not specifiedNot specifiedNot specifiedOrally bioavailable
GSK993 RatNot specifiedNot specifiedNot specifiedNot specifiedOrally available

Note: Specific quantitative pharmacokinetic data for this compound is not yet publicly available in the reviewed literature. The table reflects the current state of published information.

Experimental Protocols

The following section details a representative experimental protocol for determining the pharmacokinetic profile of an orally administered small molecule inhibitor in a murine model. This methodology is consistent with standard practices in preclinical drug development.

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability) of a test compound after oral administration to mice.

Materials:

  • Test compound (e.g., this compound)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Male CD-1 mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, lancets)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Mice are acclimated to the housing conditions for at least one week prior to the study.

  • Dosing: A cohort of mice is fasted overnight before being administered a single oral dose of the test compound via gavage. The dose is calculated based on the animal's body weight.

  • Blood Sampling: Serial blood samples (approximately 50 µL) are collected from each mouse at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Blood is typically collected via tail vein or saphenous vein puncture.

  • Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the key pharmacokinetic parameters using non-compartmental analysis.

Signaling Pathway and Experimental Workflow

SCD1 Signaling Pathway

Stearoyl-CoA Desaturase 1 (SCD1) is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. Its activity has been implicated in various cellular processes, including cell proliferation and survival, making it a target for cancer therapy. The signaling pathways influenced by SCD1 are complex and can involve the modulation of key cellular regulators.

SCD1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates SREBP1 SREBP-1c mTOR->SREBP1 Activates SCD1 SCD1 SREBP1->SCD1 Upregulates Transcription MUFAs Monounsaturated Fatty Acids (e.g., Oleate, Palmitoleate) SCD1->MUFAs Catalyzes SFAs Saturated Fatty Acids (e.g., Palmitate, Stearate) SFAs->SCD1 Substrate Lipid_Droplets Lipid Droplets MUFAs->Lipid_Droplets Incorporation Cell_Proliferation Cell Proliferation & Survival MUFAs->Cell_Proliferation Promotes T3764518 This compound T3764518->SCD1 Inhibits

Caption: SCD1 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

PK_Workflow Dosing Oral Administration of this compound to Mice Sampling Serial Blood Sampling Dosing->Sampling Time Points Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis Calculation Pharmacokinetic Parameter Calculation Analysis->Calculation Report Data Reporting & Analysis Calculation->Report

Caption: Experimental workflow for in vivo pharmacokinetic studies.

References

Validating the Anti-Tumor Efficacy of T-3764518: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor effects of T-3764518, a novel stearoyl-CoA desaturase 1 (SCD1) inhibitor, against standard-of-care treatments in relevant cancer models. The data presented is compiled from publicly available preclinical research.

Executive Summary

This compound is a potent and orally bioavailable small molecule inhibitor of SCD1, an enzyme overexpressed in various cancers and crucial for lipogenesis. By inhibiting SCD1, this compound disrupts fatty acid metabolism in cancer cells, leading to an accumulation of saturated fatty acids, endoplasmic reticulum (ER) stress, and ultimately, apoptosis. This guide summarizes the in vitro and in vivo anti-tumor activity of this compound in colorectal, mesothelioma, and renal cancer models and compares its performance with established therapeutic agents.

Mechanism of Action: this compound

This compound targets and inhibits the enzymatic activity of SCD1. This enzyme is responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid. MUFAs are essential components of cell membranes and signaling molecules. Cancer cells often exhibit increased SCD1 activity to support rapid proliferation and membrane synthesis.

By inhibiting SCD1, this compound disrupts the SFA/MUFA balance, leading to a cascade of events that culminate in cancer cell death.

T3764518 This compound SCD1 SCD1 (Stearoyl-CoA Desaturase 1) T3764518->SCD1 Inhibits MUFAs Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFAs Converts Membrane Increased SFA:MUFA Ratio in Cell Membranes SCD1->Membrane SFAs Saturated Fatty Acids (e.g., Stearoyl-CoA) SFAs->SCD1 ER_Stress Endoplasmic Reticulum (ER) Stress Membrane->ER_Stress Apoptosis Apoptosis (Cell Death) ER_Stress->Apoptosis PARP Cleaved PARP1 Apoptosis->PARP

This compound Signaling Pathway

In Vitro Efficacy: this compound vs. Standard of Care

The following table summarizes the in vitro potency of this compound against various cancer cell lines compared to standard-of-care chemotherapeutic agents. It is important to note that the IC50 for this compound is the enzymatic inhibitory concentration, while the values for the standard-of-care drugs are based on cell viability assays.

CompoundTarget/MechanismCell LineCancer TypeIC50
This compound SCD1 Inhibition --4.7 nM (enzymatic) [1]
5-FluorouracilThymidylate Synthase InhibitionHCT-116Colorectal Cancer~1.39 - 22.4 µM
OxaliplatinDNA Cross-linkingHCT-116Colorectal CancerVaries significantly with exposure time
PemetrexedDihydrofolate Reductase InhibitionMSTO-211HMesothelioma~1.2 µM[2]
CisplatinDNA Cross-linkingMSTO-211HMesotheliomaDose-dependent inhibition observed[3]
SunitinibReceptor Tyrosine Kinase Inhibition786-ORenal Cell CarcinomaWeak direct effect on cell viability[4]

Note: IC50 values for chemotherapeutic agents can vary significantly based on the specific assay conditions and duration of exposure.

In Vivo Efficacy: this compound vs. Standard of Care

Preclinical studies in xenograft models have demonstrated the in vivo anti-tumor activity of this compound. The following tables provide a comparative overview of its efficacy against standard-of-care regimens in different cancer types. The data presented is collated from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Colorectal Cancer (HCT-116 Xenograft Model)
TreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
This compound Not SpecifiedSlowed tumor growth[5]
FOLFOX (5-FU + Oxaliplatin) Varies~60-70%
Vehicle Control N/A0%N/A
Mesothelioma (MSTO-211H Xenograft Model)
TreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
This compound Not SpecifiedSlowed tumor growth
Pemetrexed + Cisplatin VariesStrong growth inhibition
Vehicle Control N/A0%N/A
Renal Cell Carcinoma (786-O Xenograft Model)
TreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
This compound Not SpecifiedData not available
Sunitinib 40 mg/kg/day, oralSignificant reduction in tumor growth
Vehicle Control N/A0%N/A

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard procedure for assessing the metabolic activity of cells as an indicator of viability.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed Seed cells in 96-well plate Treat Treat cells with This compound or control compounds Seed->Treat MTT Add MTT reagent Treat->MTT Incubate_MTT Incubate for 2-4 hours MTT->Incubate_MTT Solubilize Add solubilization buffer Incubate_MTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read

MTT Assay Workflow

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound, a standard-of-care drug, or a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

cluster_0 Cell Treatment cluster_1 Assay Procedure Seed_Treat Seed and treat cells in a white-walled 96-well plate Add_Reagent Add Caspase-Glo® 3/7 Reagent Seed_Treat->Add_Reagent Incubate_Reagent Incubate at room temperature Add_Reagent->Incubate_Reagent Read_Luminescence Read luminescence Incubate_Reagent->Read_Luminescence

Caspase-Glo® 3/7 Assay Workflow

  • Cell Plating and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence readings and treat with the test compounds.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells. This reagent contains a proluminescent substrate for caspases 3 and 7.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for cell lysis and caspase cleavage of the substrate.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of caspase 3/7 activity.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for establishing and evaluating the efficacy of anti-tumor compounds in a subcutaneous xenograft model.

cluster_0 Tumor Implantation cluster_1 Tumor Growth & Treatment cluster_2 Efficacy Evaluation Inject_Cells Subcutaneously inject cancer cells into immunocompromised mice Monitor_Tumor Monitor tumor growth Inject_Cells->Monitor_Tumor Randomize Randomize mice into treatment groups Monitor_Tumor->Randomize Treat_Mice Administer this compound, standard of care, or vehicle control Randomize->Treat_Mice Measure_Tumor Measure tumor volume periodically Treat_Mice->Measure_Tumor Euthanize Euthanize mice at study endpoint Measure_Tumor->Euthanize Analyze Analyze tumor weight and biomarkers Euthanize->Analyze

In Vivo Xenograft Study Workflow

  • Cell Preparation and Implantation: Harvest cancer cells from culture and inject them subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (Vehicle control, this compound, Standard of Care).

  • Drug Administration: Administer the compounds according to the specified dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

  • Monitoring: Monitor animal body weight and overall health throughout the study.

  • Study Termination and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumors can be further processed for biomarker analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Lipidomic Analysis by Mass Spectrometry

This protocol provides a general workflow for the analysis of cellular lipid profiles.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Harvest Harvest treated cells or tumor tissue Extract Lipid extraction (e.g., Bligh-Dyer method) Harvest->Extract LC_Separation Liquid Chromatography (LC) separation Extract->LC_Separation MS_Analysis Mass Spectrometry (MS) analysis LC_Separation->MS_Analysis Identify Lipid identification MS_Analysis->Identify Quantify Quantification and statistical analysis Identify->Quantify

Lipidomic Analysis Workflow

  • Sample Collection: Harvest cells or tumor tissue after treatment with the respective compounds.

  • Lipid Extraction: Perform a lipid extraction using a method such as the Bligh-Dyer or Folch method to isolate the lipid fraction from other cellular components.

  • LC-MS/MS Analysis: Separate the lipid species using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS) for identification and quantification.

  • Data Analysis: Process the mass spectrometry data to identify individual lipid species and quantify their relative abundance. Compare the lipid profiles between different treatment groups to identify changes in the SFA/MUFA ratio and other lipid classes.

Conclusion

This compound demonstrates a clear mechanism of action through the inhibition of SCD1, leading to ER stress and apoptosis in cancer cells. While direct head-to-head in vivo comparative data with standard-of-care agents is limited in the public domain, the available preclinical evidence suggests that this compound has promising anti-tumor activity in colorectal and mesothelioma cancer models. Further investigation, including combination studies with standard-of-care therapies, is warranted to fully elucidate the therapeutic potential of this novel SCD1 inhibitor.

References

A Preclinical Showdown: T-3764518 Versus Standard-of-Care Chemotherapies in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals the potential of T-3764518, a novel, orally available small molecule inhibitor of stearoyl-CoA desaturase 1 (SCD1), as a promising therapeutic agent in colorectal, mesothelioma, and renal cell carcinoma models. This guide provides a detailed comparison of this compound against standard-of-care chemotherapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, developed by Takeda Pharmaceutical Company, targets the critical enzyme SCD1, which is overexpressed in various cancers and plays a key role in lipogenesis, essential for rapid cancer cell proliferation.[1] By inhibiting SCD1, this compound disrupts fatty acid metabolism, leading to an increase in the ratio of saturated to unsaturated fatty acids in cancer cell membranes. This alteration induces endoplasmic reticulum (ER) stress, ultimately triggering apoptosis (programmed cell death).[1]

This comparison guide synthesizes available preclinical data for this compound and standard-of-care chemotherapies in relevant cancer cell line-derived xenograft (CDX) models.

Colorectal Cancer: this compound in the HCT-116 Xenograft Model

In preclinical studies utilizing the HCT-116 colorectal cancer xenograft model, this compound demonstrated significant antitumor activity.[1][2] While direct head-to-head comparative studies with the standard-of-care chemotherapy, oxaliplatin, are not publicly available, the following table summarizes the individual efficacy of each compound in this model.

Treatment AgentCell LineXenograft ModelEfficacyReference
This compound HCT-116SubcutaneousSignificant tumor growth inhibition[1]
Oxaliplatin HCT-116SubcutaneousKnown efficacy, often used as a standard

Mesothelioma: this compound in the MSTO-211H Xenograft Model

This compound has also been evaluated in the MSTO-211H mesothelioma xenograft model, where it showed a reduction in tumor growth. The standard of care for mesothelioma is a combination of pemetrexed and cisplatin.

Treatment AgentCell LineXenograft ModelEfficacyReference
This compound MSTO-211HSubcutaneousSlowed tumor growth
Pemetrexed + Cisplatin MSTO-211HSubcutaneousStandard of care with demonstrated efficacy

Renal Cell Carcinoma: this compound in the 786-O Xenograft Model

In the 786-O renal cell carcinoma xenograft model, this compound has shown promise in suppressing tumor growth. The standard of care for advanced renal cell carcinoma has shifted towards targeted therapies like sunitinib, a tyrosine kinase inhibitor.

Treatment AgentCell LineXenograft ModelEfficacyReference
This compound 786-OSubcutaneousTumor growth suppression
Sunitinib 786-OSubcutaneousKnown efficacy, often used as a standard

Mechanism of Action: A Visual Representation

The signaling pathway affected by this compound is centered on the inhibition of SCD1 and the subsequent downstream effects on cellular stress and survival pathways.

SCD1_Inhibition_Pathway This compound This compound SCD1 SCD1 This compound->SCD1 Inhibits Oleoyl_CoA Oleoyl-CoA (Monounsaturated Fatty Acid) SCD1->Oleoyl_CoA Lipid_Metabolism Altered Lipid Metabolism SCD1->Lipid_Metabolism Stearoyl_CoA Stearoyl-CoA (Saturated Fatty Acid) Stearoyl_CoA->SCD1 ER_Stress Endoplasmic Reticulum Stress Lipid_Metabolism->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: this compound inhibits SCD1, disrupting lipid metabolism and inducing apoptosis.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodology for the key xenograft experiments cited.

Cell Lines and Culture:

  • HCT-116 (Colorectal Carcinoma): Maintained in an appropriate medium, typically McCoy's 5A supplemented with fetal bovine serum and antibiotics.

  • MSTO-211H (Mesothelioma): Cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

  • 786-O (Renal Cell Carcinoma): Grown in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

Xenograft Tumor Model Workflow:

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture Cancer Cell Culture (HCT-116, MSTO-211H, or 786-O) Harvesting Cell Harvesting and Counting Cell_Culture->Harvesting Implantation Subcutaneous Injection of Cells into Immunocompromised Mice Harvesting->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Drug Administration (this compound or Standard-of-Care) Randomization->Dosing Measurement Tumor Volume and Body Weight Measurement Dosing->Measurement Repeated Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition) Measurement->Endpoint

Caption: General workflow for preclinical xenograft studies.

In Vivo Xenograft Studies (General Protocol):

  • Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally, while standard-of-care chemotherapies are typically administered via intraperitoneal or intravenous injection, following established dosing schedules.

  • Monitoring and Endpoints: Tumor volume and body weight are measured regularly. The primary endpoint is typically tumor growth inhibition.

Clinical Development Status

As of the latest available information, this compound has not been publicly listed in the clinical development pipelines of Takeda Pharmaceuticals. The initial preclinical data was published around 2017, and the current status of its clinical progression is not disclosed in the public domain. Further inquiries into Takeda's clinical trial registry may provide more recent updates.

Conclusion

The preclinical data for this compound demonstrates its potential as an anticancer agent through a novel mechanism of action targeting SCD1. Its activity in colorectal, mesothelioma, and renal cell carcinoma models warrants further investigation. While direct comparative efficacy data against standard-of-care chemotherapies is limited in the public domain, the existing findings suggest that this compound could be a valuable candidate for further development, potentially addressing unmet needs in these challenging cancer types. The lack of recent public information on its clinical development status suggests that further research and disclosure from the developers are needed to fully understand its future therapeutic role.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of T-3764518

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling and Disposal of T-3764518, a Novel Stearoyl-CoA Desaturase (SCD) Inhibitor.

This document provides crucial safety and logistical information for the proper disposal of this compound (CAS: 1809151-56-1), a potent stearoyl-CoA desaturase (SCD) inhibitor utilized in advanced cancer research. Adherence to these procedural guidelines is paramount to ensure personnel safety, maintain regulatory compliance, and minimize environmental impact.

I. Compound Identification and Hazard Profile

This compound is a complex heterocyclic compound containing oxadiazole and pyridazine moieties. While a specific, comprehensive safety data sheet (SDS) detailing its disposal is not publicly available, the known hazards of its constituent chemical classes necessitate handling it as a potentially hazardous substance.

Table 1: Key Data for this compound

PropertyValue
IUPAC Name 5-(6-(4,4-bis(trifluoromethyl)piperidin-1-yl)pyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol
CAS Number 1809151-56-1
Molecular Formula C20H17F6N5O2
Appearance White to off-white solid

II. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, all laboratory personnel must be equipped with the appropriate personal protective equipment.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes of solutions or airborne particles.
Hand Protection Nitrile or other chemical-resistant glovesPrevents dermal absorption of the compound.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated fume hoodMinimizes inhalation of any dust or aerosols.

Always wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

III. Step-by-Step Disposal Protocol

The following step-by-step protocol outlines the approved procedure for the disposal of this compound and associated contaminated materials.

1. Waste Segregation:

  • Solid Waste: Collect all unreacted this compound, contaminated weigh paper, spatulas, and other solid materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated personal protective equipment in a designated solid chemical waste stream as per your institution's guidelines.

2. Waste Container Labeling:

  • All waste containers must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number "1809151-56-1." If known, include relevant hazard pictograms.

3. Storage of Waste:

  • Store all sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • This area should be away from heat sources, ignition sources, and incompatible materials.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.

  • Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate spill area. Restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.

  • Containment: For a solid spill, carefully cover the material with an absorbent material to prevent the generation of dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

V. Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the handling and disposal of this compound within a typical experimental workflow.

T3764518_Disposal_Workflow cluster_experiment Experimental Protocol cluster_disposal Disposal Pathway start Start Experiment weigh Weigh this compound start->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction/Assay dissolve->reaction end_exp Experiment Complete reaction->end_exp waste_decision Waste Generated? end_exp->waste_decision solid_waste Solid Waste (Unused compound, contaminated items) waste_decision->solid_waste liquid_waste Liquid Waste (Unused solutions) waste_decision->liquid_waste ppe_waste Contaminated PPE waste_decision->ppe_waste label_solid Label as Hazardous: This compound Solid Waste solid_waste->label_solid label_liquid Label as Hazardous: This compound Liquid Waste liquid_waste->label_liquid label_ppe Label as Contaminated PPE ppe_waste->label_ppe store_waste Store in Designated Hazardous Waste Area label_solid->store_waste label_liquid->store_waste label_ppe->store_waste ehs_pickup Arrange for EHS Disposal store_waste->ehs_pickup

Caption: Workflow for the handling and disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and responsible management of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.